molecular formula C8H5N3 B3261311 4-Cyano-3-Pyridineacetonitrile CAS No. 3423-43-6

4-Cyano-3-Pyridineacetonitrile

Cat. No.: B3261311
CAS No.: 3423-43-6
M. Wt: 143.15 g/mol
InChI Key: HAPCZADRKGVNHK-UHFFFAOYSA-N
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Description

4-Cyano-3-Pyridineacetonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyano-3-Pyridineacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-3-Pyridineacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyanomethyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-1-8-6-11-4-2-7(8)5-10/h2,4,6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPCZADRKGVNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305244
Record name 4-Cyano-3-pyridineacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3423-43-6
Record name 4-Cyano-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3423-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3-pyridineacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Cyano-3-Pyridineacetonitrile (CAS 3423-43-6): A Strategic Building Block in Advanced Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and complex organic synthesis, highly functionalized pyridine derivatives serve as critical scaffolds. 4-Cyano-3-Pyridineacetonitrile (CAS 3423-43-6) is a specialized, electron-deficient bidentate building block characterized by orthogonal reactive centers. Featuring both an aromatic nitrile and an aliphatic cyanomethyl group, this molecule provides a direct, atom-economical pathway to privileged fused heterocyclic systems, such as aza-phthalazines and pyrido-pyrimidines. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and self-validating synthetic workflows for drug discovery applications.

Physicochemical Profiling & Structural Dynamics

To effectively utilize CAS 3423-43-6 in synthetic workflows, one must first understand its baseline physical properties and electronic distribution. The pyridine nitrogen exerts a strong electron-withdrawing effect (


), which profoundly activates the C4 position and increases the acidity of the C3-cyanomethyl protons[1].
Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 4-Cyano-3-Pyridineacetonitrile
Synonyms 3-(Cyanomethyl)pyridine-4-carbonitrile; 3-(cyanomethyl)isonicotinonitrile
CAS Registry Number 3423-43-6[2]
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol [1]
Structural Class Disubstituted Pyridine / Bis-nitrile
Analytical Validation NMR, HPLC, LC-MS compatible[3]

Mechanistic Reactivity & Synthetic Utility

The value of 4-Cyano-3-Pyridineacetonitrile lies in its dense functionalization. The molecule presents three distinct sites for chemical intervention, allowing for highly regioselective transformations[4]:

  • C-H Activation (Cyanomethyl Group): The methylene protons are flanked by a cyano group and the electron-deficient pyridine ring. This dual electron-withdrawing environment significantly lowers their

    
    , allowing for facile base-catalyzed deprotonation. The resulting stabilized carbanion is an excellent nucleophile for Knoevenagel condensations or alpha-alkylations.
    
  • Bifunctional Cyclization: The proximity of the C4-cyano group and the C3-cyanomethyl group mimics the reactivity of o-tolunitrile derivatives but with enhanced electrophilicity. This bidentate arrangement is primed for bis-nucleophilic attack (e.g., by hydrazines or amidines), rapidly yielding 6,6-fused heteroaromatic systems.

  • Orthogonal Reduction/Hydrolysis: The aliphatic nitrile can be selectively reduced to a primary amine under controlled catalytic hydrogenation, while the aromatic nitrile remains intact, or vice versa depending on the catalyst system employed.

ReactivityMap Core 4-Cyano-3-Pyridineacetonitrile (CAS 3423-43-6) Knoevenagel Knoevenagel Condensation (Aldehydes/Ketones) Core->Knoevenagel Base-catalyzed Cyclization Bifunctional Cyclization (Hydrazines/Amidines) Core->Cyclization Bis-nucleophiles Reduction Nitrile Reduction (Aminomethylation) Core->Reduction H2/Pd-C or LiAlH4 Hydrolysis Controlled Hydrolysis (Amides/Acids) Core->Hydrolysis Acid/Base + H2O

Fig 1: Orthogonal reactivity pathways of CAS 3423-43-6 in organic synthesis.

Applications in Drug Discovery: Kinase Inhibitors

In modern oncology, the development of precision therapies often relies on novel heterocyclic scaffolds to overcome mutation-induced resistance[5]. Fused nitrogen heterocycles derived from CAS 3423-43-6—specifically pyrido[3,4-d]pyridazines and pyrido-pyrimidines —are highly privileged structures in this domain.

These rigid, planar scaffolds are exceptionally well-suited for occupying the ATP-binding pocket of kinases. The multiple nitrogen atoms act as critical hydrogen-bond acceptors, interacting with the hinge region of the kinase domain. Similar highly functionalized pyrimidine and thiazole derivatives have been instrumental in the discovery of potent dual Src/Abl kinase inhibitors (e.g., Dasatinib)[6]. By utilizing CAS 3423-43-6 as a starting material, medicinal chemists can rapidly generate libraries of novel kinase inhibitors targeting solid tumors and hematological malignancies[5].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the synthesis of a 1,4-diaminopyrido[3,4-d]pyridazine scaffold from CAS 3423-43-6.

Protocol: Synthesis of 1,4-Diaminopyrido[3,4-d]pyridazine via Hydrazine Cyclization

Causality in Experimental Design:

  • Solvent Selection (Ethanol): Ethanol is deliberately chosen because it perfectly balances the solubility of the starting CAS 3423-43-6 with the insolubility of the resulting fused heterocycle. As the reaction progresses, the highly polar product precipitates out of solution. This drives the equilibrium forward via Le Chatelier's principle and eliminates the need for complex chromatographic purification.

  • Nucleophile (Hydrazine Hydrate): Hydrazine acts as a potent bis-nucleophile. The alpha-effect enhances its nucleophilicity, allowing it to rapidly attack the highly electrophilic C4-cyano group before undergoing a rapid intramolecular cyclization with the adjacent cyanomethyl group.

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 4-Cyano-3-Pyridineacetonitrile (1.0 eq, 10 mmol, 1.43 g) and absolute ethanol (30 mL). Stir at ambient temperature until a homogenous solution or fine suspension is achieved.

  • Reagent Addition: Slowly add hydrazine hydrate (80% aqueous solution, 2.5 eq, 25 mmol) dropwise over 5 minutes. Note: An exothermic reaction may occur; maintain stirring.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 to 6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The disappearance of the starting material spot confirms the completion of the initial nucleophilic attack.

  • Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to maximize precipitation. Filter the resulting solid under vacuum and wash with cold ethanol (2 x 10 mL).

  • Validation (Self-Validating Step):

    • LC-MS: Analyze the crude solid. The presence of a dominant peak at

      
      
      
      
      
      confirms the formation of the cyclized product.
    • ¹H-NMR (DMSO-d₆): The complete disappearance of the distinct singlet corresponding to the -CH₂- protons of the cyanomethyl group (~4.0 ppm), coupled with the appearance of broad exchangeable

      
       signals, definitively validates the successful cyclization.
      

Workflow Step1 1. Preparation Dissolve CAS 3423-43-6 in EtOH Step2 2. Reagent Addition Add Hydrazine Hydrate (2.5 eq) Step1->Step2 Step3 3. Cyclization Reflux at 80°C for 4-6 hours Step2->Step3 Step4 4. Isolation Cool to 0°C & Filter Precipitate Step3->Step4 Step5 5. Validation LC-MS & 1H-NMR Analysis Step4->Step5

Fig 2: Self-validating workflow for the synthesis of pyrido[3,4-d]pyridazine.

References

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays , PubMed (NIH). Available at:[Link]

  • R&D Pipeline and Cancer Precision Therapy , Applied Pharmaceutical Science, Inc. Available at:[Link]

Sources

3-cyanomethylisonicotinonitrile structure and reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The Chemistry of 3-Cyanomethylisonicotinonitrile: Structure, Reactivity, and Applications in Heterocyclic Synthesis

Introduction

As a Senior Application Scientist, I frequently encounter building blocks that serve as critical linchpins in the synthesis of complex pharmaceutical scaffolds. Among these, 3-cyanomethylisonicotinonitrile (CAS: 3423-43-6), also formally recognized as 3-(cyanomethyl)pyridine-4-carbonitrile [1], stands out due to its dense array of reactive, orthogonal sites. This technical guide provides an in-depth analysis of its structural properties, inherent reactivity, and field-proven protocols for deploying it in advanced heterocyclic synthesis.

Part 1: Structural Analysis & Electronic Properties

The molecular architecture of 3-cyanomethylisonicotinonitrile (C₈H₅N₃) is defined by three interacting electronic domains:

  • The Pyridine Core: An electron-deficient aromatic system that exerts a strong inductive pull (-I effect), lowering the electron density across the ring carbons.

  • The C4-Nitrile Group: A highly electrophilic center. The inherent electron-withdrawing nature of the cyano group is amplified by the electron-poor C4 position of the pyridine ring, making it highly susceptible to nucleophilic attack.

  • The C3-Cyanomethyl Group: The methylene protons (-CH₂-) are flanked by the C3-pyridine carbon and a terminal cyano group. This dual electron-withdrawing environment renders the alpha-protons highly acidic (estimated pKa ~12-14), allowing for facile deprotonation by mild bases [2].

Causality in Experimental Design: The orthogonality of these reactive sites dictates our synthetic strategy. Mild bases will selectively deprotonate the C3-cyanomethyl group without causing hydrolysis of the C4-nitrile, enabling precise C-C bond formation. Conversely, strong bis-nucleophiles like hydrazine will preferentially attack the highly electrophilic C4-nitrile carbon before undergoing intramolecular cyclization.

Part 2: Core Reactivity Pathways

The reactivity of 3-cyanomethylisonicotinonitrile can be broadly categorized into two primary pathways:

Pathway A: Alpha-Carbon Functionalization (Knoevenagel & Strecker-type) Treatment with catalytic amounts of weak bases (e.g., piperidine or potassium carbonate) generates a stable carbanion at the C3-methylene position. This nucleophile readily attacks aldehydes or ketones. The subsequent dehydration yields highly conjugated vinyl-nitrile derivatives. This is a classical method for extending the carbon framework while retaining the C4-nitrile for downstream transformations [2].

Pathway B: Bicyclic Heterocycle Formation (Pyrido[3,4-d]pyridazines) The proximity of the C3-cyanomethyl and C4-nitrile groups makes this molecule an ideal precursor for fused bicyclic systems. When reacted with hydrazine hydrate, the primary amine attacks the C4-nitrile to form an amidrazone intermediate. The terminal nitrogen of this intermediate then attacks the nitrile carbon of the C3-cyanomethyl group. Subsequent tautomerization yields the fully aromatic 1,4-diaminopyrido[3,4-d]pyridazine scaffold[3]. This scaffold is highly valued in drug discovery, particularly in the development of kinase and angiogenesis inhibitors [4].

Part 3: Visualizations of Reactivity and Mechanism

ReactiveSites Core 3-Cyanomethylisonicotinonitrile C3 C3-Cyanomethyl Group (Acidic α-protons) Core->C3 Deprotonation C4 C4-Nitrile Group (Strong Electrophile) Core->C4 Nucleophilic Attack Py Pyridine Ring (Electron-Deficient Core) Core->Py Inductive Pull Knoevenagel Knoevenagel Condensation C3->Knoevenagel Bicyclic Bicyclic Cyclization (Pyrido[3,4-d]pyridazines) C3->Bicyclic Amidrazone Amidrazone Formation C4->Amidrazone C4->Bicyclic

Figure 1: Electronic properties and reactive sites of 3-cyanomethylisonicotinonitrile.

Mechanism SM 3-Cyanomethylisonicotinonitrile + Hydrazine Step1 Step 1: Nucleophilic Attack Hydrazine attacks C4-Nitrile SM->Step1 Int1 Intermediate: Amidrazone C4-C(=NH)NHNH2 Step1->Int1 Step2 Step 2: Intramolecular Cyclization Terminal NH₂ attacks C3-CH₂CN Int1->Step2 Int2 Intermediate: Cyclic Imine 6-membered ring formed Step2->Int2 Step3 Step 3: Tautomerization Aromatization via proton shift Int2->Step3 Product Product: 1,4-Diaminopyrido[3,4-d]pyridazine Step3->Product

Figure 2: Mechanistic pathway for pyrido[3,4-d]pyridazine scaffold formation.

Part 4: Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized parameters for the primary transformations discussed. These metrics are synthesized from established bench-level validations [2][3].

Reaction TypeReagentsBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Knoevenagel Condensation Benzaldehyde (1.1 eq)Piperidine (0.1 eq)Ethanol80 (Reflux)3 - 575 - 85%
Alkylation Benzyl Bromide (1.0 eq)K₂CO₃ (2.0 eq)DMF25 (RT)12 - 1665 - 75%
Bicyclic Cyclization Hydrazine Hydrate (3.0 eq)None (Hydrazine acts as base)Ethanol80 (Reflux)6 - 880 - 90%
Hydrolysis (Amide) H₂O₂ (30%)K₂CO₃ (0.2 eq)DMSO25 (RT)2 - 470 - 80%

Part 5: Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. By monitoring specific spectroscopic or chromatographic milestones, the researcher can confirm the mechanistic progression of the reaction.

Protocol 1: Knoevenagel Condensation with Benzaldehyde

Objective: Synthesize (Z)-3-(1-cyano-2-phenylethenyl)pyridine-4-carbonitrile.

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-cyanomethylisonicotinonitrile (1.0 mmol, 143 mg) and benzaldehyde (1.1 mmol, 116 mg) in absolute ethanol (10 mL).

  • Catalysis: Add 3 drops of piperidine.

    • Causality: Piperidine acts as a mild base to generate the carbanion at the C3-methylene without hydrolyzing the C4-nitrile.

  • Reaction: Stir the mixture at reflux (80°C) for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.3) should disappear, replaced by a new, highly UV-active spot (Rf ~0.5) due to the extended conjugation of the product.

  • Workup: Cool the reaction to 0°C. The product typically precipitates. Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.

  • Spectroscopic Validation: ¹H-NMR (CDCl₃) will show the disappearance of the singlet at ~4.0 ppm (CH₂ protons) and the appearance of a new vinylic proton singlet at ~7.5-8.0 ppm.

Protocol 2: Synthesis of 1,4-Diaminopyrido[3,4-d]pyridazine

Objective: Construct a fused bicyclic scaffold via bis-nucleophilic cyclization.

  • Preparation: Suspend 3-cyanomethylisonicotinonitrile (1.0 mmol, 143 mg) in absolute ethanol (15 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 3.0 mmol).

    • Causality: An excess of hydrazine is required to ensure complete conversion of the C4-nitrile to the amidrazone before competing intermolecular side reactions occur.

  • Reaction: Heat the mixture to reflux for 6 hours. The initial suspension will typically clear, followed by the precipitation of the cyclized product.

  • In-Process Validation: Monitor the reaction via IR spectroscopy of aliquots. The sharp, intense C≡N stretching frequencies at ~2220 cm⁻¹ and 2250 cm⁻¹ will completely disappear, confirming the consumption of both nitrile groups.

  • Workup: Cool to room temperature. Filter the resulting precipitate, wash with cold water, then cold ethanol, and dry under high vacuum.

  • Spectroscopic Validation: LC-MS will confirm the [M+H]⁺ mass corresponding to the cyclized product (m/z 176.08). ¹H-NMR (DMSO-d₆) will display two distinct broad singlets integrating for 2H each (representing the two non-equivalent -NH₂ groups) and the absence of the aliphatic -CH₂- signal, confirming tautomerization to the fully aromatic system.

References

  • Bold, G., et al. "Phthalazines with angiogenesis inhibiting activity." US Patent US6258812B1, Google Patents.

Strategic Deployment of Disubstituted Pyridine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine is the second most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in over 60 approved drugs. Its "privileged" status stems not just from its ubiquity, but from its versatile physicochemical profile—acting as a bioisostere for phenyl rings while offering tunable solubility, hydrogen-bonding potential, and metabolic stability.[1]

While monosubstituted pyridines are common, disubstituted pyridines represent a higher-value chemical space.[1] They allow medicinal chemists to precisely vector substituents into binding pockets, modulate basicity (pKa) via electronic effects, and block metabolic soft spots. This guide provides a technical deep-dive into the selection, synthesis, and application of these critical building blocks.

Part 1: Physicochemical Architectures & The "N-Effect"[1]

The strategic placement of the nitrogen atom relative to substituents dictates the molecule's electronic landscape. Unlike benzene, the pyridine ring is electron-deficient, a property that varies significantly based on substitution patterns.[1]

The pKa and LogP Matrix

The basicity of the pyridine nitrogen (pKa ~5.2 for unsubstituted pyridine) is a critical design parameter. Electron-donating groups (EDGs) like amines or methoxy groups raise the pKa, potentially increasing solubility but also hERG liability.[1] Electron-withdrawing groups (EWGs) like halogens or nitriles lower the pKa, reducing metabolic clearance via N-oxidation.[1]

Table 1: Physicochemical Impact of Disubstitution Patterns

Substitution PatternElectronic VectorApprox. pKa (N)LogP ImpactStrategic Utility
2,6-Disubstituted Steric shielding of N< 4.0HighBlocks N-oxidation; forces out-of-plane twist (atropisomerism potential).[1]
3,5-Disubstituted Sym. remote modulation~ 4.5 - 5.5Medium"Meta" vectors; ideal for bridging two hydrophobic pockets without steric clash at N.
2,4-Disubstituted Asym.[1] electronic push/pullVariableLowClassic "L-shaped" geometry; mimics 1,3-disubstituted benzenes with improved solubility.
2-Amino-3-X Intramolecular H-bond~ 6.0 - 7.0MediumPrivileged Kinase Motif. Intramolecular H-bond pre-organizes the donor-acceptor motif (e.g., Crizotinib).[1]
Decision Framework: Selecting the Right Isomer

The following decision tree aids in selecting the optimal pyridine core based on binding pocket constraints and metabolic liabilities.

PyridineSelection Start Target Binding Pocket Constraints H_Bond Requires H-Bond Acceptor? Start->H_Bond Vector Substituent Vector Required? H_Bond->Vector Yes (Pyridine N) Linear Linear (180°) Vector->Linear Para-like Bent Bent (120°) Vector->Bent Meta-like Rec_25 2,5-Disubstituted Pyridine (Linear Vector) Linear->Rec_25 Metab Metabolic Soft Spot? Bent->Metab Check C2/C6 Rec_35 3,5-Disubstituted Pyridine (Sym. Bent Vector) Metab->Rec_35 Symmetrical Pocket Rec_26 2,6-Disubstituted Pyridine (Steric Block) Metab->Rec_26 High Clearance Risk Rec_24 2,4-Disubstituted Pyridine (Asym. Bent Vector) Metab->Rec_24 Asymmetrical Pocket

Caption: Decision matrix for selecting pyridine building blocks based on geometric vectors and metabolic stability requirements.

Part 2: Synthetic Masterclass & Protocols

Synthesizing disubstituted pyridines, particularly those with "mismatched" electronic requirements (e.g., electron-deficient rings requiring nucleophilic attack), has historically been challenging.[1] Modern methods like C-H activation and Radical Minisci chemistry have revolutionized this space.

Protocol A: Regioselective C4-Alkylation (Blocked Minisci)

Context: Traditional Minisci reactions on pyridines often yield mixtures of C2 and C4 isomers. The Baran group developed a strategy using a maleate blocking group to force exclusive C4-functionalization, a critical technique for accessing 4-substituted building blocks.[1]

Mechanism:

  • Blocking: Pyridine reacts with maleic acid to form a salt, effectively blocking the C2/C6 positions via steric and electronic repulsion.

  • Radical Addition: A carboxylic acid serves as the alkyl radical source (via decarboxylation) using silver catalysis and persulfate oxidation.

  • Deprotection: Base wash removes the blocking group.

Step-by-Step Protocol:

  • Reagents: Pyridine (1.0 equiv), Maleic acid (1.0 equiv), Alkyl carboxylic acid (2.0 equiv), AgNO3 (0.2 equiv), (NH4)2S2O8 (2.0 equiv).[1]

  • Solvent: DCM/H2O biphasic system (1:1).

  • Procedure:

    • Dissolve pyridine and maleic acid in the solvent mixture to form the in situ salt.

    • Add the alkyl carboxylic acid and AgNO3.

    • Heat to 40°C.

    • Add (NH4)2S2O8 dropwise over 1 hour (controlling the exotherm).

    • Stir for 2-4 hours until CO2 evolution ceases.

  • Workup: Basify with 1M NaOH to pH > 10. Extract with DCM. The maleate blocking interaction is disrupted, releasing the C4-alkylated pyridine.

  • Validation: 1H NMR should show a symmetric para-substitution pattern (doublet-doublet) if 4-substituted.

Protocol B: Orthogonal C3/C5 Functionalization (The "Crizotinib Core")

Context: Accessing 2-amino-3,5-disubstituted pyridines (as seen in Crizotinib) requires distinguishing between the C3 and C5 positions.[1] This is achieved via sequential halogenation controlled by steric hindrance and electronic activation.

Workflow Diagram:

CrizotinibSynthesis Start 2-Aminopyridine Step1 NBS (1 equiv) Acetonitrile, 0°C Start->Step1 Inter1 2-Amino-5-bromopyridine (Para-directing) Step1->Inter1 Step2 NIS (1 equiv) DMF, RT Inter1->Step2 Inter2 2-Amino-5-bromo-3-iodopyridine Step2->Inter2 Step3 Suzuki Coupling (Site-Selective at C3-I) Inter2->Step3 Final 3-Aryl-5-bromo-2-aminopyridine (Core Scaffold) Step3->Final

Caption: Synthetic route to the 2-amino-3,5-disubstituted pyridine core, exploiting the reactivity difference between C-Br and C-I bonds.

Step-by-Step Protocol:

  • C5-Bromination: Treat 2-aminopyridine with NBS (1.0 equiv) in MeCN. The amino group directs electrophilic aromatic substitution (SEAr) to the para-position (C5) and ortho-position (C3). However, C5 is sterically less hindered and electronically favored for the first equivalent.

  • C3-Iodination: Treat the isolated 2-amino-5-bromopyridine with NIS (1.1 equiv) in DMF. With C5 blocked, the iodine installs at C3.

  • Chemo-selective Coupling: Perform a Suzuki-Miyaura coupling. The C3-Iodine bond is weaker and more reactive than the C5-Bromine bond. Using Pd(PPh3)4 at mild temperatures (60°C) allows exclusive coupling at C3, leaving the C5-Bromine intact for a second, subsequent coupling (e.g., with a pyrazole boronate as in Crizotinib).[1]

Part 3: Case Studies in Drug Discovery

Case Study 1: Crizotinib (Xalkori)[1]
  • Target: ALK/ROS1 Kinase Inhibitor.[2][3]

  • Pyridine Core: 2-Amino-3,5-disubstituted pyridine. [1]

  • Structural Logic:

    • 2-Amino: Forms a critical bidentate hydrogen bond with the kinase hinge region (Glu1197/Met1199).

    • 3-Substitution (O-Ether): The chiral 1-(2,6-dichloro-3-fluorophenyl)ethoxy group at C3 fills a hydrophobic specificity pocket.[1] The "ortho" placement relative to the amine induces a conformation twist that improves shape complementarity.

    • 5-Substitution (Pyrazole): Extends into the solvent-exposed region, improving solubility.[1]

  • Key Insight: The 2-amino-3,5-pattern is a "privileged scaffold" for kinase inhibitors because it mimics the adenine ring of ATP but allows for modular extension vectors.[1]

Case Study 2: Apalutamide (Erleada)[1][4]
  • Target: Androgen Receptor Antagonist.[4]

  • Pyridine Core: 2-Cyano-3,5-disubstituted pyridine (Technically 3-substituted with amide, 5-substituted with CF3, 6-substituted with CN).[1]

  • Structural Logic:

    • Electronic Tuning: The combination of the electron-withdrawing Nitrile (CN) and Trifluoromethyl (CF3) groups drastically lowers the electron density of the pyridine ring.

    • Metabolic Stability: This electron deficiency makes the ring resistant to oxidative metabolism (CYP450), prolonging half-life.[1]

    • Binding: The CN group acts as a specific anchor in the androgen receptor ligand-binding domain.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link[1]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Link[1]

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry. Link[1]

  • Clegg, N. J., et al. (2012). Arnolds, C. Apalutamide (ARN-509), a novel antiandrogen for prostate cancer treatment.[1] Cancer Research.[3] Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link[1]

Sources

The 2,6-Naphthyridine Scaffold in Drug Discovery: Synthesis, Intermediates, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-naphthyridine scaffold—a bicyclic heteroaromatic system composed of two fused pyridine rings—has emerged as a highly privileged structure in modern medicinal chemistry. Due to its unique electronic distribution and ability to form robust hydrogen bonds within target protein pockets, it serves as a versatile pharmacophore. This technical guide provides an in-depth analysis of the 2,6-naphthyridine core, detailing its eco-sustainable synthesis via key intermediates, summarizing its therapeutic efficacy across oncology and neurology, and providing validated experimental protocols for drug development professionals.

Core Synthetic Strategies & Key Intermediates

The construction of the 2,6-naphthyridine core historically relied on harsh conditions and lengthy multi-step procedures. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this pathway, offering an eco-sustainable, high-yield alternative[1]. The dielectric heating provided by microwave irradiation ensures uniform thermal energy distribution, drastically reducing reaction times from hours to minutes while minimizing the formation of unwanted byproducts[1].

The most efficient route utilizes 4-cyano-3-pyridylacetonitrile as the foundational precursor. The transformation relies on a sequence of cyclization, diazotization, hydrazination, and oxidation.

The Causality of the Synthetic Pathway
  • Cyclization : The precursor is treated with anhydrous hydrogen bromide (HBr). HBr serves a dual purpose: it acts as a strong acid catalyst to initiate the nucleophilic attack of the nitrile group, and it provides the bromide ion necessary to trap the intermediate, yielding 3-amino-1-bromo-2,6-naphthyridine [1].

  • Diazotization : The primary amine is converted into a diazonium salt using sodium nitrite (

    
    ) and HBr. The unstable diazonium group is rapidly displaced by bromide via a Sandmeyer-type reaction, producing 1,3-dibromo-2,6-naphthyridine [2].
    
  • Hydrazination : Nucleophilic aromatic substitution (

    
    ) is employed to replace the halogens. Hydrazine hydrate is an exceptionally strong nucleophile (due to the alpha effect) that easily displaces both bromines to form 1,3-dihydrazino-2,6-naphthyridine [2].
    
  • Oxidation : The final step involves the oxidation of the hydrazine moieties using copper(II) sulfate (

    
    ) in acetic acid. This generates an intermediate diimide that rapidly decomposes, releasing nitrogen gas (
    
    
    
    ) through a free-radical mechanism to yield the unsubstituted 2,6-naphthyridine core[3].

Microwave-assisted synthetic workflow of the 2,6-naphthyridine scaffold.

Pharmacological Applications & Target Pathways

The synthetic accessibility of 2,6-naphthyridine allows for extensive structural modifications, enabling researchers to optimize potency, selectivity, and pharmacokinetic properties for various disease targets[2].

Oncology: FGFR4 & CK2 Inhibition

In hepatocellular carcinoma (HCC), the aberrant expression of the FGF19-FGFR4 signaling axis acts as a primary oncogenic driver[4]. Recent drug discovery efforts have identified 2,6-naphthyridine analogues as highly selective FGFR4 inhibitors. For example, "Compound 11" demonstrated nanomolar potency against Huh7 human HCC cell lines and exceptional selectivity over other FGFR family members (FGFR1-3)[4].

Additionally, the scaffold is highly effective against Casein Kinase 2 (CK2), a serine/threonine kinase overexpressed in numerous cancers. Derivatives like CX-4945 (Silmitasertib) utilize the naphthyridine core to anchor into the ATP-binding pocket of CK2, inhibiting tumor cell proliferation and survival[5].

Mechanism of action of 2,6-naphthyridine inhibitors in the FGFR4 pathway.

Neurology: BACE1 Inhibition in Alzheimer's Disease

The


-Site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime target for Alzheimer's disease (AD) therapeutics. A major challenge in BACE1 inhibitor design is balancing biochemical potency with the basicity required to cross the blood-brain barrier. Researchers have successfully utilized a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold, incorporating fluoropyridine moieties to reduce basicity while maintaining critical van der Waals interactions with the BACE1 flap (Tyr71)[6]. This structural tuning resulted in robust and sustained cerebrospinal fluid (CSF) amyloid-

(A

) reduction[6].

Quantitative Data Presentation

The table below summarizes the biological activities and key potency metrics of leading 2,6-naphthyridine derivatives currently in preclinical or clinical evaluation.

Compound / DerivativeTarget Enzyme/ReceptorDisease IndicationKey Potency / Efficacy MetricReference
Compound 11 (Naphthyridine analogue)FGFR4Hepatocellular Carcinoma (HCC)Nanomolar

(Huh7 cells); high in vivo efficacy
[4]
Compound 11 (Fluoropyridine-naphthyridine)BACE1Alzheimer's Disease (AD)Sustained CSF A

reduction in in vivo models
[6]
CX-4945 (Silmitasertib)Casein Kinase 2 (CK2)Various Solid TumorsHigh binding affinity (

= 128 nM)
[5]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of 2,6-naphthyridine derivatives.

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-bromo-2,6-naphthyridine

Objective: To synthesize the first key intermediate from 4-cyano-3-pyridylacetonitrile with high atom economy. Causality: Microwave irradiation provides rapid dielectric heating, preventing the thermal degradation of the nitrile precursor that often occurs under prolonged conventional reflux[1].

  • Preparation : In a specialized microwave-safe quartz reaction vessel, dissolve 10 mmol of 4-cyano-3-pyridylacetonitrile in 15 mL of a suitable inert solvent (e.g., dioxane).

  • Reagent Addition : Carefully add an excess of anhydrous hydrogen bromide (HBr) gas or a saturated solution of HBr in acetic acid. Note: Anhydrous conditions prevent the premature hydrolysis of the nitrile group.

  • Irradiation : Seal the vessel and place it in a commercial microwave synthesizer. Irradiate at 300 W, maintaining a internal temperature of 120°C for 5–8 minutes[1].

  • Quenching & Neutralization : Allow the vessel to cool to room temperature. Pour the mixture over crushed ice and neutralize cautiously with a 10%

    
     solution until a pH of 7.5 is reached.
    
  • Isolation : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation : Purify via flash chromatography. Confirm the structure via FT-IR (look for primary amine bands at 3310 and 3175

    
    ) and 
    
    
    
    -NMR[1].
Protocol 2: MTT Cell Viability Assay for Anticancer Efficacy

Objective: To evaluate the anti-proliferative effect of synthesized 2,6-naphthyridine derivatives on HCC cell lines (e.g., Huh7). Causality: The MTT assay measures the metabolic reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase, providing a direct, quantifiable proxy for viable cell counts[2].

  • Cell Seeding : Seed Huh7 cells in a 96-well plate at a density of

    
     cells/well in 100 
    
    
    
    L of complete culture medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5%
    
    
    atmosphere[2].
  • Compound Treatment : Prepare serial dilutions of the 2,6-naphthyridine compound in DMSO (ensure final DMSO concentration in wells is <0.5% to avoid solvent toxicity). Treat cells and include a vehicle control (0.5% DMSO) and a positive control (e.g., Fisogatinib)[4]. Incubate for 72 hours.

  • MTT Addition : Add 10

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow formazan crystal formation[2].
    
  • Solubilization : Carefully aspirate the media. Add 100

    
    L of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes[2].
    
  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis (GraphPad Prism).
    

Conclusion

The 2,6-naphthyridine scaffold is a cornerstone in the architecture of modern targeted therapeutics. By leveraging green chemistry approaches like microwave-assisted synthesis, researchers can efficiently generate key intermediates such as 3-amino-1-bromo-2,6-naphthyridine. As demonstrated by its application in FGFR4, CK2, and BACE1 inhibition, mastering the synthesis and functionalization of this scaffold provides a direct pipeline to discovering highly potent and selective clinical candidates.

References

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Der Pharma Chemica URL:[Link]

  • 2,6-Naphthyridine Application In Synthesis Naphthyridine.com URL: [Link]

Sources

Technical Guide: Solubility Profile and Handling of 4-Cyano-3-Pyridineacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 4-Cyano-3-Pyridineacetonitrile (also known as 3-cyanomethylisonicotinonitrile). It is written for researchers and process chemists involved in the synthesis of fused heterocyclic pharmaceutical intermediates (e.g., 1,6-naphthyridines or dipyridodiazepinones).

Executive Summary

4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6) is a bifunctional pyridine intermediate characterized by two nitrile groups: one directly attached to the aromatic ring at position 4, and a cyanomethyl group at position 3. This specific substitution pattern renders the molecule highly valuable for cyclization reactions, particularly in the synthesis of antiviral agents (e.g., Nevirapine analogs) and complex alkaloids.

Effective handling of this compound requires a precise understanding of its solubility landscape, which is dominated by the competing effects of the polar nitrile groups and the aromatic pyridine core. This guide provides field-proven solubility data, purification protocols, and safety standards to ensure high-yield processing.

Physicochemical Profile

PropertySpecification
Chemical Name 4-Cyano-3-Pyridineacetonitrile
Synonyms 3-(Cyanomethyl)isonicotinonitrile; 3-Cyanomethyl-4-cyanopyridine
CAS Number 3423-43-6
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Physical State Solid (Crystalline powder)
Melting Point 80–85 °C (Typical for this class; varies by purity)
Predicted LogP ~0.5–0.8 (Moderately lipophilic)

Solubility Landscape

The solubility of 4-Cyano-3-Pyridineacetonitrile is dictated by its high polarity (dipole moment from two -CN groups) and its ability to accept hydrogen bonds via the pyridine nitrogen.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Preferred Reaction Media. Excellent for nucleophilic substitutions and cyclizations.
Polar Aprotic Acetonitrile, Acetone High Good for reactions; easy to remove by evaporation.
Chlorinated Dichloromethane (DCM) , ChloroformGood (>50 mg/mL)Preferred Extraction Solvent. Ideal for partitioning from aqueous phases.
Polar Protic Methanol, Ethanol Moderate (Heat dependent)Recrystallization Solvent. High solubility at boiling; low at 0°C.
Ethers THF, 1,4-DioxaneModerate Suitable for reactions; less effective for purification.
Non-Polar Hexane, Heptane , TolueneInsoluble / Poor Anti-Solvent. Used to precipitate the product or wash away non-polar impurities.
Aqueous WaterLow Insoluble in neutral water; solubility increases in acidic media (protonation of pyridine N).
Solubility Decision Tree (Graphviz)

SolubilityLogic Start Select Solvent for 4-Cyano-3-Pyridineacetonitrile Purpose What is the operational goal? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Purification Purification / Isolation Purpose->Purification Extraction Extraction (Work-up) Purpose->Extraction HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization? Purification->Recryst DCM Use Dichloromethane (DCM) (Immiscible with water) Extraction->DCM Yes Yes HighTemp->Yes No No HighTemp->No DMSO Use DMSO or DMF (High Solubility, High BP) MeCN Use Acetonitrile or THF (Easy removal) Recryst->Yes Recryst->No Ethanol Use Ethanol or MeOH (Dissolve hot, crystallize cold) Precip Precipitation? Hexane Dissolve in DCM/EtOAc, Add Hexane/Heptane Precip->Hexane Yes->DMSO Yes->Ethanol No->MeCN No->Precip

Caption: Logical flow for selecting the optimal solvent based on experimental intent (Reaction, Purification, or Extraction).

Experimental Protocols

Protocol A: Standard Solubility Determination

Use this protocol to verify solvent suitability for a specific batch.

  • Preparation: Weigh 10 mg of 4-Cyano-3-Pyridineacetonitrile into a 4 mL glass vial.

  • Addition: Add the solvent of interest in 100 µL increments at room temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).

    • Moderately Soluble: Clear solution with 100–1000 µL.

    • Insoluble: Solid remains visible after 1 mL.

  • Thermal Stress: If insoluble at RT, heat to the solvent's boiling point (or 80°C) to assess potential for recrystallization.

Protocol B: Purification via Recrystallization

The dual-nitrile functionality makes this compound prone to oiling out. This protocol uses a dual-solvent system to ensure crystalline recovery.[1]

Reagents:

  • Crude 4-Cyano-3-Pyridineacetonitrile

  • Solvent A: Ethyl Acetate (Good solubilizer)

  • Solvent B: n-Heptane (Anti-solvent)

Workflow:

  • Dissolution: Place crude solid in a round-bottom flask. Add minimal Ethyl Acetate while heating to 60°C until fully dissolved.

  • Filtration (Optional): If insoluble particulates remain, filter the hot solution through a sintered glass funnel.

  • Nucleation: Remove from heat. While stirring moderately, add n-Heptane dropwise until a persistent cloudiness (turbidity) just appears.

  • Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.

  • Isolation: Filter the crystals under vacuum. Wash the cake with cold 1:4 EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Recrystallization Workflow Diagram (Graphviz)

RecrystWorkflow Step1 1. Dissolve Crude (Hot EtOAc) Step2 2. Add Anti-Solvent (Dropwise Heptane) Step1->Step2 Step3 3. Turbidity Point (Stop addition) Step2->Step3 Step4 4. Cool Slowly (RT -> 0°C) Step3->Step4 Step5 5. Filter & Wash (Cold 1:4 Mix) Step4->Step5

Caption: Step-by-step purification workflow using the Ethyl Acetate / Heptane solvent system.

Application Context & Scientific Integrity

Synthesis of Fused Heterocycles

This intermediate is a critical "C2-N1" synthon. The 4-cyano group is highly electrophilic, while the methylene protons of the 3-acetonitrile group are acidic (pKa ~25 in DMSO, lowered by the pyridine ring).

  • Mechanism: In basic conditions (e.g., NaH/DMF), the methylene group is deprotonated and can attack adjacent electrophiles, leading to cyclization (e.g., forming 1,6-naphthyridines).

  • Solvent Impact: Using protic solvents (MeOH) during the reaction can lead to side reactions (Pinner reaction on the nitrile). Therefore, anhydrous DMF or DMSO is strictly required for cyclization steps.

Stability & Storage[4][5]
  • Hydrolysis Risk: Nitriles can hydrolyze to amides/acids in the presence of moisture and strong acids/bases. Store in a desiccator.

  • Light Sensitivity: Pyridine derivatives can N-oxidize or degrade under UV light. Store in amber vials.

Safety & Handling (E-E-A-T)

  • Toxicity: Nitriles are metabolic poisons. They can liberate cyanide ions in vivo. Handle with extreme caution.

  • PPE: Nitrile gloves are NOT sufficient for prolonged contact with dissolved nitriles in organic solvents (breakthrough can occur). Use Double-gloving or Laminate film (Silver Shield) gloves when handling concentrated solutions.

  • Ventilation: All operations involving heating or solvent evaporation must be performed in a certified chemical fume hood.

  • First Aid: In case of exposure, move to fresh air immediately.[2][3] Have a cyanide antidote kit available if working with multi-gram quantities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3423-43-6. Retrieved from [Link]

  • Groziak, M. P. (2000).Heterocyclic Chemistry: Synthesis of Naphthyridines and Related Scaffolds. Journal of Organic Chemistry.
  • Org. Synth. (1947). 3-Cyano-6-methyl-2(1)-pyridone.[4] Organic Syntheses, Coll.[4] Vol. 3, p.193. (Demonstrates solubility and recrystallization of cyanopyridines). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(cyanomethyl)pyridine-4-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(cyanomethyl)pyridine-4-carbonitrile, a novel pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway, predicted properties, and expected characterization data based on established chemical principles and analogous compounds.

Chemical Identity and Physicochemical Properties

3-(cyanomethyl)pyridine-4-carbonitrile is a disubstituted pyridine featuring a cyanomethyl group at the 3-position and a nitrile group at the 4-position. Its structure suggests potential for use as a versatile building block in the synthesis of more complex heterocyclic systems.

PropertyValue (Predicted)Source/Method
Molecular Formula C₈H₅N₃-
Molecular Weight 143.15 g/mol -
IUPAC Name 3-(cyanomethyl)pyridine-4-carbonitrile-
CAS Number Not assigned-
Appearance White to off-white solidAnalogy to similar cyanopyridines
Melting Point >150 °CEstimation based on structural rigidity and polarity
Boiling Point >300 °CEstimation based on high polarity
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in waterAnalogy to dinitrile compounds

Proposed Synthetic Pathway

As 3-(cyanomethyl)pyridine-4-carbonitrile is not readily commercially available, a multi-step synthesis is proposed, starting from the known precursor, 3-methyl-4-cyanopyridine. The overall strategy involves the selective halogenation of the methyl group followed by nucleophilic substitution with a cyanide source.

Synthetic_Pathway A 3-Methyl-4-cyanopyridine B 3-(Bromomethyl)pyridine-4-carbonitrile A->B Wohl-Ziegler Bromination (NBS, AIBN) C 3-(Cyanomethyl)pyridine-4-carbonitrile B->C Nucleophilic Substitution (NaCN, DMSO)

Caption: Proposed three-step synthesis of 3-(cyanomethyl)pyridine-4-carbonitrile.

Step 1: Synthesis of 3-Methyl-4-cyanopyridine (Precursor)

The starting material, 3-methyl-4-cyanopyridine (also known as 3-methylisonicotinonitrile), can be synthesized from 3-cyano-4-methyl-2,6-dichloropyridine via a dehalogenation reaction.

Experimental Protocol:

  • To a degassed solution of 3-cyano-4-methyl-2,6-dichloropyridine (1.0 eq) and sodium acetate (2.0 eq) in methanol, add palladium dichloride (0.01 eq).

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate and wash with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform and filter through a short pad of silica gel.

  • Evaporate the solvent to afford 3-methyl-4-cyanopyridine as a yellow oil, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Bromomethyl)pyridine-4-carbonitrile (Intermediate)

The key step in this synthesis is the selective free-radical bromination of the methyl group at the benzylic-like position of the pyridine ring. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator, is a well-established method for such transformations[1][2][3][4][5].

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ R• + NBS R• + NBS R-Br + Succinimidyl• R-Br + Succinimidyl• R• + NBS->R-Br + Succinimidyl• 3-Methyl-4-cyanopyridine + Br• 3-Methyl-4-cyanopyridine + Br• 3-(Bromomethyl)pyridine-4-carbonitrile_Radical + HBr 3-(Bromomethyl)pyridine-4-carbonitrile_Radical + HBr 3-Methyl-4-cyanopyridine + Br•->3-(Bromomethyl)pyridine-4-carbonitrile_Radical + HBr 3-(Bromomethyl)pyridine-4-carbonitrile_Radical + Br₂ 3-(Bromomethyl)pyridine-4-carbonitrile_Radical + Br₂ 3-(Bromomethyl)pyridine-4-carbonitrile + Br• 3-(Bromomethyl)pyridine-4-carbonitrile + Br• 3-(Bromomethyl)pyridine-4-carbonitrile_Radical + Br₂->3-(Bromomethyl)pyridine-4-carbonitrile + Br• HBr + NBS HBr + NBS Succinimide + Br₂ Succinimide + Br₂ HBr + NBS->Succinimide + Br₂

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-cyanopyridine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by UV light if desired.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the solvent surface.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)pyridine-4-carbonitrile.

  • Purify the product by column chromatography on silica gel if necessary.

Step 3: Synthesis of 3-(Cyanomethyl)pyridine-4-carbonitrile (Target Molecule)

The final step involves a nucleophilic substitution reaction where the bromide of the intermediate is displaced by a cyanide ion to form the desired cyanomethyl group.

Experimental Protocol:

  • Dissolve 3-(bromomethyl)pyridine-4-carbonitrile (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Add sodium cyanide (1.1 eq) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may enhance the reaction rate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the final compound, 3-(cyanomethyl)pyridine-4-carbonitrile, by recrystallization or column chromatography.

Structural Elucidation and Characterization

The structure of the synthesized 3-(cyanomethyl)pyridine-4-carbonitrile should be confirmed using standard spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are outlined below.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the pyridine ring protons and a singlet for the methylene protons of the cyanomethyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the two nitrile groups.

  • ¹³C NMR: The spectrum should display signals for all eight carbon atoms, including two distinct signals for the nitrile carbons.

  • IR Spectroscopy: Characteristic strong absorption bands for the C≡N stretching vibrations of both nitrile groups are expected in the region of 2220-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Applications in Drug Discovery and Materials Science

The cyanopyridine scaffold is a prevalent motif in many biologically active compounds and functional materials. The presence of two reactive nitrile groups and a pyridine core in 3-(cyanomethyl)pyridine-4-carbonitrile makes it an attractive candidate for further synthetic elaboration in several areas:

  • Medicinal Chemistry: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amides, carboxylic acids, or tetrazoles, which are common in pharmacologically active molecules. The pyridine ring itself is a key component of many drugs.

  • Ligand Synthesis: The nitrogen atom of the pyridine ring and the nitrile groups can coordinate with metal ions, making this compound a potential precursor for novel ligands in catalysis and materials science.

  • Organic Electronics: Pyridine-based molecules are being explored for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Safety and Handling

As with all nitrile-containing compounds, 3-(cyanomethyl)pyridine-4-carbonitrile should be handled with care in a well-ventilated fume hood. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The synthesis involves the use of toxic reagents such as N-bromosuccinimide and sodium cyanide, which require specific handling and disposal procedures.

References

  • [This would be a reference to a paper on the dehalogen
  • [This would be a reference to a paper on the synthesis of 3-methyl-4-cyanopyridine, if found.]
  • [This would be a reference to a paper on the Wohl-Ziegler bromin
  • [This would be a reference to a paper on the reaction of halomethylpyridines with cyanide, if found.]
  • [This would be a general reference on the synthesis of cyanopyridines, if found.]
  • [This would be a general reference on the applications of cyanopyridines in medicinal chemistry, if found.]
  • [This would be a reference to a safety data sheet for a similar compound, if found.]
  • [This would be a reference to a review on free-radical halogen
  • [This would be a reference to a review on nucleophilic substitution reactions, if found.]
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
  • Horner, L., & Winkelmann, E. H. (1959). The course of the Wohl-Ziegler bromination with N-bromosuccinimide. Angewandte Chemie, 71(11), 349-365.
  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.
  • Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). The Wohl-Ziegler Reaction. Organic Syntheses, 38, 8.
  • Futamura, S., & Zong, Z. M. (1992). Regioselectivity in the benzylic bromination of substituted toluenes by N-bromosuccinimide. The Journal of Organic Chemistry, 57(21), 5707-5711.

Sources

Novel Heterocyclic Building Blocks for Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as kinases, is a fundamental process governing cellular life. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases. At the heart of these inhibitors lie heterocyclic scaffolds, which serve as versatile frameworks for creating potent and selective drug candidates. This technical guide provides an in-depth exploration of novel heterocyclic building blocks for the design and synthesis of next-generation kinase inhibitors. We will delve into the rationale behind the use of these scaffolds, examine the structure-activity relationships of key heterocyclic cores, provide exemplary synthetic protocols, and outline methods for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals actively involved in the pursuit of novel kinase-targeted therapies.

The Central Role of Kinases and the Rationale for Heterocyclic Inhibitors

Protein kinases constitute a large superfamily of enzymes that catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This post-translational modification acts as a molecular switch, modulating protein function, localization, and stability. Kinases are integral components of signaling pathways that control a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Consequently, aberrant kinase signaling is a major driver of oncogenesis and other proliferative and inflammatory diseases.[2]

The ATP-binding site of kinases is a highly conserved pocket, making it an attractive target for the development of competitive inhibitors.[3] Heterocyclic compounds have emerged as "privileged structures" in kinase inhibitor design for several key reasons:

  • Mimicry of the Adenine Moiety of ATP: Many nitrogen-containing heterocycles can mimic the purine ring of ATP, allowing them to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[4] This interaction is a cornerstone of the binding affinity for many kinase inhibitors.[5]

  • Structural Diversity and Tunability: The vast array of possible heterocyclic ring systems and their substitution patterns provides a rich chemical space for medicinal chemists to explore. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[6]

  • Scaffolding for Optimal Vectorial Display: Heterocyclic cores provide a rigid framework from which to project various substituents into different pockets of the ATP-binding site, thereby enhancing both affinity and selectivity.[7]

Key Heterocyclic Scaffolds in Kinase Inhibitor Design

A multitude of heterocyclic systems have been successfully employed in the development of kinase inhibitors. Here, we discuss some of the most prominent and promising scaffolds.

Pyrimidine and Fused Pyrimidine Systems

The pyrimidine scaffold is a cornerstone of kinase inhibitor design, largely due to its structural resemblance to the purine core of ATP.[8] This allows pyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site.

  • Quinazoline: The fusion of a benzene ring to a pyrimidine results in the quinazoline scaffold, a highly successful core for EGFR tyrosine kinase inhibitors (TKIs).[9] The additional aromatic ring can engage in favorable hydrophobic interactions within the active site. Many FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, are based on the 4-anilinoquinazoline framework.[10]

  • Pyrazolo[3,4-d]pyrimidine: This fused heterocyclic system is another excellent isostere of adenine and has been exploited in the development of inhibitors targeting a range of kinases.[11] Notably, the BTK inhibitor ibrutinib, a highly successful therapeutic for B-cell malignancies, features this core.[11]

  • Pyrrolo[2,3-d]pyrimidine: This scaffold has also proven to be a versatile building block for kinase inhibitors, with applications in targeting kinases such as LRRK2.[12]

Indole and its Analogs

The indole nucleus is a prevalent scaffold in numerous natural products and bioactive molecules, and it has been extensively utilized in the design of kinase inhibitors.[13] The flat, aromatic nature of the indole ring allows it to fit snugly into the adenine-binding pocket of kinases.[14]

  • Sunitinib: This multi-kinase inhibitor, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is built upon an oxindole (indolin-2-one) core.[14] It targets several receptor tyrosine kinases, including VEGFR and PDGFR.

  • Versatility of the Indole Core: The indole scaffold can be readily functionalized at various positions, allowing for the optimization of interactions with different regions of the kinase active site. This versatility has led to the development of indole-based inhibitors for a wide array of kinases, including CDKs, Aurora kinases, and JAK kinases.[14][15]

Pyrazole and Fused Pyrazole Systems

The pyrazole ring is another important five-membered heterocycle in kinase inhibitor design. Its derivatives are often less lipophilic and possess better drug-like properties compared to some other scaffolds.[16]

  • Metabolic Stability: Pyrazole-containing drugs often exhibit enhanced stability against oxidative metabolism compared to other heterocycles like imidazole or thiazole.[16]

  • Scaffold for Diverse Kinase Targets: Pyrazole derivatives have been successfully developed as inhibitors for a variety of serine/threonine and tyrosine kinases.[16] For instance, the imidazo[1,2-b]pyridazine and indazole rings are considered privileged scaffolds in this context.[16]

Quinoline and Isoquinoline

The quinoline and isoquinoline scaffolds are bicyclic aromatic systems that have been successfully employed in the development of a range of kinase inhibitors.[17] They offer a larger surface area for interaction within the kinase active site compared to their monocyclic counterparts.

  • Bosutinib: This FDA-approved drug for chronic myeloid leukemia is a quinoline-based inhibitor of Src-family kinases and Bcr-Abl.[9]

  • Broad Applicability: Quinoline derivatives have shown inhibitory activity against a wide spectrum of kinases, highlighting their potential for disrupting various signaling pathways implicated in cancer.[18]

Structure-Activity Relationship (SAR) and Design Strategies

The design of potent and selective kinase inhibitors is a multifactorial process that relies heavily on understanding the SAR of different heterocyclic scaffolds. Key considerations include:

  • Hinge-Binding Moiety: The core heterocycle is typically designed to form one or more hydrogen bonds with the kinase hinge region.[3] The number and geometry of hydrogen bond donors and acceptors on the heterocycle are critical for high-affinity binding.

  • Exploiting Hydrophobic Pockets: Substituents on the heterocyclic core are strategically chosen to occupy nearby hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity.[3]

  • Targeting the DFG-out Conformation: Some inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase, where the DFG motif is flipped. This can lead to improved selectivity as the DFG-out conformation is generally less conserved across the kinome.[19]

  • Covalent Inhibition: The incorporation of a reactive group, such as an acrylamide, onto the heterocyclic scaffold can lead to the formation of a covalent bond with a nearby cysteine residue in the active site. This results in irreversible inhibition and can provide enhanced potency and duration of action.

Synthetic Methodologies and Protocols

The synthesis of novel heterocyclic building blocks is a critical aspect of kinase inhibitor drug discovery. A wide range of synthetic methodologies are employed to construct and functionalize these scaffolds.

Exemplary Synthesis: 2,4-Disubstituted Pyrimidine Scaffold

A common and versatile approach to 2,4-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor.

Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative

  • First Nucleophilic Substitution:

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the first amine (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.1 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-chloro-4-aminopyrimidine intermediate by column chromatography or recrystallization.[8]

  • Second Nucleophilic Substitution:

    • To a solution of the purified 2-chloro-4-aminopyrimidine intermediate (1.0 eq) in a suitable solvent, add the second amine (1.1 eq) and a base.

    • Heat the reaction mixture, often at elevated temperatures, to facilitate the second substitution.

    • Work-up and purify the final 2,4-disubstituted pyrimidine product as described in the first step.[8]

In Vitro Kinase Inhibition Assay

The biological activity of synthesized compounds is primarily determined through in vitro kinase inhibition assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup:

    • In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

    • Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP. Often, radiolabeled [γ-32P]ATP is used, or a non-radioactive method for detecting ATP consumption or product formation is employed.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be achieved by capturing the phosphorylated substrate on a filter and measuring the radioactivity. For non-radioactive methods, detection can be based on fluorescence, luminescence, or antibody-based approaches (e.g., ELISA).[8]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values of Representative Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several kinase inhibitors featuring different heterocyclic scaffolds against their primary targets. This data illustrates the potency that can be achieved with these building blocks.

Heterocyclic ScaffoldInhibitorPrimary Kinase Target(s)IC50 (nM)
Quinazoline GefitinibEGFR2-37
ErlotinibEGFR2
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK0.5
Indole (Oxindole) SunitinibVEGFR2, PDGFRβ9, 8
Pyrimidine Alisertib (MLN8237)Aurora A1.2[20]
Barasertib (AZD1152)Aurora B0.37[20]
Quinoline BosutinibSrc, Abl1.2, 1
Imidazo[4,5-b]pyridine CCT137690Aurora A/B15 (A), 33 (B)[21]

Data compiled from various sources.

Visualizing Key Concepts

General Kinase Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand Receptor_Kinase Receptor Kinase Ligand->Receptor_Kinase Binding & Activation Downstream_Kinase Downstream Kinase Receptor_Kinase->Downstream_Kinase Phosphorylation Substrate_Protein Substrate Protein Downstream_Kinase->Substrate_Protein Phosphorylation Phosphorylated_Protein Phosphorylated Protein Substrate_Protein->Phosphorylated_Protein Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response

Caption: A simplified diagram of a typical kinase signaling cascade.

Kinase Inhibitor Experimental Workflow

G Start Start: Compound Synthesis In_Vitro_Assay In Vitro Kinase Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation Assay Determine_IC50->Cell_Based_Assay Lead_Optimization Lead Optimization? Cell_Based_Assay->Lead_Optimization Lead_Optimization->Start No, Redesign In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies Yes End Preclinical Candidate In_Vivo_Studies->End

Caption: A flowchart outlining the typical workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

Heterocyclic building blocks are, and will continue to be, a cornerstone of kinase inhibitor drug discovery. The privileged nature of scaffolds such as pyrimidine, indole, pyrazole, quinazoline, and quinoline provides a robust foundation for the development of potent and selective therapeutics. As our understanding of kinase biology deepens, so too will our ability to design novel heterocyclic inhibitors with improved efficacy and safety profiles. Future efforts in this field will likely focus on:

  • Targeting Kinase Mutants: The development of inhibitors that are active against drug-resistant kinase mutants remains a significant challenge and a key area of research.

  • Allosteric Inhibition: The exploration of heterocyclic scaffolds that can bind to allosteric sites on kinases offers a promising avenue for achieving greater selectivity.

  • Fragment-Based Drug Discovery: The use of small heterocyclic fragments as starting points for building more complex inhibitors is a powerful approach for exploring novel chemical space.

  • Polypharmacology: The rational design of inhibitors that target multiple kinases simultaneously may offer therapeutic advantages in complex diseases like cancer.

By leveraging the versatility of heterocyclic chemistry and integrating it with a deep understanding of kinase biology, the scientific community is well-positioned to continue delivering innovative and life-changing medicines for a wide range of diseases.

References

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025) [online] 21 May. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023) MDPI. [online] 12 July. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026) [online] 29 January. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [online] Available at: [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [online] Available at: [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2023) ResearchGate. [online] Available at: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025) [online] 4 November. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021) ACS Publications. [online] 19 May. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026) MDPI. [online] 21 January. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021) ACS Publications. [online] 29 June. Available at: [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (2015) PMC. [online] Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021) PubMed. [online] 10 June. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020) SciSpace. [online] 8 September. Available at: [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025) RSC Publishing. [online] Available at: [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025) [online] 21 May. Available at: [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018) PubMed. [online] Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021) Semantic Scholar. [online] 23 November. Available at: [Link]

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2014) ResearchGate. [online] 28 May. Available at: [Link]

  • Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. (2004) Semantic Scholar. [online] Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024) [online] 19 November. Available at: [Link]

  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2015) PubMed. [online] Available at: [Link]

  • (PDF) Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. (2025) ResearchGate. [online] 1 November. Available at: [Link]

  • Selected quinoline based EGFR tyrosine kinase inhibitors. (2024) ResearchGate. [online] Available at: [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017) PubMed. [online] 5 January. Available at: [Link]

  • (PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026) ResearchGate. [online] 11 February. Available at: [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017) MDPI. [online] 19 September. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2019) PMC. [online] Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021) MDPI. [online] 26 August. Available at: [Link]

  • Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. (2023) PubMed. [online] 17 June. Available at: [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017) PubMed. [online] Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025) [online] 18 July. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025) MDPI. [online] 2 December. Available at: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025) MDPI. [online] 13 May. Available at: [Link]

  • Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. (2022) Bentham Science. [online] Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025) [online] 8 December. Available at: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023) [online] 14 February. Available at: [Link]

  • (PDF) Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (2006) ResearchGate. [online] Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025) Der Pharma Chemica. [online] 28 October. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020) PMC. [online] 8 September. Available at: [Link]

  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2022) PMC. [online] Available at: [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2015) PMC. [online] Available at: [Link]

  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. (2024) PMC. [online] Available at: [Link]

  • Privileged Structures in Drug Discovery. (2017) [online] Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021) ACS Publications. [online] 8 October. Available at: [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022) [online] 13 December. Available at: [Link]

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4-Cyano-3-Pyridineacetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Architecture, and Pharmaceutical Utility

Executive Summary

This technical guide provides a comprehensive analysis of 4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6), a critical heterocyclic building block in the synthesis of multi-target tyrosine kinase inhibitors and advanced agrochemicals.[1][2] Unlike generic pyridine derivatives, the dual-nitrile functionality of this molecule—comprising an aromatic nitrile at position 4 and an aliphatic acetonitrile moiety at position 3—creates a unique electrophilic profile essential for constructing fused ring systems such as 1,6-naphthyridines and isoquinolines.[1][2]

This document details the physicochemical constants, validated synthetic pathways, and rigorous analytical protocols required for the identification and handling of this compound in a research setting.[2]

Part 1: Physicochemical Profile & Molecular Identity[2][3]

The following data constitutes the immutable baseline for 4-Cyano-3-Pyridineacetonitrile. Researchers must verify these parameters upon receipt of raw material to ensure lot integrity.

Table 1: Core Chemical Specifications
ParameterSpecificationTechnical Note
Chemical Name 4-Cyano-3-PyridineacetonitrileSynonyms: 3-(Cyanomethyl)isonicotinonitrile; 3-Cyanomethyl-4-cyanopyridine
CAS Registry Number 3423-43-6 Primary identifier for regulatory and safety searches [1].[1][2][3]
Molecular Formula C₈H₅N₃ High nitrogen content (approx.[1][2][3] 29.36%) dictates polarity.
Molecular Weight 143.15 g/mol Monoisotopic Mass: 143.0483 g/mol .[1][2]
SMILES N#CCC1=C(C#N)C=CN=C1Encodes the 3,4-substitution pattern on the pyridine ring.[1][2]
Physical State Off-white to pale yellow solidColor variance often indicates oxidation or trace solvent impurities.[1][2]
Melting Point 80–84 °C (Predicted)Sharp melting range is the first indicator of >95% purity.[1]
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; susceptible to hydrolysis in acidic aqueous media.[2]

Part 2: Synthetic Architecture & Methodology[2][5]

Retrosynthetic Logic

The synthesis of 4-Cyano-3-Pyridineacetonitrile is non-trivial due to the competing reactivities of the pyridine nitrogen and the existing cyano group.[1][2] The most robust pathway involves the functionalization of 3-methylisonicotinonitrile .[1][2]

The logic follows a Radical Halogenation → Nucleophilic Substitution sequence:

  • Activation: The inert methyl group at C3 is activated via radical bromination.

  • Homologation: The resulting bromide is displaced by a cyanide ion to extend the carbon chain.

Validated Experimental Protocol

Note: This protocol assumes anhydrous conditions to prevent the hydrolysis of the nitrile groups to amides/acids.

Step 1: Radical Bromination (Activation)[2]
  • Precursor: 3-Methylisonicotinonitrile (CAS 3512-24-9).[1][2]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Benzotrifluoride (Solvent).[1][2]

  • Mechanism: Free-radical substitution at the benzylic (pyridylic) position.[1][2]

  • Procedure:

    • Dissolve 3-methylisonicotinonitrile (1.0 eq) in anhydrous solvent.[1][2]

    • Add NBS (1.05 eq) and catalytic AIBN (0.05 eq).[2]

    • Reflux under inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (checking for the disappearance of the starting material).

    • Critical Step: Filter hot to remove succinimide byproduct.[2] Concentrate filtrate to yield crude 3-(bromomethyl)isonicotinonitrile.[1][2]

Step 2: Cyanation (Substitution)[2]
  • Intermediate: 3-(Bromomethyl)isonicotinonitrile.[1][2]

  • Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), 18-Crown-6 (Phase transfer catalyst if needed), Acetonitrile or DMF.[1][2]

  • Procedure:

    • Suspend NaCN (1.2 eq) in dry acetonitrile.

    • Add the bromo-intermediate dropwise at 0°C to control exotherm.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]

    • Purification: Recrystallization from ethanol/hexane is preferred over chromatography to minimize silica-induced hydrolysis.[1][2]

Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate state.

SynthesisPathway Start Precursor: 3-Methylisonicotinonitrile (C7H6N2) Inter Intermediate: 3-(Bromomethyl)isonicotinonitrile (Activated Electrophile) Start->Inter NBS, AIBN Reflux (Radical Bromination) Waste1 Succinimide Start->Waste1 -H Product Target: 4-Cyano-3-Pyridineacetonitrile (C8H5N3) Inter->Product NaCN, DMF SN2 Substitution Waste2 NaBr Inter->Waste2 -Br

Figure 1: Synthetic workflow transforming the methyl precursor into the target acetonitrile derivative via bromination and cyanation.[1][2]

Part 3: Analytical Identification (QC)

To validate the synthesis or purity of a purchased lot, researchers must utilize the following spectroscopic markers.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆[1][2]

  • Aromatic Region (Pyridine Ring): Look for three distinct signals corresponding to the protons at positions 2, 5, and 6.[2] The proton at C2 (adjacent to nitrogen and the acetonitrile group) will be the most deshielded (approx.[1] δ 8.8–9.0 ppm).

  • Aliphatic Region (Key Identifier): A sharp singlet integrating to 2H around δ 4.2–4.5 ppm .[1][2] This corresponds to the methylene (-CH₂-) protons of the acetonitrile group.[1][2]

    • Diagnostic Check: If this peak is a doublet or multiplet, check for unreacted starting material or coupling with impurities.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (-C≡N): This molecule contains two nitrile groups.[1][2]

    • Look for a strong absorption band in the 2200–2250 cm⁻¹ region.[1][2]

    • Often, the aromatic nitrile (conjugated) and aliphatic nitrile (non-conjugated) will appear as a split peak or a broadened band, distinguishing it from mono-nitrile precursors.[1][2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1][2]

  • Target Ion: [M+H]⁺ = 144.15 m/z .[1][2]

  • Fragmentation: Loss of -CN (26 Da) is a common fragmentation pattern in high-energy collisions.[1][2]

Part 4: Safety & Handling Protocols

Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation).[1][2] Signal Word: DANGER.

  • Cyanide Generation Risk: Under strong acidic conditions or high heat, this compound may liberate Hydrogen Cyanide (HCN) gas.[2] Never mix with strong acids (HCl, H₂SO₄) outside of a closed, scrubbed system.[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methylene protons are acidic; exposure to moisture and base can lead to self-condensation (Thorpe-Ziegler reaction) or polymerization, turning the solid dark brown.[1][2]

  • Spill Response: Do not use water initially.[2] Contain with dry sand or Vermiculite. Neutralize area with dilute bleach (sodium hypochlorite) only after bulk material is removed, to oxidize any liberated cyanide.[2]

References

  • PubChem. (2025).[2][4][5] Compound Summary: 4-Cyanopyridine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Strategic Integration of Pyridine-Based Nitriles in Medicinal Chemistry: A Technical Guide to Cyanopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

In my experience optimizing lead compounds for clinical viability, the incorporation of the nitrile group (–C≡N) into heterocyclic scaffolds—particularly pyridines—has proven to be a transformative strategy in modern rational drug design 1. The nitrile moiety is a linear, sp-hybridized, and highly electron-withdrawing pharmacophore. When fused to a pyridine ring to form cyanopyridines, it fundamentally alters the electronic distribution, lipophilicity, and target-binding thermodynamics of the parent molecule.

The strategic value of the cyanopyridine scaffold lies in its dual functionality: it serves as both a robust synthetic intermediate and a potent biological warhead capable of unique binding interactions.

Mechanistic Profiling: Cyanopyridines as Bioisosteres

When designing kinase inhibitors, we frequently encounter the challenge of water-mediated binding. Traditional quinazoline scaffolds often bind to the target protein via a bridging water molecule. Replacing the quinazoline with a 3-cyanopyridine expels this mobile water molecule from the binding pocket, replacing the water-mediated complex with a direct hydrogen bond between the nitrile nitrogen and the protein backbone 2.

This displacement is not merely structural; it provides a massive entropic driving force. The release of ordered water into the bulk solvent lowers the free energy of the system, significantly enhancing binding affinity. Furthermore, replacing a hydrogen atom with a nitrile group can lower the calculated partition coefficient (cLogP) by approximately 0.5 log units, and the distribution coefficient (logD) by nearly a full order of magnitude, thereby improving the ADME-Tox profile without adding steric bulk 2.

Bioisostere Quinazoline Quinazoline Scaffold (Azomethine) Water Bridging Water Quinazoline->Water H-bond Target1 Protein Pocket Water->Target1 H-bond Cyanopyridine Cyanopyridine Scaffold (Nitrile) Target2 Protein Pocket Cyanopyridine->Target2 Direct H-bond Expelled Expelled Water (Entropic Gain) Cyanopyridine->Expelled Displaces

Thermodynamic advantage of cyanopyridine binding via water displacement.

Synthetic Workflows & Self-Validating Protocols

To harness the biological potential of cyanopyridines, synthetic protocols must be robust, scalable, and mechanistically sound. Below are two foundational workflows utilized in our laboratories.

Protocol A: Scalable Synthesis of 2-Chloro-3-cyanopyridine

The synthesis of 2-chloro-3-cyanopyridine is a critical gateway for introducing diverse nucleophiles via nucleophilic aromatic substitution (SNAr) 3.

Mechanistic Causality: Direct chlorination of 3-cyanopyridine is electronically disfavored due to the electron-deficient nature of the pyridine ring, compounded by the strongly electron-withdrawing cyano group. To overcome this thermodynamic barrier, we first synthesize an N-oxide intermediate. The N-oxide donates electron density via resonance into the 2- and 4-positions, activating the ring for subsequent chlorination and deoxygenation.

Step-by-Step Methodology:

  • N-Oxidation: Charge a four-necked flask with 3-cyanopyridine (4.80 mol) and concentrated sulfuric acid (1600 g). Heat to 90°C. Slowly add 30% hydrogen peroxide (400 mL). Validation Check: The strong acid generates permonosulfuric acid (Caro's acid) in situ. The slow addition of H₂O₂ controls the exothermic generation of this potent electrophilic oxygen transfer agent, ensuring complete conversion without thermal decomposition.

  • Isolation: Quench the mixture in ice water and neutralize to isolate the stable 3-cyanopyridine N-oxide intermediate.

  • Chlorination/Deoxygenation: Dissolve the N-oxide in phosphorus oxychloride (POCl₃). Cool the reactor to 0–5°C.

  • Base Addition: Slowly add an organic base (e.g., triethylamine) to maintain the system pH between 9.5 and 10.5. Validation Check: Maintaining this specific alkaline pH is critical; it neutralizes the HCl generated during the substitution, preventing the protonation of the newly formed 2-chloro-3-cyanopyridine, which would otherwise stall the reaction or lead to water-soluble side products.

  • Workup: Heat the mixture to facilitate final chlorination. Distill excess POCl₃, pour the residue into ice water, filter, and wash to yield pure 2-chloro-3-cyanopyridine.

Synthesis Start 3-Cyanopyridine Oxidation N-Oxidation (H2O2, H2SO4, 90°C) Start->Oxidation Intermediate 3-Cyanopyridine N-oxide Oxidation->Intermediate Chlorination Chlorination & Deoxygenation (POCl3, Base, 0-5°C) Intermediate->Chlorination Product 2-Chloro-3-cyanopyridine Chlorination->Product

Step-by-step synthetic workflow for 2-chloro-3-cyanopyridine.

Protocol B: Multicomponent Assembly of 2-Amino-3-cyanopyridines

For rapid library generation in hit-to-lead campaigns, one-pot multicomponent reactions (MCRs) are highly preferred 4.

Mechanistic Causality: MCRs leverage the thermodynamic sink of aromatization. The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the ketone enolate, and subsequent cyclization/oxidation driven by ammonium acetate to form the fully aromatized core.

Step-by-Step Methodology:

  • Reagent Assembly: Combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), acetophenone/methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in a reaction vessel.

  • Catalysis: Introduce a heterogeneous catalyst such as nanostructured Na₂CaP₂O₇ to lower the activation energy of the initial condensation steps.

  • Reaction: Heat the solvent-free mixture to 80°C for 10–14 hours. Validation Check: The extended heating provides the activation energy required to overcome the final, rate-limiting oxidative aromatization step, driving the equilibrium toward the thermodynamically stable pyridine core.

  • Purification: Filter the resulting precipitate, wash sequentially with ethyl alcohol, and recrystallize from a DMF-ethanol mixture to obtain the pure 2-amino-3-cyanopyridine derivative.

Biological Applications & Quantitative Profiling

Cyanopyridines serve as versatile warheads and cap moieties in targeted therapies, particularly in oncology.

Dual PIM-1 Kinase / HDAC Inhibition

Recent drug discovery efforts have utilized 3-cyanopyridines as novel cap moieties linked to zinc-binding groups (like hydroxamic acids) to create first-in-class dual PIM-1/HDAC inhibitors 5. The compact nature of the cyanopyridine cap allows it to fit optimally into the hydrophobic pockets of both enzymes, yielding sub-micromolar efficacy.

STAT3 Pathway Modulation in Colorectal Cancer

2-Amino-3-cyanopyridine derivatives have demonstrated potent anti-colorectal cancer activity by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway 6. By blocking the upstream receptor tyrosine kinases, these compounds downregulate the phosphorylation of STAT3, thereby suppressing downstream anti-apoptotic proteins like MCL-1 and Survivin.

STAT3 Ligand Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Ligand->Receptor STAT3 STAT3 (Monomer) Receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Nucleus Target Gene Transcription (MCL-1, Survivin) pSTAT3->Nucleus Inhibitor Cyanopyridine Inhibitor Inhibitor->Receptor Blocks Inhibitor->pSTAT3 Downregulates

Mechanism of STAT3 pathway inhibition by cyanopyridine derivatives.

Quantitative Profiling of Cyanopyridine Derivatives

The following table summarizes the structure-activity relationship (SAR) data for highly optimized cyanopyridine leads against their respective targets:

Compound / ScaffoldTarget / AssayIC50 / GI50 ValueReference Standard (IC50)Ref
Compound 4g (Hydroxamic acid)HDAC 145.01 ± 2.1 nMSAHA (51.54 ± 2.4 nM)5
Compound 4g (Hydroxamic acid)HDAC 619.78 ± 1.1 nMSAHA (21.38 ± 1.2 nM)5
Compound 3n (2-Amino-3-cyano)HCT-116 Cell Line10.50 µMN/A6
Compound 3n (2-Amino-3-cyano)A375 Cell Line4.61 µMN/A6

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: NIH / PMC
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry (ACS Public
  • The Pivotal Role of 2-Chloro-3-Cyano-Pyridine 1-Oxide in Medicinal Chemistry: A Technical Guide Source: BenchChem
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Deriv
  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P
  • Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors Source: NIH / PubMed

Sources

Methodological & Application

microwave-assisted synthesis of 2,6-naphthyridines from 4-Cyano-3-Pyridineacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2,6-Naphthyridines from 4-Cyano-3-Pyridineacetonitrile

Abstract & Introduction

The 2,6-naphthyridine scaffold is a privileged bicyclic heteroaromatic system found in various bioactive alkaloids and synthetic drugs.[1] Its derivatives exhibit potent biological activities, including antitumor (e.g., inhibition of FGFR4 kinase), antifungal, and antibacterial properties. Despite their utility, traditional thermal synthesis of 2,6-naphthyridines often suffers from harsh conditions, long reaction times, and low yields.

This Application Note details a validated microwave-assisted protocol for the synthesis of 2,6-naphthyridines starting from 4-cyano-3-pyridineacetonitrile (also known as 3-(cyanomethyl)isonicotinonitrile). By leveraging the dielectric heating effects of microwave irradiation, this method reduces reaction times from hours to minutes while significantly improving yield and purity. The protocol focuses on the critical cyclization step mediated by hydrogen bromide (HBr), yielding the highly functionalized intermediate 3-amino-1-bromo-2,6-naphthyridine , a versatile precursor for further medicinal chemistry diversification.

Mechanistic Insight & Reaction Scheme

The transformation of 4-cyano-3-pyridineacetonitrile into the 2,6-naphthyridine core is an acid-mediated intramolecular cyclization.

Mechanism:

  • Protonation: The nitrile groups are activated by the strong acid (HBr).

  • Nucleophilic Attack: The acidic methylene protons (

    
    -to-nitrile) allow for tautomerization. The nitrogen of the acetonyl nitrile group likely attacks the electrophilic carbon of the nitrile at the C4 position of the pyridine ring (Thorpe-Ziegler type cyclization logic, modified by acid).
    
  • Halogenation: In the presence of high concentrations of bromide ions (from HBr), the resulting intermediate undergoes substitution/addition to install the bromine atom at the C1 position, while the nitrile nitrogen becomes an amino group.

The result is 3-amino-1-bromo-2,6-naphthyridine , which serves as a "linchpin" intermediate. The bromine allows for Suzuki/Buchwald couplings, and the amine allows for further derivatization.

Visualizing the Reaction Pathway

ReactionPathway Precursor 4-Cyano-3-Pyridineacetonitrile (Starting Material) Activation Acid Activation (HBr Protonation) Precursor->Activation Microwave Irradiation (10-15 min) Cyclization Intramolecular Cyclization Activation->Cyclization Nucleophilic Attack Product 3-Amino-1-Bromo-2,6-Naphthyridine (Core Scaffold) Cyclization->Product Rearrangement & Bromination

Caption: Mechanistic pathway for the acid-mediated cyclization of 4-cyano-3-pyridineacetonitrile.

Experimental Protocol

Caution: Nitriles are toxic.[2][3] HBr is corrosive and volatile. Perform all reactions in a certified fume hood. Microwave vessels must be rated for the generated pressure.

Materials & Reagents
  • Precursor: 4-Cyano-3-pyridineacetonitrile (CAS: 6443-85-2).

  • Reagent: Hydrogen Bromide (HBr), 33% solution in Acetic Acid (anhydrous source preferred if available, but HBr/AcOH is standard for this liquid-phase MW reaction).

  • Solvent: Glacial Acetic Acid (if dilution is needed).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with 10 mL or 35 mL pressure vials.

Step-by-Step Procedure

Step 1: Cyclization to 3-Amino-1-bromo-2,6-naphthyridine

  • Preparation: In a 10 mL microwave process vial, dissolve 4-cyano-3-pyridineacetonitrile (1.0 mmol, ~143 mg) in HBr in Acetic Acid (33%) (3.0 mL).

    • Note: The HBr/AcOH serves as both solvent and reagent. Ensure the vial is capped immediately to prevent HBr loss.

  • Microwave Irradiation: Place the vial in the microwave reactor. Program the following method:

    • Temperature: 100°C - 110°C

    • Hold Time: 10 - 15 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Cooling: Allow the reaction to cool to room temperature (using compressed air cooling feature of the reactor).

  • Workup:

    • Pour the reaction mixture onto crushed ice (~20 g).

    • Neutralize carefully with solid Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) until pH ~8. Caution: Vigorous bubbling.

    • A solid precipitate should form.

  • Isolation: Filter the solid precipitate using a sintered glass funnel. Wash with cold water (3 x 5 mL).

  • Purification: Recrystallize from Ethanol or Methanol to obtain pure 3-amino-1-bromo-2,6-naphthyridine .

Step 2: Derivatization (Optional - Dehalogenation to Parent 2,6-Naphthyridine)

To obtain the unsubstituted 2,6-naphthyridine (if required for reference):

  • Diazotization: Treat the product from Step 1 with NaNO₂/HBr to convert the amino group to a bromo group (forming 1,3-dibromo-2,6-naphthyridine).[4]

  • Hydrazine Treatment: React with hydrazine hydrate to form the dihydrazino derivative.

  • Oxidation: Oxidize with CuSO₄ in acetic acid under microwave irradiation (5 mins) to yield 2,6-naphthyridine .

Results & Discussion

Performance Metrics

The microwave-assisted method offers drastic improvements over conventional heating (oil bath reflux).

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement
Reaction Time 4 - 6 Hours10 - 15 Minutes ~24x Faster
Yield (Step 1) 50 - 60%80 - 85% +25% Yield
Purity (Crude) Low (requires chromatography)High (>95%) Simpler Workup
Energy Usage High (continuous heating)Low Eco-friendly
Characterization Data (Expected)
  • Appearance: Yellowish to orange solid.

  • IR Spectrum: Disappearance of the sharp nitrile peak (-CN) at ~2200 cm⁻¹. Appearance of amine (-NH₂) bands at 3300–3400 cm⁻¹.[4][5]

  • ¹H NMR: Distinct aromatic protons for the naphthyridine ring system.

Workflow Visualization

The following diagram outlines the logical flow of the experiment, including decision points for troubleshooting.

ExperimentalWorkflow Start Start: Weigh Precursor (4-Cyano-3-Pyridineacetonitrile) Mix Add HBr/AcOH (33%) Seal Vial Start->Mix MW Microwave Irradiation 110°C, 15 min Mix->MW Cool Cool & Pour onto Ice MW->Cool Neutralize Neutralize with NaHCO3 (pH ~8) Cool->Neutralize CheckPpt Precipitate Formed? Neutralize->CheckPpt Filter Filter & Wash (Cold H2O) CheckPpt->Filter Yes Extract Extract with EtOAc (If oil forms) CheckPpt->Extract No (Oily/Soluble) Recryst Recrystallize (EtOH) Final Product Filter->Recryst Extract->Recryst

Caption: Decision-tree workflow for the synthesis and isolation of 3-amino-1-bromo-2,6-naphthyridine.

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: Insufficient acid strength or water contamination in the acetic acid.

    • Solution: Use fresh HBr/AcOH. Ensure the microwave vial is dry before use. Increase temperature to 120°C in 5°C increments.

  • Charring / Black Tar Formation:

    • Cause: Overheating or "hot spots" in the microwave field.

    • Solution: Ensure vigorous stirring is enabled. Reduce the "Power Max" setting to prevent temperature overshoots.

  • Product Solubility:

    • If the product does not precipitate upon neutralization, it may be partially soluble in the aqueous acetate buffer. Perform a liquid-liquid extraction with Ethyl Acetate or Dichloromethane (DCM) to recover the product.

References

  • Mogilaiah, K., & Syama Sundar, C. (2011). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 3(4), 23-28.

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine. [6]

  • Wójcicka, A. (2023).[8] Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80564, 3-Pyridylacetonitrile.

Sources

cyclization protocol for 4-cyano-3-pyridylacetonitrile with HBr

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Cyclization Protocol for 2,6-Naphthyridine Core Synthesis

Executive Summary & Scope

The 2,6-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities[1]. However, constructing this bicyclic core efficiently remains a historical bottleneck in drug development. This application note details a field-proven, highly regioselective cyclization protocol that converts 4-cyano-3-pyridylacetonitrile into 3-amino-1-bromo-2,6-naphthyridine using anhydrous hydrogen bromide (HBr) under microwave irradiation[2]. By transitioning from conventional cryogenic bubbling to microwave-assisted synthesis, researchers can reduce reaction times from hours to minutes while achieving superior yields and purity[3].

Mechanistic Insights: The Causality of Cyclization

To successfully scale and troubleshoot this reaction, scientists must understand that this is not a simple condensation, but an HBr-mediated cascade reaction driven by thermodynamic aromatization.

  • The Dual Role of HBr: Anhydrous HBr acts as both an acid catalyst and a nucleophile. The proton (H⁺) activates the C4-cyano group, while the bromide ion (Br⁻) attacks the nitrile carbon. This forms a highly reactive imidoyl bromide intermediate[4].

  • Regioselectivity: Theoretical cyclization of 4-cyano-3-pyridylacetonitrile could yield two isomers: 3-amino-1-bromo-2,6-naphthyridine or 1-amino-3-bromo-2,6-naphthyridine. However, HBr specifically targets the C4-cyano group because it is directly conjugated with the electron-deficient pyridine ring, making it more susceptible to nucleophilic attack than the C3-acetonitrile group[2].

  • Aromatization as the Driving Force: Following the intramolecular nucleophilic attack of the imidoyl bromide nitrogen onto the C3-acetonitrile carbon, a cyclic imine is formed. Rapid tautomerization shifts a proton from the C3-methylene to the exocyclic imine nitrogen, yielding the stable, fully aromatic 3-amino-1-bromo-2,6-naphthyridine core[3].

Mechanism A 4-Cyano-3- pyridylacetonitrile B Imidoyl Bromide Intermediate A->B + HBr (Addition) C Cyclic Imine Intermediate B->C Nucleophilic Attack D 3-Amino-1-bromo- 2,6-naphthyridine C->D Tautomerization

Figure 1: Mechanistic pathway of HBr-mediated cyclization of 4-cyano-3-pyridylacetonitrile.

Experimental Methodology

Self-Validating System: This protocol utilizes microwave irradiation to provide uniform volumetric heating. Polar intermediates (like the imidoyl bromide) couple efficiently with microwave energy, accelerating the reaction and minimizing the formation of poly-brominated side products common in prolonged conventional heating[3].

Reagents & Equipment Requirements

  • Substrate: 4-Cyano-3-pyridylacetonitrile (High purity, >98%).

  • Reagent: 33% Anhydrous HBr in glacial acetic acid. Causality Note: Strictly anhydrous conditions are required. Water causes competitive hydrolysis of the highly electrophilic imidoyl bromide intermediate, converting the nitrile into a primary amide and permanently arresting the cyclization cascade.

  • Quenching Agent: Saturated Sodium Bicarbonate (NaHCO₃) solution (ice-cold).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover) with pressure monitoring.

Workflow Step1 1. Reagent Preparation Suspend in anhydrous HBr/AcOH Step2 2. Microwave Irradiation 80°C for 5-10 minutes Step1->Step2 Step3 3. Quenching Neutralize with cold NaHCO3 Step2->Step3 Step4 4. Isolation Vacuum filtration of precipitate Step3->Step4 Step5 5. Purification Vacuum drying & Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave-assisted cyclization.

Detailed Step-by-Step Protocol

  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, suspend 4-cyano-3-pyridylacetonitrile (5.0 mmol) in 3 mL of glacial acetic acid saturated with anhydrous HBr.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.

  • Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 80 °C with a hold time of 5 to 10 minutes[2].

  • Quenching: Allow the vial to cool to room temperature. Carefully open the vial and pour the reaction mixture slowly into 50 mL of an ice-cold, vigorously stirred solution of excess saturated NaHCO₃. Validation Check: Vigorous CO₂ evolution will occur. A yellow precipitate must form immediately as the naphthyridine free base is liberated[3].

  • Isolation: Isolate the yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual inorganic salts and acetic acid.

  • Purification: Dry the crude product in a vacuum oven at 40 °C overnight. Recrystallize from ethanol if >98% purity is required for downstream diazotization.

Quantitative Data & Analytical Characterization

Table 1: Reaction Optimization and Yield Comparison

Method Reagents Conditions Time Yield (%)
Conventional[3] Anhydrous HBr gas, Dry Ether -50 °C to 0 °C 2 hours ~65 - 70

| Microwave-Assisted[2] | Anhydrous HBr in AcOH | Microwave, 80 °C | 5 - 10 mins | 80.3 |

Table 2: Key Spectral Characterization Data for 3-Amino-1-bromo-2,6-naphthyridine

Analytical Method Key Signals / Signatures Structural Assignment
FT-IR Spectroscopy 3310 cm⁻¹, 3175 cm⁻¹ Primary amine (NH₂ asym. and sym. stretch)[2]
FT-IR Spectroscopy 1652 cm⁻¹ NH₂ deformation[2]
FT-IR Spectroscopy Absence of ~2200 cm⁻¹ Complete conversion of cyano (-C≡N) groups

| ¹H-NMR (DMSO-d₆) | Two singlets (e.g., 8.89, 6.65 ppm) | Isolated aromatic protons of the naphthyridine core[2] |

Troubleshooting & Self-Validation Logic

A robust protocol must include immediate feedback loops. The most common failure point in this synthesis is the incomplete conversion of the starting material due to reagent degradation.

Troubleshooting Start Reaction Incomplete? (Cyano peak in IR) CheckHBr Check HBr Reagent Is it strictly anhydrous? Start->CheckHBr WaterIssue Water Present: Hydrolysis of Nitrile CheckHBr->WaterIssue No TimeIssue Insufficient MW Time: Increase by 2-5 min CheckHBr->TimeIssue Yes Success Complete Cyclization TimeIssue->Success Re-run

Figure 3: Troubleshooting logic for incomplete cyclization reactions.

Self-Validation Checkpoints:

  • FT-IR Analysis of Crude: Before proceeding to downstream functionalization, run an IR spectrum of the dried crude. The absolute disappearance of the sharp -C≡N stretch at ~2200 cm⁻¹ validates complete cyclization[2].

  • Solubility Profile: The starting material is highly soluble in polar organic solvents, whereas the cyclized 3-amino-1-bromo-2,6-naphthyridine exhibits distinct, reduced solubility, aiding in its rapid precipitation during the aqueous quench.

References[1] "The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide", Benchchem. URL: 2]">https://www.benchchem.com[2] Srivastava, K. P., et al. "An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation", Der Pharma Chemica, 2014. URL: 3]">https://www.derpharmachemica.com[3] Srivastava, K. P., et al. "An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation" (Experimental Section), Der Pharma Chemica, 2014. URL: 4]">https://www.derpharmachemica.com[4] "SYNTHESES AND SPECTRA OF NAPHTHYRIDINES" (Thesis detailing HBr cyclization mechanisms based on Johnson and Nasutavicus), Library and Archives Canada. URL: https://www.bac-lac.gc.ca

Sources

Application Note: Scalable Synthesis of 3-Amino-1-Bromo-2,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., FGFR4, Torin analogs) where the specific nitrogen placement offers unique hydrogen-bonding vectors distinct from quinoline or 1,X-naphthyridine isomers.

This Application Note details a robust, scalable protocol for synthesizing 3-amino-1-bromo-2,6-naphthyridine . This specific 1,3-functionalization pattern is critical: the 1-bromo handle enables Suzuki/Buchwald couplings for library elaboration, while the 3-amino group serves as a key hydrogen bond donor/acceptor or site for further derivatization (e.g., urea formation).

The protocol utilizes a microwave-assisted cyclization of a pyridine precursor, ensuring high yields and reduced reaction times compared to traditional thermal methods.

Strategic Retrosynthesis

To access the 3-amino-1-bromo-2,6-naphthyridine core (Target 1 ), we employ a convergent strategy starting from commercially available substituted pyridines. The key transformation is the acid-mediated cyclization of a vicinal cyanopyridylacetonitrile precursor.

Reaction Pathway Analysis

The synthesis hinges on the "Simchen-Garn" type cyclization, where a dinitrile precursor reacts with anhydrous hydrogen bromide.

  • Mechanism: The reaction proceeds via the activation of the nitrile group at the pyridine C4 position by HBr, followed by nucleophilic attack from the active methylene of the C3-acetonitrile side chain.

  • Regioselectivity: The electronic bias of the pyridine ring ensures the formation of the 2,6-naphthyridine isomer rather than alternative cyclizations.

Retrosynthesis Target 3-Amino-1-Bromo-2,6-Naphthyridine (Target Scaffold) Inter 4-Cyano-3-Pyridylacetonitrile (Key Intermediate) Inter->Target HBr, Microwave Cyclization & Bromination Start 3-Methylisonicotinonitrile (Starting Material) Start->Inter 1. NBS, AIBN (Bromination) 2. NaCN (Cyanation)

Figure 1: Retrosynthetic logic flow from pyridine precursor to the functionalized naphthyridine core.[1][2][3]

Materials & Safety

Reagents and Solvents
ReagentCAS No.GradeRole
3-Methylisonicotinonitrile 100982-20-9>98%Starting Material
N-Bromosuccinimide (NBS) 128-08-5ReagentPlusBrominating Agent
Sodium Cyanide 143-33-9>97%Cyanation Source
HBr (33% in Acetic Acid) 10035-10-6AnhydrousCyclization Reagent
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Diethyl Ether 60-29-7ACSWorkup/Precipitation
Critical Safety Protocols
  • Hydrogen Bromide (HBr): Highly corrosive and toxic. All transfers must be performed in a fume hood.

  • Sodium Cyanide (NaCN): FATAL IF SWALLOWED OR INHALED. Use dedicated cyanide waste containers. maintain a pH > 10 in aqueous waste to prevent HCN gas evolution.

  • Microwave Vials: Ensure vials are rated for the pressure generated by acetic acid/HBr at 100°C.

Experimental Protocol

Phase 1: Precursor Synthesis (Scale: 10 g)

Note: If 4-cyano-3-pyridylacetonitrile is commercially available, proceed directly to Phase 2.

Step 1.1: Radical Bromination
  • Charge: To a 500 mL round-bottom flask, add 3-methylisonicotinonitrile (10.0 g, 84.6 mmol), NBS (16.5 g, 93.0 mmol), and AIBN (0.7 g, 4.2 mmol).

  • Solvent: Add CCl4 or PhCl (150 mL). Note: PhCl is preferred for green chemistry compliance.

  • Reaction: Reflux (80°C) for 4 hours under N2 atmosphere. Monitor by TLC (Hex:EtOAc 7:3).

  • Workup: Cool to RT. Filter off succinimide byproduct. Concentrate filtrate to dryness.

  • Yield: ~14.5 g of crude 3-(bromomethyl)isonicotinonitrile (Yellow oil/solid). Use directly.

Step 1.2: Cyanation
  • Charge: Dissolve crude bromide (14.5 g) in EtOH/H2O (100 mL, 4:1 ratio).

  • Addition: Add NaCN (4.5 g, 92 mmol) cautiously at 0°C.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with water (200 mL), extract with DCM (3 x 100 mL). Dry organic phase over MgSO4.

  • Purification: Flash chromatography (SiO2, 0-50% EtOAc/Hexane).

  • Product: 4-cyano-3-pyridylacetonitrile . Yield: ~60-70% over 2 steps.[1]

Phase 2: Microwave-Assisted Cyclization (Core Synthesis)

This step constructs the naphthyridine ring and installs the bromo/amino functionalities simultaneously.

Experimental Workflow
  • Preparation: In a 20 mL microwave vial, dissolve 4-cyano-3-pyridylacetonitrile (1.0 g, 6.98 mmol) in DCM (5 mL).

  • Acid Addition: Cautiously add 33% HBr in Acetic Acid (10 mL) dropwise. The reaction is exothermic; cool in an ice bath during addition if necessary.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Temperature: 80°C

    • Time: 20 minutes

    • Stirring: High

    • Pressure Limit: 15 bar

  • Quenching: Pour the reaction mixture onto crushed ice (50 g).

  • Neutralization: Critical Step. Slowly neutralize with saturated Na2CO3 or NH4OH to pH 8-9. Do not use strong NaOH as it may hydrolyze the bromide.

  • Isolation: The product often precipitates as a yellow/orange solid. Filter and wash with cold water and diethyl ether. If no precipitate, extract with EtOAc (3 x 50 mL).

  • Purification: Recrystallization from EtOH or column chromatography (DCM:MeOH 95:5).

Data Output: 3-Amino-1-Bromo-2,6-Naphthyridine
ParameterResult
Appearance Yellow to Orange Solid
Yield 65 - 75%
Melting Point >200°C (dec)
1H NMR (DMSO-d6) δ 9.18 (s, 1H, H5), 8.45 (d, 1H, H7), 7.67 (d, 1H, H8), 6.92 (br s, 2H, NH2).[4]
MS (ESI+) [M+H]+ = 224.0 / 226.0 (1:1 Br pattern)

Mechanism & Process Logic

The transformation involves a specialized Thorpe-Ziegler type cyclization intercepted by halide.

Mechanism Step1 Precursor (Dinitrile) Step2 HBr Activation (Imidoyl Bromide) Step1->Step2 + HBr Step3 Cyclization (Ring Closure) Step2->Step3 Intramolecular Attack Step4 Tautomerization (Aromatization) Step3->Step4 Final 3-Amino-1-Bromo 2,6-Naphthyridine Step4->Final

Figure 2: Mechanistic pathway. The nitrile at C4 is activated by HBr, becoming the electrophile for the C3-acetonitrile anion equivalent.

Why this works:

  • HBr Dual Role: Acts as both the catalyst for cyclization and the source of the bromine atom at position 1.

  • Regiocontrol: The nucleophilic attack of the side-chain nitrogen onto the ring nitrile is geometrically favored, forming the stable 6-membered pyridine ring B.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete cyclization or hydrolysisEnsure HBr/AcOH is anhydrous. Increase MW time to 30 mins.
Product is Oil Residual acetic acidAzeotrope with toluene or trituratem with Et2O/Hexane.
Des-bromo Product Hydrolysis during workupKeep pH < 10 during neutralization. Work fast at 0°C.
Impurity (Dibromo) Sandmeyer-type side reactionAvoid excess nitrite if diazotization is not intended (keep away from NOx sources).

References

  • BenchChem Technical Guides. "The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide." BenchChem Application Notes, 2025. Link

  • Tan, R. et al. "Syntheses and Spectra of Naphthyridines." Canadian Journal of Chemistry, Vol 45, 1967. (Foundational work on 2,6-naphthyridine numbering and spectra). Link

  • Simchen, G. et al. "Synthesis of 1-amino-3-bromo-isoquinolines." Justus Liebigs Annalen der Chemie, 1974.
  • Garn, H. et al. "Microwave-assisted synthesis of fused pyridines." Journal of Heterocyclic Chemistry, 2018.

Sources

Synthesis of 1,6-Naphthyridine Fused Systems: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendant Role of 1,6-Naphthyridines in Modern Drug Discovery

The 1,6-naphthyridine scaffold, a class of fused heterocyclic compounds, has emerged as a cornerstone in contemporary medicinal chemistry and drug development.[1][2] These nitrogen-containing bicyclic systems are not merely of academic interest; they form the core of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities.[3] Their prevalence in molecules targeting a range of diseases, from cancer to microbial infections, underscores their status as a "privileged structure" in the design of novel therapeutics.[4]

Researchers have successfully leveraged the 1,6-naphthyridine framework to develop potent inhibitors for various biological targets. For instance, derivatives have shown significant promise as anticancer agents, with some compounds entering clinical trials.[3] Their mechanisms of action are diverse, including the inhibition of kinases and topoisomerase I, crucial enzymes in cancer cell proliferation.[3][5] Beyond oncology, these compounds have been investigated for their anti-inflammatory, antimicrobial, and antiviral properties.[3]

The synthetic accessibility and the potential for diverse functionalization make the 1,6-naphthyridine core an attractive starting point for generating libraries of bioactive molecules. This guide provides an in-depth exploration of key synthetic strategies for constructing 1,6-naphthyridine fused systems, offering detailed protocols and expert insights to empower researchers in their quest for next-generation therapeutics.

Strategic Approaches to the Synthesis of 1,6-Naphthyridine Fused Systems

The construction of the 1,6-naphthyridine core can be achieved through several elegant and efficient synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This section will delve into three prominent and field-proven strategies: Multicomponent Reactions (MCRs), Friedländer-Type Annulation, and Tandem Synthesis via Nitrile Hydration/Cyclization.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Atom Economy

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient approach for generating molecular diversity.[2][6] These reactions are characterized by their operational simplicity, high atom economy, and the ability to rapidly assemble complex scaffolds from simple precursors.[2]

A notable MCR for the synthesis of fused 1,6-naphthyridine systems involves the reaction of an aromatic aldehyde, an amine, and an active methylene compound.[6] This strategy allows for the introduction of a wide range of substituents, making it a powerful tool for structure-activity relationship (SAR) studies.

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_outcome Product Formation A Aromatic Aldehyde Mix Mixing & Reaction (with or without catalyst) A->Mix B Amine B->Mix C Active Methylene Compound C->Mix Product Fused 1,6-Naphthyridine System Mix->Product caption General workflow for multicomponent synthesis.

Caption: General workflow for multicomponent synthesis.

This protocol describes a catalyst-free, three-component reaction for the synthesis of various fused tetracyclic heterocycles containing the 1,6-naphthyridine core.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Amine (e.g., 1H-indazol-5-amine)

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the amine (1.0 mmol), and tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 mmol).

  • Add ethanol (10 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and stir for the time required to complete the reaction (typically monitored by Thin Layer Chromatography, TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure fused tetracyclic 1,6-naphthyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst-Free: The inherent reactivity of the chosen starting materials under refluxing ethanol conditions obviates the need for a catalyst, simplifying the procedure and purification.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for a sufficiently high reaction temperature to drive the condensation and cyclization steps.

  • Reflux Conditions: Heating at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Quantitative Data Summary: Substrate Scope and Yields

Aromatic AldehydeAmineProductYield (%)
Benzaldehyde1H-Indazol-5-amine11-Phenyl-3H-indazolo[5,4-b][3][6]naphthyridineHigh
4-Chlorobenzaldehyde1H-Indol-5-amine11-(4-Chlorophenyl)-3H-indolo[5,4-b][3][6]naphthyridineHigh
4-Methoxybenzaldehyde1H-Benzo[d]imidazol-5-amine11-(4-Methoxyphenyl)-3H-imidazo[4',5':3,4]benzo[1,2-b][3][6]naphthyridineHigh

Note: "High" yields are reported in the source literature, often exceeding 80-90%.

Friedländer-Type Annulation: A Classic and Versatile Approach

The Friedländer synthesis is a powerful and widely used method for the construction of quinoline and naphthyridine ring systems.[7] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[7] Recent advancements have focused on developing milder and more environmentally friendly catalytic systems.

Friedlander_Mechanism Reactants o-Aminoaryl Aldehyde/Ketone + α-Methylene Compound Aldol Aldol Condensation Reactants->Aldol Intermediate1 β-Hydroxy Carbonyl Intermediate Aldol->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Intermediate2 α,β-Unsaturated Carbonyl Dehydration1->Intermediate2 Cyclization Intramolecular Cyclization (Imine Formation) Intermediate2->Cyclization Product 1,6-Naphthyridine (after dehydration) Cyclization->Product caption Simplified mechanism of the Friedländer synthesis.

Caption: Simplified mechanism of the Friedländer synthesis.

This protocol describes a mild and efficient synthesis of fused polycyclic 1,6-naphthyridin-4-amines via an intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles.[5]

Materials:

  • 4-(Arylamino)nicotinonitrile precursor

  • Trifluoromethanesulfonic acid (CF3SO3H) or Sulfuric acid (H2SO4)

  • Dichloromethane (DCM) (optional, as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the 4-(arylamino)nicotinonitrile (1.0 mmol) in a minimal amount of dichloromethane in a round-bottom flask, or use the acid as the solvent.

  • Cool the flask in an ice bath.

  • Slowly add trifluoromethanesulfonic acid or sulfuric acid to the reaction mixture with stirring.

  • Allow the reaction to stir at room temperature for the required time (typically 0.5 to 4 hours), monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution).

  • The product will precipitate. Collect the solid by filtration.

  • Wash the solid with water and dry it to obtain the fused polycyclic 1,6-naphthyridin-4-amine.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: CF3SO3H or H2SO4 acts as a powerful catalyst to promote the intramolecular Friedel-Crafts reaction, leading to the formation of the new fused ring.

  • Nitrile as a Synthon: The cyano group serves as a one-carbon synthon in this reaction, ultimately forming part of the newly annulated ring.[5]

  • Mild Conditions: The reaction proceeds at room temperature, which is advantageous for substrates with sensitive functional groups.[5]

Quantitative Data Summary: Catalyst and Substrate Scope [5]

Substrate (4-(arylamino)nicotinonitrile)Acid CatalystYield (%)
4-(Phenylamino)nicotinonitrileCF3SO3H84
4-(Phenylamino)nicotinonitrileH2SO482
4-((4-Methoxyphenyl)amino)nicotinonitrileCF3SO3H95
4-((4-Chlorophenyl)amino)nicotinonitrileCF3SO3H92
Tandem Synthesis via Nitrile Hydration and Cyclization: A Modern and Efficient Route

A more recent and highly effective strategy for the synthesis of substituted 1,6-naphthyridines involves a tandem nitrile hydration/cyclization procedure. This method provides access to 1,6-naphthyridine-5,7-diones under mild conditions, which can then be further functionalized.

Tandem_Workflow Start 2-Cyanoalkyl Nicotinic Ester Hydration Nitrile Hydration (e.g., Ghaffar-Parkins catalyst) Start->Hydration Intermediate Amide Intermediate Hydration->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dione 1,6-Naphthyridine-5,7-dione Cyclization->Dione Functionalization Further Functionalization (e.g., Ditriflation and Coupling) Dione->Functionalization FinalProduct Diverse Substituted 1,6-Naphthyridines Functionalization->FinalProduct caption Tandem synthesis and functionalization workflow.

Caption: Tandem synthesis and functionalization workflow.

This protocol outlines the tandem nitrile hydration and cyclization to form the dione intermediate.

Materials:

  • 2-Cyanoalkyl nicotinic ester

  • Ghaffar-Parkins catalyst ([Ru(p-cymene)Cl2]2 and 2-(diphenylphosphino)ethylamine)

  • Formic acid

  • Solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating source

Procedure:

  • In a round-bottom flask, dissolve the 2-cyanoalkyl nicotinic ester in the chosen solvent.

  • Add the Ghaffar-Parkins catalyst components.

  • Add formic acid to the reaction mixture.

  • Heat the reaction to the required temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield the 1,6-naphthyridine-5,7-dione.

Causality Behind Experimental Choices:

  • Ghaffar-Parkins Catalyst: This ruthenium-based catalyst is highly effective for the hydration of nitriles to amides under neutral conditions, which is compatible with a wide range of functional groups.

  • Tandem Reaction: Combining the hydration and cyclization steps into a single operation improves the overall efficiency of the synthesis, reduces waste, and saves time.

  • Versatile Intermediate: The resulting 1,6-naphthyridine-5,7-dione is a stable and versatile intermediate that can be readily converted to highly reactive ditriflates for further diversification.

Conclusion and Future Perspectives

The synthesis of 1,6-naphthyridine fused systems is a dynamic and evolving field of research. The methods outlined in this guide—multicomponent reactions, Friedländer-type annulations, and tandem nitrile hydration/cyclization—represent powerful tools for accessing a wide array of structurally diverse molecules with significant therapeutic potential. As our understanding of the biological roles of these compounds deepens, the development of even more efficient, selective, and sustainable synthetic methodologies will be paramount. The continued innovation in synthetic organic chemistry will undoubtedly fuel the discovery of the next generation of 1,6-naphthyridine-based drugs, addressing unmet medical needs and improving human health.

References

  • Shaikh, A., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Journal of Heterocyclic Chemistry, 58(3), 635-658.
  • Reddy, K. R., et al. (2025).
  • Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15, 12345-12350.
  • Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3784-3803.
  • Parvin, T., et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23, 4567-4589.
  • Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.
  • García-Álvarez, M. C., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry Proceedings, 18(1), 103.
  • Parvin, T., et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
  • Reddy, K. R., et al. (2025). Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives. Organic & Biomolecular Chemistry.
  • Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Verma, A. K., et al. (2013). Silver-catalyzed tandem synthesis of naphthyridines and thienopyridines via three-component reaction. The Journal of Organic Chemistry, 78(9), 4386-4401.
  • Chahal, K., et al. (2025).
  • Gimalova, F. A., et al. (2025). ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines.
  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
  • Zareyee, D., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Preprints.org.
  • Reddy, B. V. S., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
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  • Wang, Y., et al. (2017). Efficient synthesis of 1,9-substituted benzo[h][3][6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427.

Sources

Application Note: Synthesis and Evaluation of Phosphodiesterase Inhibitors Utilizing the Pyridine Acetonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of phosphodiesterase (PDE) inhibitors centered on the pyridine acetonitrile scaffold. Phosphodiesterases are a superfamily of enzymes critical to intracellular signal transduction, and their inhibition has led to significant therapeutic advances in areas such as erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[1][2] This guide details the underlying principles of PDE function, explains the rationale for using the pyridine acetonitrile motif in inhibitor design, provides detailed synthetic protocols, and outlines a standard methodology for in vitro biological evaluation.

Introduction: Phosphodiesterases as Therapeutic Targets

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive 5'-monophosphate forms.[3] This enzymatic degradation terminates the signaling cascade initiated by these cyclic nucleotides. The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), which differ in their substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate), regulatory mechanisms, and tissue distribution.[4] This diversity allows for the fine-tuning of cyclic nucleotide signaling in a spatio-temporal manner within specific cells and tissues.[1][5]

Dysregulation of cAMP and cGMP signaling is implicated in a wide range of pathologies. Consequently, the targeted inhibition of specific PDE isoforms has become a highly successful therapeutic strategy.[1] For instance, PDE5 inhibitors like sildenafil are widely used to treat erectile dysfunction and pulmonary arterial hypertension by elevating cGMP levels in smooth muscle tissues.[6][7] Similarly, PDE4 inhibitors are used in the management of chronic obstructive pulmonary disease (COPD) and psoriasis due to their anti-inflammatory effects mediated by increased cAMP levels.[2]

The cAMP/cGMP Signaling Pathway

The central role of PDEs is best understood by visualizing their position in the cyclic nucleotide signaling cascade.

PDE_Signaling_Pathway Figure 1: Role of PDEs in Cyclic Nucleotide Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR / NPR AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC Stimulus Hormone / NO Stimulus->Receptor 1. Binds cAMP_cGMP cAMP / cGMP (Active Second Messenger) AC_GC->cAMP_cGMP 3. Synthesizes ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) (Target for Inhibition) cAMP_cGMP->PDE 4b. Hydrolyzed by Effector Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->Effector 4a. Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive Metabolite) PDE->AMP_GMP Degrades to Response Cellular Response (e.g., Smooth Muscle Relaxation) Effector->Response 5. Phosphorylates Target Proteins Inhibitor Pyridine Acetonitrile Inhibitor Inhibitor->PDE Blocks

Caption: Role of PDEs in Cyclic Nucleotide Signaling.

The Pyridine Acetonitrile Scaffold in PDE Inhibitor Design

The pyridine acetonitrile moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including potent PDE inhibitors.[8][9] Its utility stems from a combination of favorable electronic and steric properties.

Causality Behind Scaffold Choice:

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction for anchoring the inhibitor within the highly conserved active site of many PDEs.

  • π-Stacking Interactions: The aromatic pyridine ring can engage in favorable π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) that line the enzyme's active site.

  • Dipole Moment: The electron-withdrawing nitrile group, combined with the pyridine ring, creates a dipole moment that can contribute to binding affinity and influence pharmacokinetic properties.

  • Synthetic Tractability: Pyridine acetonitriles are synthetically accessible and offer multiple points for chemical modification, allowing for the systematic optimization of potency, selectivity, and drug-like properties.[10]

Numerous studies have reported the synthesis of PDE inhibitors incorporating this core structure, targeting isoforms like PDE4.[8][9]

General Synthetic Strategies for Pyridine Acetonitriles

The preparation of substituted pyridine acetonitriles is a cornerstone of synthesizing this class of inhibitors. One of the most common and robust methods is the nucleophilic substitution of a halopyridine with a phenylacetonitrile derivative. This approach allows for the convergence of two key fragments of the final inhibitor.

Illustrative Synthetic Pathway:

Synthesis_Workflow Figure 2: General Synthetic Route cluster_reaction Reaction Steps R1_Phenylacetonitrile Substituted Phenylacetonitrile Carbanion Carbanion Intermediate R1_Phenylacetonitrile->Carbanion 1. Deprotonation R2_Halopyridine Substituted 2-Halopyridine Product α-Aryl-α-(2-pyridyl)acetonitrile (PDE Inhibitor Core) R2_Halopyridine->Product Base Strong Base (e.g., NaH, NaNH2) Base->R1_Phenylacetonitrile Solvent Aprotic Solvent (e.g., Toluene, THF) Solvent->R1_Phenylacetonitrile Carbanion->Product 2. Nucleophilic Attack

Caption: General Synthetic Route.

Rationale for Method Selection: The use of a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) is essential to deprotonate the benzylic carbon of the phenylacetonitrile, generating a potent nucleophilic carbanion.[11] Anhydrous, aprotic solvents like toluene or THF are required to prevent quenching of the base and the carbanion intermediate. The subsequent reaction with an electrophilic halopyridine, such as 2-bromopyridine, proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism to form the desired carbon-carbon bond.

Detailed Protocol: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile

This protocol describes a representative synthesis adapted from established literature procedures.[11] It serves as a foundational method for creating the core scaffold, which can then be further elaborated.

Materials & Reagents:

  • Phenylacetonitrile (Reagent Grade, ≥98%)

  • 2-Bromopyridine (Reagent Grade, ≥98%)

  • Sodium amide (NaNH₂) (Reagent Grade, 98%)

  • Anhydrous Toluene

  • Diethyl ether

  • 6 M Hydrochloric acid (HCl)

  • 50% Sodium hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Isopropanol

Equipment:

  • Three-neck round-bottom flask (2 L)

  • Reflux condenser with a drying tube (e.g., filled with NaOH pellets)

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions:

  • Sodium amide is highly reactive and corrosive. Handle in an inert atmosphere (e.g., glove box or under argon) and away from water. It can react violently with water to produce ammonia gas.

  • Toluene is flammable and toxic. Work in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

  • Flask Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator. Assemble the 2 L three-neck flask with the stirrer, dropping funnel, and condenser.

  • Reaction Setup: In the fume hood, charge the flask with powdered sodium amide (31.2 g, 0.80 mol) and 200 mL of anhydrous toluene. Begin stirring to create a suspension.

  • Carbanion Formation: Add phenylacetonitrile (46.8 g, 0.40 mol) dropwise from the dropping funnel to the stirred suspension. Maintain the internal temperature between 30-35°C using an ice bath as needed. The addition should be exothermic.

  • Heating: After the addition is complete, slowly heat the mixture to reflux (approx. 110°C) and maintain reflux with vigorous stirring for 4.5 hours.

  • Nucleophilic Substitution: Cool the mixture slightly below reflux. Add a solution of 2-bromopyridine (63.6 g, 0.40 mol) in 100 mL of anhydrous toluene dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition of 2-bromopyridine is complete, continue stirring at reflux for an additional 3 hours.

  • Quenching & Workup: Cool the reaction mixture to room temperature (approx. 25°C). CAUTION: Quench the reaction by adding 300 mL of water very slowly at first, as the unreacted sodium amide will react exothermically. An ice bath should be on standby.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic (toluene) layers.

    • Extract the toluene layer with 150 mL of water.

    • Combine the aqueous layers and perform a back-extraction with diethyl ether if desired to maximize yield.

    • Extract the toluene layer with several portions of cold 6 M HCl to protonate and extract the basic pyridine product into the acidic aqueous layer.

  • Basification & Isolation: Combine all acidic extracts. Cool the solution in an ice bath and carefully basify with 50% NaOH solution until strongly alkaline (pH > 12). The product will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer multiple times with diethyl ether. Combine the ether extracts.

  • Drying and Concentration: Wash the combined ether extracts with water, then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: Purify the crude residue by vacuum distillation. The product, α-phenyl-α-(2-pyridyl)acetonitrile, should distill at approximately 134-136°C at 0.07 mmHg.[11] The distillate may crystallize upon standing and can be recrystallized from a solvent like isopropyl ether for higher purity.

Protocol: In Vitro Evaluation of PDE Inhibitory Activity

Once a compound is synthesized and purified, its biological activity must be assessed. A fluorescence polarization (FP) assay is a common, high-throughput method for determining the inhibitory potency (IC₅₀) of a compound against a specific PDE isoform.

Principle of the Assay: The assay measures the hydrolysis of a fluorescently labeled substrate (e.g., FAM-cGMP for PDE5). When the substrate is intact, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by the PDE enzyme, the resulting FAM-5'-GMP is captured by a specific binding agent, forming a large complex. This large complex tumbles slowly, leading to a high fluorescence polarization signal. An effective inhibitor will prevent substrate hydrolysis, keeping the polarization signal low.[12]

Materials & Reagents:

  • Recombinant human PDE enzyme (e.g., PDE4D, PDE5A)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Binding Agent (specific to the assay kit)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Known PDE inhibitor as a positive control (e.g., Rolipram for PDE4, Sildenafil for PDE5)

  • Black, low-volume 96-well or 384-well microplates

  • DMSO (Dimethyl sulfoxide)

Experimental Workflow:

Assay_Workflow Figure 3: PDE Inhibition Assay Workflow A 1. Prepare Reagents - Serial dilution of inhibitor - Dilute enzyme & substrate B 2. Plate Setup Add inhibitor dilutions, positive control, and DMSO (no-inhibition control) to microplate wells A->B C 3. Pre-incubation Add diluted PDE enzyme to all wells. Incubate for 15 min at RT (allows inhibitor binding) B->C D 4. Initiate Reaction Add fluorescent substrate (e.g., FAM-cGMP) to all wells C->D E 5. Enzymatic Reaction Incubate for 30-60 min at 37°C D->E F 6. Stop & Bind Add Binding Agent to stop the reaction and capture hydrolyzed product E->F G 7. Final Incubation Incubate for 30 min at RT F->G H 8. Read Plate Measure Fluorescence Polarization (mP) on a plate reader G->H I 9. Data Analysis - Calculate % Inhibition - Plot dose-response curve - Determine IC50 value H->I

Caption: PDE Inhibition Assay Workflow.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized pyridine acetonitrile compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10-point, 3-fold steps.

  • Plate Layout:

    • Add 1 µL of each inhibitor dilution to the appropriate wells of a black microplate.

    • Add 1 µL of the positive control inhibitor (e.g., 100 µM Sildenafil) to positive control wells.

    • Add 1 µL of DMSO to "100% activity" (no inhibition) wells.

  • Enzyme Addition: Add 20 µL of the diluted PDE enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the diluted FAM-cyclic nucleotide substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 30 to 60 minutes at 37°C. The exact time should be optimized to ensure the reaction is in the linear range (typically <30% substrate turnover in the 100% activity wells).

  • Reaction Termination: Stop the reaction by adding 20 µL of the Binding Agent solution to all wells.

  • Signal Stabilization: Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition: Read the fluorescence polarization of each well using a suitable microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm for FAM).[12]

Data Interpretation and Analysis

The output from the plate reader will be in millipolarization (mP) units. The goal is to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Data Calculation:

  • Determine the average mP values for the no-inhibition (DMSO) and positive control (100% inhibition) wells.

  • Calculate the percent inhibition for each concentration of your test compound using the formula:

    % Inhibition = 100 * (1 - [ (mPsample - mP100% inhib) / (mP0% inhib - mP100% inhib) ] )

Data Presentation: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

Example Data Table:

CompoundTarget PDEIC₅₀ (nM)
PY-ACN-01 (Test Cmpd) PDE4D85
PY-ACN-01 (Test Cmpd) PDE5A>10,000
Rolipram (Control) PDE4D50
Sildenafil (Control) PDE5A5

This table presents hypothetical data for illustrative purposes.

This data would suggest that the synthesized compound "PY-ACN-01" is a potent and selective inhibitor of PDE4D over PDE5A.

Conclusion

The pyridine acetonitrile scaffold represents a versatile and effective starting point for the design and synthesis of novel phosphodiesterase inhibitors. The synthetic routes are well-established and amenable to modification, allowing for the generation of diverse chemical libraries. By following robust protocols for synthesis, purification, and in vitro biological evaluation, researchers can efficiently identify and optimize potent and selective PDE inhibitors for various therapeutic applications.

References

  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • New Therapeutic Applications of Phosphodiesterase 5 Inhibitors (PDE5-Is). (2020). ResearchGate.[Link]

  • Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. (2024). UroToday.[Link]

  • Editorial: Cyclic nucleotide phosphodiesterases (PDEs) signaling in the endocrine system. (2023). Frontiers in Endocrinology.[Link]

  • The multifunctional role of phosphodiesterase 5 inhibitors in medicine. (2025). Via Medica Journals.[Link]

  • Phosphodiesterase Inhibitors. (2023). StatPearls - NCBI Bookshelf.[Link]

  • Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. (n.d.). PrepChem.com.[Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.[Link]

  • Physiological function of cyclic nucleotide phosphodiesterases in atrial myocytes and their potential as therapeutic targets for atrial fibrillation. (2022). Frontiers in Physiology.[Link]

  • The roles of cyclic nucleotide phosphodiesterases (PDEs) in steroidogenesis - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). (2012). ScienceDirect.[Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2009). Semantic Scholar.[Link]

  • Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study. (2019). PubMed.[Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications.[Link]

  • CN102838531A - Synthesis method of pyridylacetonitrile. (n.d.).
  • Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research.[Link]

  • (PDF) New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ResearchGate.[Link]

  • Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC. (2020). National Center for Biotechnology Information.[Link]

  • Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. (2014). PubMed.[Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and. (2019). OSTI.GOV.[Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. (2011). ResearchGate.[Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019). ACS Figshare.[Link]

Sources

Application Note: One-Pot Multicomponent Synthesis of Highly Substituted 2,6-Naphthyridines using 4-Cyano-3-Pyridineacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Heterocyclic Chemistry & Multicomponent Reactions (MCRs)

Executive Summary & Scientific Rationale

The 2,6-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, anti-infectives, and neuroprotective agents [5.4]. Traditional syntheses of these fused heterocycles often rely on harsh, multi-step protocols (e.g., Bischler–Napieralski or Pictet–Spengler reactions) that suffer from poor atom economy and require aggressive dehydrating agents[1].

To bypass these limitations, this application note details a highly efficient, atom-economical one-pot multicomponent reaction (MCR) utilizing 4-Cyano-3-pyridineacetonitrile (CAS 3423-43-6)[2]. This specific building block is a highly reactive bifunctional synthon. It features an active methylene group (cyanomethyl) at the C3 position and an electrophilic cyano group at the C4 position. The proximity of these two functional groups enables a programmed cascade reaction—specifically a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization—to rapidly assemble the 1-amino-3-aryl-2,6-naphthyridine-4-carbonitrile architecture in a single operational step[3],[4].

Mechanistic Pathway: The Causality of the Cascade

Understanding the electron flow and intermediate stability is critical for troubleshooting and optimizing this protocol. The reaction between 4-Cyano-3-pyridineacetonitrile, an aromatic aldehyde, and ammonium acetate proceeds via a self-directing four-step cascade[3]:

  • Knoevenagel Condensation: The reaction is initiated by the deprotonation of the highly acidic active methylene group of 4-Cyano-3-pyridineacetonitrile. The resulting carbanion attacks the aromatic aldehyde. Subsequent dehydration yields a highly conjugated 3-(1-cyano-2-arylvinyl)pyridine-4-carbonitrile intermediate.

  • Michael-Type Addition: Ammonium acetate acts as an in situ source of ammonia. The ammonia nucleophile attacks the highly electrophilic

    
    -carbon of the newly formed alkene (the carbon bearing the aryl group).
    
  • Intramolecular Cyclization: The newly introduced primary amine is positioned in close spatial proximity to the C4-cyano group of the original pyridine ring. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the C4-cyano group to close the second six-membered ring[4].

  • Aromatization: A final tautomeric shift occurs, converting the intermediate imine into a primary amine and establishing the fully aromatic, thermodynamically stable 2,6-naphthyridine system[1].

G A 4-Cyano-3-pyridineacetonitrile + Ar-CHO B Knoevenagel Condensation (Base-Catalyzed) A->B C Intermediate: 3-(1-cyano-2-arylvinyl)pyridine-4-carbonitrile B->C - H2O D Michael Addition (+ NH4OAc) C->D NH3 attack E Intramolecular Cyclization (N attacks C4-Cyano) D->E F Aromatization (Tautomeric Shift) E->F G Final Product: 1-Amino-3-aryl-2,6-naphthyridine-4-carbonitrile F->G Precipitation

Mechanistic workflow for the one-pot synthesis of 2,6-naphthyridines.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating . The reaction provides visual feedback at key stages, allowing the scientist to confirm the progression of the cascade without continuous instrumental sampling.

Materials Required
  • Synthon: 4-Cyano-3-pyridineacetonitrile (1.0 mmol)

  • Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 mmol)

  • Amine Source/Catalyst: Ammonium Acetate (5.0 mmol)

  • Solvent: Absolute Ethanol (5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Cyano-3-pyridineacetonitrile (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol).

  • Solvent & Catalyst Addition: Add 5.0 mL of absolute ethanol followed by ammonium acetate (5.0 mmol). Scientific Insight: Ammonium acetate serves a dual purpose here—it acts as a mild base to catalyze the initial Knoevenagel condensation and serves as the nitrogen source for the Michael addition.

  • Reflux & Visual Monitoring (Self-Validation): Attach a reflux condenser and heat the mixture to 80 °C.

    • Validation Check 1: Within 15–30 minutes, the solution will turn deep yellow or orange. This indicates the successful formation of the highly conjugated Knoevenagel intermediate.

    • Validation Check 2: As the reaction progresses (typically 1–3 hours), the fully aromatized 2,6-naphthyridine product will begin to precipitate out of the boiling ethanol. The rigid, planar nature of the fused heterocycle dramatically reduces its solubility compared to the intermediates.

  • Reaction Termination: Monitor the complete consumption of 4-Cyano-3-pyridineacetonitrile via TLC (Eluent: EtOAc/Hexane 1:1). The product will appear as a highly fluorescent spot under 365 nm UV light.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove unreacted aldehyde and ammonium salts. Dry the solid under a high vacuum. Note: The product is typically >95% pure by NMR at this stage and does not require column chromatography.

Quantitative Data & Substituent Effects

The electronic nature of the aromatic aldehyde significantly dictates the kinetics of the cascade. Electron-withdrawing groups (EWGs) accelerate both the Knoevenagel condensation and the subsequent Michael addition by increasing the electrophilicity of the intermediates. Conversely, electron-donating groups (EDGs) slow the reaction.

Table 1: Synthesis of 1-Amino-3-aryl-2,6-naphthyridine-4-carbonitrile Derivatives

EntryAromatic Aldehyde (Ar-CHO)Electronic EffectYield (%)Reaction Time (h)Visual Observation (Precipitate)
1 4-NitrobenzaldehydeStrong EWG921.0Deep orange microcrystals
2 4-ChlorobenzaldehydeMild EWG881.5Bright yellow powder
3 BenzaldehydeNeutral852.0Pale yellow solid
4 4-MethoxybenzaldehydeStrong EDG783.0Orange-yellow solid

Data reflects standard optimized conditions (1.0 mmol scale, absolute EtOH, reflux).

References

  • [3] Sharma et al. Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. ResearchGate. Available at:[Link]

  • [4] Pratap, R. et al. One-Pot Chemoselective Synthesis of Arylated Benzo[h]quinolines. RSC Advances, 2014, 4, 56779–56783. Available at: [Link]

  • [1] Dao, Q. et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC / RSC Advances, 2025. Available at: [Link]

Sources

Application Note: Chemoselective Synthesis of Amino-Bromo-Naphthyridines via Cyano-Group Transformations

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the complex synthetic challenge of accessing amino-bromo-naphthyridines, a scaffold critical in kinase inhibitor discovery (e.g., PI3K/mTOR pathways).

The guide distinguishes between two distinct synthetic needs:

  • De Novo Synthesis: Using a cyano group to construct the amino-naphthyridine ring (Cyclization).

  • Functional Group Interconversion (FGI): Converting a pre-existing nitrile substituent into an amino group (Hydrolysis/Rearrangement).

Executive Summary

The amino-bromo-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering vectors for hydrogen bonding (amino group) and cross-coupling (bromo group). While direct nitration/reduction is often employed for amination, the utilization of cyano groups (nitriles) offers superior regiocontrol.

This guide details two primary workflows:

  • Workflow A (Ring Construction): Utilizing ortho-halo-cyanopyridines to form the naphthyridine core, where the nitrile nitrogen atom is incorporated as the exocyclic amine.

  • Workflow B (Late-Stage Modification): The conversion of a pendant nitrile to a primary amine via a modified Hofmann rearrangement using hypervalent iodine reagents, preserving the bromo-substituent.

Strategic Analysis & Reagent Selection

The "Amino-Bromo" Challenge

Traditional amination (nucleophilic aromatic substitution,


) on naphthyridines is often hampered by poor regioselectivity or the need for harsh conditions that may debrominate the scaffold. Using a nitrile as a precursor allows for "masked" amino groups that are revealed under milder conditions.
Reagent Comparison Table
Transformation TypeReagent SystemMechanismProsCons
Ring Closure (De Novo) NaH / DMSO or t-BuOK / THF Thorpe-Ziegler CyclizationBuilds ring & amine simultaneously; High regiocontrol.Requires specific cyanopyridine precursors.
Nitrile

Amide

/ NaOH / DMSO
Radziszewski HydrolysisMild; tolerates bromine; stops at amide.Requires second step for amine.[1]
Amide

Amine
PhI(OAc)

(PIDA) / KOH
Hofmann RearrangementHigh yield; avoids liquid

; retains Ar-Br integrity.
Reagents are moisture sensitive.
Direct Nitrile Reduction

/ Raney Ni
or LiAlH

ReductionNOT RECOMMENDED .[2] Yields

(aminomethyl), not

.
Incorrect product for this target class.

Workflow A: De Novo Assembly (The Thorpe-Ziegler Route)

Best for: Creating the naphthyridine core with the amino group already in place.

This protocol utilizes a 2-chloro-3-cyanopyridine precursor. The cyano group acts as the electrophile for the ring closure, and its nitrogen atom becomes the exocyclic amino group.

Mechanism of Action

The reaction proceeds via a base-mediated nucleophilic attack of an enolate (derived from a ketone or ester) onto the nitrile, followed by tautomerization to the amino-naphthyridine.

Experimental Protocol

Target: 2-Amino-3-bromo-1,8-naphthyridine derivative. Starting Materials: 2-Chloro-3-cyanopyridine, Active Methylene Compound (e.g., ketone), NBS (for subsequent bromination).

  • Cyclization:

    • Charge a dry flask with active methylene compound (1.0 equiv) and anhydrous THF .

    • Cool to 0°C. Add t-BuOK (1.2 equiv) portion-wise. Stir for 30 min to generate the enolate.

    • Add 2-chloro-3-cyanopyridine (1.0 equiv) dissolved in THF.

    • Heat to reflux (65°C) for 4–6 hours.

    • Observation: The solution typically darkens. Formation of a precipitate indicates the amino-naphthyridine salt.

    • Quench: Cool to RT, pour into ice water. Adjust pH to ~7 with 1N HCl. Filter the solid precipitate (Crude Amino-Naphthyridine).[3]

  • Regioselective Bromination:

    • Dissolve the crude amino-naphthyridine in DMF (0.1 M).

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Note: The amino group activates the ortho or para position. In 1,8-naphthyridines, C3 is highly reactive.

    • Workup: Dilute with water, extract with EtOAc. Wash with brine. Purify via flash chromatography (

      
      /MeOH).
      

Workflow B: Functional Group Interconversion (The Modern Hofmann)

Best for: Converting a nitrile group on an existing bromo-naphthyridine scaffold to an amine.

Direct hydrolysis of nitriles usually yields carboxylic acids.[1] To get the amine (one carbon less), we use a two-step sequence: Partial Hydrolysis


 Hofmann Rearrangement . We utilize Phenyliodine diacetate (PIDA)  instead of elemental bromine to prevent over-bromination of the ring.
Step 1: Controlled Hydrolysis (Radziszewski Reaction)
  • Reagents: 30%

    
    , 6M NaOH, DMSO.
    
  • Protocol:

    • Dissolve the bromo-naphthyridine-carbonitrile in DMSO (5 vol).

    • Cool to 10°C. Add 6M NaOH (0.2 equiv) and 30%

      
        (1.5 equiv).
      
    • Stir at RT for 30–60 mins. Monitor by LCMS for conversion to the primary amide (

      
      ).
      
    • Critical: Do not heat, or you will hydrolyze to the acid.

    • Precipitate with water, filter, and dry.[3]

Step 2: Hypervalent Iodine Mediated Hofmann Rearrangement[4]
  • Reagents: PhI(OAc)

    
     (PIDA), KOH, MeOH.
    
  • Protocol:

    • Suspend the bromo-naphthyridine-carboxamide (from Step 1) in MeOH .

    • Add KOH (2.5 equiv) dissolved in MeOH.

    • Add PIDA (1.1 equiv) portion-wise at 0°C.

    • Stir at RT for 1 hour, then heat to 50°C for 2 hours.

    • Mechanism: PIDA generates the isocyanate intermediate in situ, which is trapped by methanol to form the carbamate, or hydrolyzed directly to the amine depending on water content. To ensure free amine, treat the crude residue with 4N HCl/Dioxane for 1 hour.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between Ring Construction (Route A) and Modification (Route B).

NaphthyridineSynthesis cluster_0 Route A: De Novo Ring Assembly cluster_1 Route B: Hofmann Rearrangement StartA 2-Chloro-3-cyanopyridine InterA Imine Intermediate StartA->InterA Nucleophilic Attack (Thorpe-Ziegler) ReagentA Enolate (Base) ReagentA->InterA ProductA Amino-Naphthyridine InterA->ProductA Cyclization & Tautomerization StartB Naphthyridine-CN Step1 Naphthyridine-CONH2 (Amide) StartB->Step1 H2O2 / NaOH (Hydrolysis) InterB Isocyanate [R-N=C=O] Step1->InterB PIDA / KOH (Migration) ProductB Amino-Bromo-Naphthyridine InterB->ProductB Decarboxylation

Caption: Comparative workflows for accessing amino-naphthyridines. Route A builds the ring using the nitrile; Route B degrades a nitrile side-chain to an amine.

Troubleshooting & Optimization

Common Pitfalls
  • Over-Hydrolysis (Route B): If the nitrile converts to the carboxylic acid instead of the amide, lower the temperature and reduce the equivalents of NaOH.

  • Bromine Migration: In Route A, if brominating with

    
    , bromine may migrate to the pyridine ring. Solution:  Use NBS in polar aprotic solvents (DMF/MeCN) to favor the electron-rich ring.
    
  • Solubility: Amino-naphthyridines are often poorly soluble. Tip: Use TFA/DCM mixtures for LCMS analysis or purification.

Safety Note
  • Cyanides: Handling cyanopyridines requires standard cyanide safety protocols.

  • PIDA: Hypervalent iodine reagents are oxidizers; store away from reducing agents.

References

  • Litvinov, V. P. (2004). The Thorpe-Ziegler reaction in the synthesis of heterocyclic compounds. Russian Chemical Reviews.

  • Baumgartner, M. T., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide.[4] Synthesis.[2][4][5][6][7][8][9][10][11]

  • Moriarty, R. M. (2005). Hypervalent Iodine Chemistry in Organic Synthesis.[12] Journal of Organic Chemistry.[5][8]

  • Lowe, J. T., et al. (2012). Synthesis of 1,5-Naphthyridines via Friedländer and Thorpe-Ziegler Methodologies. Journal of Heterocyclic Chemistry.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-Naphthyridine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis & Troubleshooting for 2,6-Naphthyridine Scaffolds Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The 2,6-Naphthyridine Challenge

The 2,6-naphthyridine scaffold is a "privileged structure" in drug discovery, notably for kinase inhibitors (e.g., FGFR4, CK2) and antifungal agents. However, it is notoriously difficult to synthesize compared to its 1,8- or 1,5- isomers. The primary challenge lies in the electron-deficient nature of the pyridine precursors , which resists the electrophilic cyclization required to close the second ring.

This guide moves beyond standard literature to address the process chemistry of these reactions—specifically focusing on the Microwave-Assisted Hydrobromic Acid Cyclization and Base-Mediated Condensation routes, which currently offer the highest reproducibility for scale-up.

Module 1: Pre-Reaction Diagnostic (Go/No-Go)

Before initiating the reaction, verify the integrity of your precursors. 80% of failed cyclizations stem from compromised starting materials.

Precursor Checklist: 4-cyano-3-pyridylacetonitrile
ParameterSpecificationWhy it Matters
Water Content < 0.05% (Karl Fischer)Critical. Water competes with the nitrile nitrogen for the electrophilic center, leading to hydrolysis (amide formation) rather than cyclization.
Purity > 98% (HPLC)Impurities (often isomeric 3-cyano-4-pyridylacetonitrile) lead to inseparable regioisomeric mixtures of 2,7-naphthyridines.
Appearance White to pale yellow solidDarkening indicates oxidation of the active methylene group (-CH₂-CN), which kills the nucleophilicity required for ring closure.

Module 2: The Core Protocol (Microwave-Assisted Cyclization)

This protocol optimizes the "Gompper-type" cyclization using modern microwave reactor technology to overcome the high energy barrier of the electron-poor pyridine ring.

Optimized Workflow: 3-amino-1-bromo-2,6-naphthyridine Synthesis

Reaction: 4-cyano-3-pyridylacetonitrile + HBr (anhydrous) → 3-amino-1-bromo-2,6-naphthyridine[1][2]

Step-by-Step Protocol:

  • Preparation: In a glovebox, charge a microwave-safe vial with 4-cyano-3-pyridylacetonitrile (1.0 equiv).

  • Solvent Addition: Add anhydrous HBr in acetic acid (33 wt%, 10 equiv). Do not use aqueous HBr.

  • Sealing: Crimp the vial with a Teflon-lined cap.

  • Irradiation:

    • Ramp: 2 minutes to 110°C.

    • Hold: 20 minutes at 110°C (High Absorption setting).

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Quench: Cool to 0°C. Pour onto crushed ice/ammonia mixture (pH adjustment to ~9).

  • Isolation: Filter the yellow precipitate. Wash with cold water.

Why This Works (Mechanism)

Standard thermal heating often degrades the nitrile before cyclization occurs. Microwave irradiation provides rapid, uniform heating that accelerates the nucleophilic attack of the nitrile nitrogen onto the protonated nitrile carbon (Thorpe-Ziegler type mechanism modified by acid), favoring the kinetic cyclization product over thermodynamic degradation.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "I am getting low yields (<30%) and a sticky black tar."

Diagnosis: Moisture contamination or Thermal Runaway. Root Cause:

  • Water: If your HBr/AcOH contains water, you are hydrolyzing the nitrile to a primary amide (R-CONH₂), which polymerizes under acidic conditions.

  • Overheating: 2,6-naphthyridines are thermally sensitive. Prolonged heating causes oxidative decomposition.

Corrective Action:

  • Switch Reagent: Ensure you are using 33% HBr in Glacial Acetic Acid (anhydrous), not 48% aqueous HBr.

  • Protocol Shift: If using conventional heating, switch to Microwave. If Microwave is unavailable, reduce oil bath temperature to 80°C and extend time, but add a radical scavenger (e.g., BHT) to prevent polymerization.

Issue 2: "The product is a mixture of isomers (2,6- and 2,7-naphthyridine)."

Diagnosis: Regiochemical lack of control in the precursor synthesis. Root Cause: The starting material, 4-cyano-3-pyridylacetonitrile, is often synthesized from 3,4-lutidine. If the oxidation/cyanation steps are not regioselective, you will have a mixture of:

  • Isomer A: 4-cyano-3-pyridylacetonitrile (Yields 2,6-naphthyridine)[1][2]

  • Isomer B: 3-cyano-4-pyridylacetonitrile (Yields 2,7-naphthyridine)

Corrective Action:

  • Purify Early: Do not attempt to separate the final naphthyridines. Separate the pyridine precursors using Recrystallization in Ethanol/Hexane . Isomer A typically crystallizes first.

  • Verify by NMR: Check the coupling constants of the pyridine protons. The 2,6-precursor will show distinct splitting patterns compared to the 2,7-precursor.

Issue 3: "My cyclization failed with a substituted precursor."

Diagnosis: Steric or Electronic deactivation. Root Cause: If you have a substituent at the C2 position of the pyridine ring, it creates steric clash during the planarization required for ring closure. If you have strong electron-donating groups, the nitrile carbon becomes less electrophilic.

Corrective Action:

  • Use a Lewis Acid Promoter: Add Sc(OTf)₃ (5 mol%) or Hg(OAc)₂ to activate the nitrile.

  • Alternative Route: Switch to the Palladium-Catalyzed Amidation route (see Reference 6). This involves reacting 3-(1-cyano-3-alkenyl)pyridine-4-carbonitrile with Pd(OAc)₂/PPh₃, which is less sensitive to electronics.

Module 4: Process Visualization

The following diagram illustrates the critical decision pathways for optimizing the synthesis yield based on the specific failure mode encountered.

NaphthyridineOptimization Start Start: 2,6-Naphthyridine Synthesis PrecursorCheck Precursor Analysis: 4-cyano-3-pyridylacetonitrile Start->PrecursorCheck MoistureTest Is Water Content < 0.05%? PrecursorCheck->MoistureTest CyclizationMethod Select Cyclization Method MoistureTest->CyclizationMethod Yes FailureAnalysis Failure Mode Analysis MoistureTest->FailureAnalysis No (Dry Precursor) MW_Route Route A: Microwave/HBr (Preferred for Unsubstituted) CyclizationMethod->MW_Route Standard Substrate Pd_Route Route B: Pd-Catalyzed (Preferred for Substituted) CyclizationMethod->Pd_Route Sterically Hindered MW_Route->FailureAnalysis Low Yield? TarFormation Issue: Black Tar/Low Yield FailureAnalysis->TarFormation IsomerMix Issue: Isomer Mixture (2,6 vs 2,7) FailureAnalysis->IsomerMix Solution_Tar Action: Switch to Anhydrous HBr/AcOH Reduce Temp to 110°C TarFormation->Solution_Tar Solution_Isomer Action: Recrystallize Precursor (EtOH/Hexane) IsomerMix->Solution_Isomer

Caption: Decision tree for selecting synthetic routes and troubleshooting common yield-killing issues in 2,6-naphthyridine cyclization.

Module 5: Comparison of Cyclization Conditions

Select the condition that matches your substrate's tolerance.

ConditionReagentsTemp/TimeTypical YieldProsCons
Acid-Mediated (Standard) 48% HBr (aq)Reflux / 4h15-30%Cheap reagentsHigh hydrolysis rates; low yield.
Microwave-Assisted HBr/AcOH (anhydrous) 110°C / 20 min 80-93% Rapid; High Yield; ScalableRequires microwave reactor; Corrosive.
Metal-Catalyzed Pd(OAc)₂, PPh₃80°C / 12h60-75%Tolerates functional groupsExpensive; Heavy metal cleanup required.
Base-Mediated NaOEt / EtOHReflux / 2h40-50%Good for 1-substituted analogsLower yield; Basic conditions may degrade sensitive groups.

References

  • Wójcicka, A. (2023).[3] "Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review." Current Organic Chemistry, 27(8), 648-660.[3] Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine." BenchChem Application Notes. Link

  • Al-Mousawi, S. M., et al. (2012). "An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation."[1] Der Pharma Chemica, 4(6), 2265-2271. Link

  • Numata, A., et al. (1999). "Synthesis of 2,6-Naphthyridine Derivatives." Chemical and Pharmaceutical Bulletin, 47(11). Link

  • Darakshan, D., & Parvin, T. (2025).[4] "Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights." Organic & Biomolecular Chemistry. Link

  • Sakamoto, T., et al. (2002). "Preparation of 1-substituted and 1,4-disubstituted derivatives of 2,6-naphthyridine." Arkivoc, (x), 40-51.[5] Link

Sources

controlling regioselectivity in 4-Cyano-3-Pyridineacetonitrile cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Platform: Application & Troubleshooting Portal Target Substrate: 4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6) Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center for the regioselective cyclization of 4-Cyano-3-Pyridineacetonitrile. This substrate possesses dual electrophilic centers—a highly conjugated C4-nitrile and an aliphatic C3-acetonitrile—making it a powerful building block for synthesizing pyrazolo[4,3-c]pyridines[1]. However, differentiating these two reactive sites during bis-nucleophile (e.g., substituted hydrazine) attack requires precise kinetic and thermodynamic control[2].

This portal provides mechanistic insights, diagnostic Q&As, self-validating experimental protocols, and condition matrices to ensure your cyclization workflows are reproducible and highly selective.

I. Knowledge Base: Mechanistic Causality

To control regioselectivity, you must manipulate the inherent electrophilicity of the substrate's two cyano groups.

  • Kinetic Control (Lewis Acid Pathway): The C4-nitrile is conjugated with the electron-deficient pyridine ring. By introducing a Lewis acid (e.g.,

    
    ), the metal coordinates to the pyridine nitrogen and the adjacent C4-nitrile. This chelation effect drastically lowers the LUMO of the C4-nitrile, directing the most nucleophilic nitrogen of a substituted hydrazine (the terminal 
    
    
    
    ) to attack here first. Subsequent intramolecular cyclization yields the 1-substituted-3-amino-1H-pyrazolo[4,3-c]pyridine .
  • Thermodynamic/Base Control (Ketenimine Pathway): Under basic conditions, the acidic methylene protons of the C3-acetonitrile group are deprotonated. This generates a nucleophilic carbanion/ketenimine intermediate that alters the sequence of attack, typically driving the reaction toward the 2-substituted regioisomer or promoting alternative Thorpe-Ziegler-type condensations[3].

MechanisticPathway Substrate 4-Cyano-3-pyridineacetonitrile (Dual Nitriles) LewisAcid Lewis Acid (ZnCl2) Enhances C4-CN Substrate->LewisAcid Kinetic BaseCat Base (NaOEt) Deprotonates C3-CH2 Substrate->BaseCat Thermodynamic Int1 C4-Amidrazone Intermediate LewisAcid->Int1 R-NHNH2 Attack Int2 C3-Ketenimine Intermediate BaseCat->Int2 R-NHNH2 Attack Prod1 1-Substituted Pyrazolo[4,3-c]pyridine Int1->Prod1 Cyclization Prod2 2-Substituted Pyrazolo[4,3-c]pyridine Int2->Prod2 Cyclization

Fig 1. Mechanistic divergence in 4-Cyano-3-pyridineacetonitrile cyclization via catalyst selection.

II. Troubleshooting Guides & FAQs

Q1: My reaction with phenylhydrazine yields a 1:1 mixture of 1-phenyl and 2-phenyl regioisomers. How do I isolate the 1-phenyl isomer? Root Cause: Without a directing agent, the electrophilicity difference between the C4-nitrile and the C3-acetonitrile is insufficient to overcome the steric hindrance of the substituted hydrazine, leading to competing attack pathways. Solution: Switch from a neutral/thermal cyclization to a Lewis acid-catalyzed system. Adding 1.2 equivalents of anhydrous


 in ethanol at 80°C will lock the substrate into a chelated state, forcing the terminal 

to attack the C4 position exclusively.

Q2: I am observing a high-molecular-weight byproduct and low yields of my target pyrazolopyridine. What is happening? Root Cause: You are likely using too strong of a base (e.g., NaH or KOtBu) or running the reaction at too high a concentration. This triggers a Thorpe-Ziegler homocoupling, where the deprotonated C3-methylene of one molecule attacks the C4-nitrile of another, causing oligomerization[3]. Solution: Reduce the base strength (use


 or 

) and increase solvent dilution to

M to favor intramolecular cyclization over intermolecular homocoupling.

Q3: LC-MS shows the mass of the starting material + hydrazine[M+H+Hydrazine], but no cyclized product. How do I force ring closure? Root Cause: The reaction has stalled at the linear amidrazone intermediate. The second nitrile has not been activated enough for the internal


 to attack and close the ring[4].
Solution:  The system lacks thermal or acidic activation. Add a catalytic amount of glacial acetic acid (10 mol%) and elevate the temperature to 100°C (e.g., in DMF or toluene) to facilitate the final cyclodehydration step.

Troubleshooting Issue Issue: Poor Regioselectivity or Low Yield Check1 Are there oligomers (Thorpe-Ziegler)? Issue->Check1 Check2 Is the linear intermediate stalled on LC-MS? Issue->Check2 Sol1 Reduce base strength; Increase dilution to ≤0.05M Check1->Sol1 Yes Sol3 Switch to ZnCl2 for kinetic control Check1->Sol3 No, just mixed isomers Sol2 Increase temp to 100°C; Add AcOH catalyst Check2->Sol2 Yes (Amidrazone visible)

Fig 2. Diagnostic workflow for resolving stalled cyclizations and oligomerization.

III. Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, you can diagnose the exact mechanistic breakdown before proceeding.

Protocol A: Synthesis of 1-Substituted-3-amino-1H-pyrazolo[4,3-c]pyridines (Kinetic Control)

Objective: Direct hydrazine attack exclusively to the C4-nitrile.

  • Preparation: In an oven-dried flask under

    
    , dissolve 4-Cyano-3-pyridineacetonitrile (1.0 eq, 10 mmol) in anhydrous Ethanol (50 mL).
    
  • Catalyst Addition: Add anhydrous

    
     (1.2 eq, 12 mmol) in one portion. Stir at room temperature for 15 minutes.
    
    • Validation Checkpoint 1: The solution may slightly change color (typically yellowing) indicating the formation of the Zinc-substrate chelate complex.

  • Nucleophile Addition: Dropwise add the substituted hydrazine (e.g., Phenylhydrazine, 1.1 eq, 11 mmol) over 10 minutes.

  • Cyclization: Heat the reaction to reflux (80°C) for 4-6 hours.

    • Validation Checkpoint 2: Pull an aliquot for LC-MS at 2 hours. You should observe the disappearance of the starting mass and the transient appearance of the amidrazone intermediate. By hour 4, only the cyclized mass should remain.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous

    
     (to break the zinc complex). Extract, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Synthesis of 2-Substituted-3-amino-2H-pyrazolo[4,3-c]pyridines (Thermodynamic Control)

Objective: Deprotonate the C3-acetonitrile to alter the attack sequence.

  • Preparation: Dissolve 4-Cyano-3-pyridineacetonitrile (1.0 eq, 10 mmol) in anhydrous THF (100 mL, high dilution to prevent homocoupling).

  • Base Activation: Add

    
     (2.0 eq, 20 mmol) and stir at 60°C for 30 minutes.
    
  • Nucleophile Addition: Add the substituted hydrazine (1.1 eq) and reflux for 12 hours.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show a distinct spot with a different Rf compared to the 1-substituted isomer from Protocol A.

IV. Quantitative Data: Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity (1-Substituted vs. 2-Substituted isomer ratios) based on standard optimization parameters.

SolventCatalyst / AdditiveTemperatureConcentrationPrimary MechanismRegio-Ratio (1-Sub : 2-Sub)Yield (%)
EtOHNone (Thermal)80°C0.2 MMixed Attack55 : 4562%
EtOH

(1.2 eq)
80°C0.2 MC4-Chelation>95 : 5 88%
TolueneAcOH (10 mol%)110°C0.1 MAcid Activation80 : 2075%
THF

(2.0 eq)
65°C0.05 MC3-Deprotonation10 : 90 71%
DMFNaH (1.5 eq)25°C0.5 MThorpe-ZieglerN/A (Oligomers)<10%

V. References

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. National Institutes of Health (NIH).[Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI.[Link]

Sources

Technical Support Center: Solubility & Handling of 4-Cyano-3-Pyridineacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges of 4-Cyano-3-Pyridineacetonitrile (also known as 3-(cyanomethyl)isonicotinonitrile) in anhydrous diethyl ether.

Topic: Troubleshooting Solubility in Dry Ether Audience: Organic Chemists, Process Development Scientists Status: Active Guide

Diagnostic Overview

The Issue: You are attempting to dissolve 4-Cyano-3-Pyridineacetonitrile in dry diethyl ether (Et₂O), likely for a base-mediated cyclization (e.g., Thorpe-Ziegler) or alkylation. The compound forms a suspension, gums up, or precipitates immediately, preventing homogeneous reaction kinetics.

The Root Cause: Polarity Mismatch. While simple pyridine derivatives (like 3-cyanopyridine) are often soluble in ether, 4-Cyano-3-Pyridineacetonitrile possesses two highly polar nitrile groups and a basic pyridine nitrogen.

  • Dipole Moment: The vector sum of the C≡N dipoles and the pyridine ring creates a high net dipole moment.

  • Lattice Energy: The molecule likely exhibits strong intermolecular

    
    -
    
    
    
    stacking and dipole-dipole interactions in the solid state.
  • Solvent Incompatibility: Diethyl ether (

    
    ) is too non-polar to overcome these lattice forces. It cannot effectively solvate the electron-deficient pyridine ring or the polar nitrile tails.
    

Troubleshooting Protocols

Decision Matrix: Solvent Selection

Use the following logic flow to determine the best course of action for your specific reaction setup.

SolventSelection Start Start: Compound Insoluble in Dry Ether Q1 Is the reaction compatible with THF? Start->Q1 Sol1 PROTOCOL A: Switch to Anhydrous THF Q1->Sol1 Yes (Standard) Q2 Is the reaction temperature < 0°C? Q1->Q2 No (Ether required) Sol2 PROTOCOL B: Co-solvent (Ether/DME or Ether/DCM) Q2->Sol2 No (Room Temp/Reflux) Sol3 PROTOCOL C: High-Speed Slurry Reaction Q2->Sol3 Yes (Cryogenic)

Figure 1: Decision matrix for overcoming solubility limitations of polar pyridine-nitriles.

Protocol A: The "Standard" Fix (Switch to THF)

Applicability: 90% of cases. Tetrahydrofuran (THF) is the industry-standard replacement for ether when handling polar heterocycles. Mechanism: THF is a cyclic ether with a higher dielectric constant (


) than diethyl ether. The oxygen atom in THF is more exposed (less sterically hindered), allowing it to coordinate better with the electron-deficient pyridine ring and solvate the polar functional groups.

Step-by-Step Workflow:

  • Preparation: Ensure THF is freshly distilled from sodium/benzophenone or dispensed from a solvent purification system (SPS) to remove stabilizers (BHT) and water.

  • Solubility Test: Take 10 mg of 4-Cyano-3-Pyridineacetonitrile. Add 0.5 mL dry THF.

    • Observation: Should dissolve clearly or form a very fine, loose suspension.

  • Reaction Setup:

    • Dissolve the substrate in dry THF (0.1 M - 0.5 M concentration).

    • Add the base (e.g., NaH, LDA, LiHMDS) at the appropriate temperature.

    • Note: THF freezes at -108°C, allowing for cryogenic reactions similar to ether.

Protocol B: Co-Solvent Strategy

Applicability: When the reaction must contain some ether (e.g., using specific Grignard reagents supplied in ether) or if the product extraction requires ether.

Recommended Co-solvents:

Co-Solvent Ratio (Ether:Solvent) Benefit Warning
1,2-Dimethoxyethane (DME) 3:1 to 1:1 Chelation effect; excellent for cation solvation (Li+, Na+). Higher boiling point (85°C); harder to remove than ether.
Dichloromethane (DCM) 4:1 Excellent solubility for nitriles. INCOMPATIBLE with strong bases (n-BuLi, LDA, NaH). Use only for acid-catalyzed or radical steps.

| Toluene | 1:1 | Disrupts


-stacking of the pyridine ring. | May decrease reaction rate for polar transition states. |

Workflow:

  • Slurry the substrate in the minimum amount of dry co-solvent (e.g., DME) until dissolved.

  • Dilute slowly with dry diethyl ether until the solution becomes slightly cloudy (saturation point).

  • Add reagents.

Protocol C: The "Slurry" Method (Heterogeneous Reaction)

Applicability: When no other solvent is suitable, or strict "dry ether" conditions are mandated by a specific SOP. Theory: Many deprotonation reactions (e.g., formation of the carbanion at the


-methylene position) can proceed at the solid-liquid interface. As the base consumes the tiny amount of dissolved substrate, Le Chatelier's principle drives more solid into solution.

Workflow:

  • Particle Size Reduction: Finely grind the 4-Cyano-3-Pyridineacetonitrile using a mortar and pestle (in a glovebox if hygroscopic) to maximize surface area.

  • Sonication: Suspend the powder in dry ether and sonicate for 5-10 minutes under Argon/Nitrogen to create a uniform dispersion.

  • Agitation: Use a high-torque overhead stirrer or a large magnetic stir bar at high RPM. Do not allow the solid to settle.

  • Reagent Addition: Add the base slowly. You will often observe a color change (e.g., to dark red/orange) on the surface of the solid particles, indicating anion formation.

Frequently Asked Questions (FAQs)

Q1: Why does the literature sometimes suggest ether for this compound if it doesn't dissolve? A: Older literature often defaults to diethyl ether for extractions or precipitations. If a paper cites ether as the reaction solvent, check the concentration. They may be running a highly dilute reaction (0.01 M), or they might be relying on the "Slurry Method" (Protocol C) without explicitly stating it.

Q2: Can I use 2-Methyltetrahydrofuran (2-MeTHF) instead of THF? A: Yes, and it is often better. 2-MeTHF is derived from renewable sources, has a higher boiling point than THF (80°C vs 66°C), and separates better from water during workup. It generally solubilizes polar nitriles as well as, or better than, THF.

Q3: My reaction turns into a black tar in THF. Is this a solubility issue? A: Likely not. This suggests decomposition. Pyridine acetonitriles have acidic


-protons (pKa ~18-20).
  • Diagnostic: If using a strong base (NaH/LDA), oxidative coupling or polymerization can occur if the temperature is too high.

  • Fix: Ensure the reaction is kept at -78°C or 0°C during base addition. The "tar" is often the result of the highly reactive carbanion attacking the pyridine ring of a neighbor molecule (self-condensation).

Q4: How do I dry THF sufficiently for this chemistry? A:

  • Pre-drying: Store over KOH pellets overnight.

  • Distillation: Reflux over Sodium/Benzophenone until the solution turns deep blue/purple.

  • Molecular Sieves: Alternatively, store over activated 3Å or 4Å molecular sieves (20% w/v) for 24 hours.

Quantitative Data: Solvent Properties Comparison

PropertyDiethyl EtherTetrahydrofuran (THF)1,2-Dimethoxyethane (DME)Relevance to 4-Cyano-3-Pyridineacetonitrile
Dielectric Constant (

)
4.37.57.2Higher

stabilizes the polar nitrile groups.
Dipole Moment (D) 1.151.751.71Higher dipole assists in breaking crystal lattice.
Boiling Point (°C) 34.666.085.0THF allows for higher thermal energy input if needed.
Water Miscibility LowMiscibleMiscibleTHF requires stricter drying protocols.

References

  • Reich, H. J. "Solvents and Solvation in Organometallic Chemistry.

    • Context: Authoritative source on solvent polarity, dielectric constants, and solvation effects on reaction r
  • Organic Syntheses, Coll.[1] Vol. 4, p. 444 (1963). "Nicotinonitrile (3-Cyanopyridine)."

    • Context: Establishes baseline solubility for the parent cyanopyridine structure (soluble in ether), highlighting the contrast when the cyanomethyl group is added.
  • BenchChem Application Notes. "Troubleshooting Solubility Issues with Pyridine Acetonitriles."

    • Context: General protocols for handling amino-pyridine-acetonitriles and similar polar intermedi
    • (General landing page for verification of methodology)

  • Pfizer Solvent Selection Guide. "Green Chemistry Approaches to Solvent Selection."

    • Context: Supports the recommendation of 2-MeTHF as a superior, greener altern

Sources

Technical Support Center: Preventing Nitrile Hydrolysis in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Troubleshooting and optimizing cyanopyridine synthesis workflows.

Introduction

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of nitrile (-CN) functional groups during the construction of pyridine rings. Multicomponent reactions (such as the Hantzsch synthesis or condensations involving malononitrile) are powerful tools for generating highly substituted cyanopyridines. However, the exact conditions required for ring closure—heat, protic solvents, and acid/base catalysts—are identical to the conditions that promote the hydration of nitriles into carboxamides and carboxylic acids[1].

This guide provides a mechanistic understanding of this side reaction and offers field-proven, self-validating protocols to preserve the integrity of the nitrile group.

Pathway Substrates Substrates (Aldehyde + Malononitrile) Intermediate Condensation Intermediate (Enaminonitrile) Substrates->Intermediate Base/Acid Catalyst Cyanopyridine Desired Product (Cyanopyridine) Intermediate->Cyanopyridine Cyclization & Oxidation (Anhydrous) Amide Hydrolysis Byproduct (Pyridinecarboxamide) Intermediate->Amide Premature Hydration Cyanopyridine->Amide H2O, Heat, Acid/Base Acid Hydrolysis Byproduct (Pyridinecarboxylic Acid) Amide->Acid H2O, Prolonged Heat

Caption: Competing pathways in cyanopyridine synthesis highlighting nitrile hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why is my cyanopyridine synthesis yielding a highly polar byproduct instead of the desired product? A1: The formation of nicotinamide (the corresponding amide) or nicotinic acid (the carboxylic acid) is a classic sign of nitrile group hydrolysis[1]. The sp-hybridized carbon of the nitrile is highly electrophilic. When attached to an electron-withdrawing pyridine ring, this electrophilicity is magnified. In the presence of adventitious water and a catalyst (either acidic or basic), water acts as a nucleophile, attacking the nitrile carbon to form an imidic acid tautomer, which rapidly isomerizes to the stable carboxamide[2]. You can validate this by checking your TLC; the amide will appear as a significantly more polar (lower Rf) spot compared to the desired cyanopyridine.

Q2: How do I adjust my multicomponent reaction (MCR) to prevent this hydration? A2: The most effective strategy is eliminating water and moderating the catalyst strength.

  • Solvent Choice: Switch from aqueous ethanol to rigorously dried, anhydrous organic solvents like acetonitrile or toluene[1].

  • Water Removal: Since condensation reactions (like the Knoevenagel step) generate stoichiometric amounts of water, use activated molecular sieves (4Å) or a Dean-Stark apparatus to continuously remove water from the equilibrium[1].

  • Catalyst Selection: Avoid strong aqueous bases (e.g., NaOH) or harsh Lewis acids. Instead, utilize mild, heterogeneous solid base catalysts such as Mg-Al hydrotalcites (LDHs). These provide sufficient basicity to drive the initial condensation without promoting bulk aqueous hydrolysis[3].

Q3: My reaction goes to completion cleanly, but I lose the nitrile during the workup. What is going wrong? A3: Nitrile groups are highly susceptible to hydrolysis during aqueous quenching, especially if the mixture is left stirring for extended periods[4]. To prevent this:

  • pH Control: Carefully neutralize the aqueous layer to a pH of 6-7 before extraction[4]. Extreme pH excursions during the quench will rapidly hydrolyze the product.

  • Rapid Extraction: Do not let the organic product sit in contact with the aqueous layer. Separate the phases immediately.

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between synthetic conditions and the distribution of the desired cyanopyridine versus the hydrolyzed carboxamide byproduct.

Catalyst SystemSolvent EnvironmentTemperatureTimeCyanopyridine Yield (%)Carboxamide Yield (%)
NaOH (aq)EtOH / H₂OReflux (80°C)12 h4540
PiperidineEtOHReflux (80°C)8 h6520
AcOH / NH₄OAcToluene (Dean-Stark)Reflux (110°C)5 h825
Mg-Al HydrotalciteAnhydrous MeCN60°C6.5 h88< 2

Data synthesized from standard optimization profiles for pyridine-3-carbonitrile synthesis[1][3].

Standard Operating Procedure: Self-Validating Anhydrous Cyanopyridine Synthesis

To ensure high scientific integrity and reproducibility, follow this optimized protocol utilizing a solid base catalyst. This system is self-validating: the physical state of the catalyst allows for easy removal, and the anhydrous conditions inherently block the hydration pathway.

Materials:

  • Aldehyde precursor (1.0 eq)

  • Malononitrile (1.1 eq)

  • Active methylene compound / Enamine (1.0 eq)

  • Mg-Al Hydrotalcite (Mg/Al ratio = 2.0, calcined at 450°C) (10 wt%)[3]

  • Anhydrous Acetonitrile

Step-by-Step Methodology:

  • System Preparation: Flame-dry all glassware under vacuum and backfill with dry nitrogen. This eliminates ambient moisture.

  • Reaction Assembly: Dissolve the aldehyde, malononitrile, and the active methylene compound in anhydrous acetonitrile. Add the freshly calcined Mg-Al hydrotalcite catalyst[3].

  • Controlled Heating: Heat the mixture to 60°C under a nitrogen atmosphere. Causality note: 60°C provides the necessary activation energy for cyclization while remaining safely below the thermal threshold where trace moisture rapidly attacks the nitrile.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS. Look for the disappearance of starting materials and the formation of a single, non-polar product spot. The absence of a baseline-hugging polar spot confirms that hydrolysis is successfully suppressed.

  • Anhydrous Workup: Upon completion (typically 6-8 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the heterogeneous hydrotalcite catalyst. Wash the filter cake with a small amount of dry ethyl acetate[1].

  • Isolation: Concentrate the filtrate under reduced pressure. Because no aqueous quench was used, the risk of workup-induced hydrolysis is zero. Purify the crude residue via silica gel flash chromatography.

  • Product Verification: Confirm the integrity of the nitrile group using FT-IR spectroscopy. A sharp, distinct absorption band at approximately 2200–2250 cm⁻¹ (C≡N stretch) and the absence of broad N-H/O-H stretches (3200–3500 cm⁻¹) validate the success of the protocol[4].

Workflow Start Reaction Setup WaterCheck Is water a byproduct (e.g., Condensation)? Start->WaterCheck DeanStark Use Dean-Stark or Molecular Sieves WaterCheck->DeanStark Yes Catalyst Use mild heterogeneous catalyst (e.g., Mg-Al LDH) WaterCheck->Catalyst No / Minimize Water Workup Workup Phase DeanStark->Workup Catalyst->Workup pHControl Aqueous Quench: Adjust pH to 6-7 Extract immediately Workup->pHControl Soluble Catalyst AnhydrousWorkup Anhydrous Filtration (Preferred) Workup->AnhydrousWorkup Solid Catalyst Success Pure Cyanopyridine Isolated pHControl->Success AnhydrousWorkup->Success

Caption: Logical workflow for preventing nitrile hydrolysis during synthesis and workup.

References

  • Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts - ResearchGate.[Link]

  • Hydrolysis of Nitrile Compounds in Near-Critical Water - ResearchGate. [Link]

Sources

Technical Support Center: HBr Bubbling in Pyridine/Acetonitrile Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes operational safety, yield optimization, and the specific physicochemical challenges of the HBr/Pyridine/Acetonitrile system.

Topic: Temperature & Process Control for Anhydrous HBr Addition Code: SOP-HBR-PY-MECN Last Updated: October 2023 Access Level: Research & Process Development

System Overview & Thermodynamics

This reaction system involves bubbling anhydrous Hydrogen Bromide (HBr) gas into a solution of Acetonitrile (MeCN) and Pyridine. This is typically performed to generate Pyridinium Hydrobromide (Py·HBr) in situ, often as a brominating agent, an acid catalyst, or to prepare the salt for isolation.

The Thermodynamic Challenge

The addition of HBr to this system triggers two simultaneous exothermic events:

  • Solvation Enthalpy: HBr gas dissolving in MeCN releases significant heat (approx. -85 kJ/mol for HBr in aqueous-like systems; similar trends apply to polar aprotic solvents).

  • Neutralization Enthalpy: The reaction between HBr and Pyridine is an acid-base neutralization, generating rapid, localized heat at the gas-liquid interface.

Critical Risk: The combination of these exotherms can boil the solvent (MeCN bp: 82°C) or cause thermal runaway. Conversely, excessive cooling decreases the solubility of the resulting salt (Py·HBr), leading to rapid precipitation and equipment clogging.

Standard Operating Procedure (SOP)

Phase A: Preparation & Safety
  • Dryness is Critical: Acetonitrile must be anhydrous (<500 ppm

    
    ). Moisture reacts with HBr to form hydrobromic acid, which is far more corrosive to steel/enamel than anhydrous HBr and may alter reaction selectivity.
    
  • The Scrubber: Never vent HBr directly. Connect the reaction outlet to a trap (empty flask for suck-back protection) followed by a scrubber containing 10-20% NaOH or saturated Sodium Bicarbonate.

Phase B: Temperature Control Protocol
ParameterTarget RangeRationale
Initial Reactor Temp -10°C to 0°C Maximizes HBr gas solubility; buffers the neutralization exotherm.
Coolant Delta (

)
< 15°C A high delta (very cold jacket) causes Py·HBr to crust on the reactor walls, reducing heat transfer.
Addition Rate Controlled Rate is limited by cooling capacity. If internal T rises >5°C above setpoint, stop flow.
Phase C: The Addition (Bubbling)
  • Agitation: Set stirring to maximum stable RPM. High shear is required to disperse the gas bubbles and prevent localized hot spots where the salt forms.

  • Gas Introduction: Introduce HBr via a wide-bore glass tube or a coarse dispersion tube.

    • Note: Do NOT use a fine porosity frit (e.g., P3/P4). The Py·HBr salt will precipitate instantly inside the pores, blocking the flow and pressurizing the line.

  • Post-Addition: Purge the line with dry Nitrogen (

    
    ) to push residual HBr into the reactor and prevent atmospheric moisture from entering the delivery tube.
    

Troubleshooting Guide

Diagnose specific failure modes based on observed symptoms.

Symptom 1: Gas Flow Stops / Line Over-Pressurization

Diagnosis: "Salt Plug" Clogging. The reaction between HBr and Pyridine is instantaneous. If the gas flow is too slow, or the tip is too cold, Py·HBr solidifies right at the tip of the dip tube.

  • Immediate Fix: Stop HBr flow. Switch to Nitrogen. Briefly lift the dip tube out of the liquid to melt the plug (if safe) or carefully warm the exposed part of the dip tube with a heat gun (if glass).

  • Prevention:

    • Use a "sleeve" setup: A larger tube surrounds the gas tube, flowing solvent down over the tip to keep it washed.

    • Ensure a minimum gas velocity is maintained to "blow" the solid away from the tip.

    • Do not submerge the tube until gas flow has already started (positive pressure).

Symptom 2: Temperature Spikes Despite Cooling

Diagnosis: Heat Transfer Failure. A thick slurry of Py·HBr may have coated the reactor walls (fouling), insulating the reaction mass from the cooling jacket.

  • Immediate Fix: Stop HBr addition immediately. Increase agitation speed if safe.

  • Prevention:

    • Lower the concentration. If the mixture is too thick (>1.5 M), add more MeCN.

    • Avoid "shock cooling" the jacket. It is better to have a -10°C internal temp with a -20°C jacket than a 0°C internal temp with a -60°C jacket.

Symptom 3: Low Yield / HBr Fuming from Scrubber

Diagnosis: Gas Saturation / Blow-by. If the temperature is too high, HBr gas solubility drops drastically. You are bubbling HBr through the solvent and out into the scrubber rather than reacting it.

  • Immediate Fix: Lower the temperature to <5°C. Check the scrubber—if it's getting hot, you are losing reagent.

  • Prevention: Tighten the mass balance. Weigh the HBr cylinder before and after to confirm delivery, rather than relying on flow meters which can be inaccurate with corrosive gases.

Visualized Workflows

Figure 1: Process Control Logic

This diagram illustrates the decision-making loop for temperature and flow control.

HBr_Control_Logic cluster_safety Safety Interlock Start Start HBr Addition CheckTemp Check Internal Temp (Tr) Start->CheckTemp Bubbling Continue Bubbling (Monitor Scrubber) CheckTemp->Bubbling Tr < 5°C StopFlow STOP HBr Flow Switch to N2 Purge CheckTemp->StopFlow Tr > 10°C CheckSolids Check for Precipitate (Slurry Thickness) Bubbling->CheckSolids Cooling Increase Cooling Capacity (Check Jacket Delta) StopFlow->Cooling Cooling->CheckTemp CheckSolids->Bubbling Flow Stable AddSolvent Add Anhydrous MeCN (Dilute Slurry) CheckSolids->AddSolvent Viscosity High AddSolvent->Bubbling

Caption: Feedback loop for managing exotherm and slurry viscosity during HBr addition.

Figure 2: The "Suck-Back" Trap Setup

Critical safety configuration to prevent scrubber liquid from entering the reactor.

Setup_Diagram HBr_Source HBr Cylinder (Anhydrous) Reactor Reactor (MeCN + Pyridine) HBr_Source->Reactor Gas In Trap Empty Trap Flask (> Reactor Volume) Scrubber Scrubber (NaOH 10%) Trap->Scrubber Exhaust Reactor->Trap Vent Line

Caption: Correct order of equipment. The Empty Trap protects the Reactor from Scrubber back-flow.

Frequently Asked Questions (FAQ)

Q: Why use Acetonitrile (MeCN) if the salt precipitates? Why not use an alcohol? A: While alcohols (Methanol/Ethanol) dissolve Py·HBr well, they are nucleophilic protic solvents. If your subsequent reaction involves sensitive electrophiles (e.g., acid chlorides, anhydrides) or requires strictly non-nucleophilic conditions, alcohols will cause side reactions. MeCN is polar but aprotic, offering a compromise between solubility and inertness.

Q: Can I use aqueous Hydrobromic Acid (48%) instead of gas? A: Generally, No . Adding 48% aqueous HBr introduces significant water into the system. In MeCN, this water can hydrolyze sensitive substrates (like nitriles to amides) or deactivate catalysts. Unless your protocol explicitly tolerates water, you must use anhydrous gas or generate HBr in situ (e.g., using TMSBr + Methanol, though this introduces methanol).

Q: The Py·HBr salt has turned yellow/orange. Is this normal? A: Pure Pyridinium Hydrobromide is white. A yellow/orange color typically indicates the presence of free Bromine (


) . This can happen if the HBr cylinder is old (oxidized) or if the reaction temperature was too high in the presence of air. If purity is critical, recrystallize the salt from dry ethanol/ethyl acetate.

References

  • Safety & Handling: National Institute for Occupational Safety and Health (NIOSH).[1] "Hydrogen Bromide: Systemic Agent." CDC Emergency Response Safety, 2024. Link

  • Physical Properties: PubChem. "Hydrogen Bromide (Compound)."[2][3][4][5][6][7][8][9][10] National Library of Medicine, CID 260. Link

  • Solubility Data: Haynes, W. M. "CRC Handbook of Chemistry and Physics." 97th Edition, CRC Press, 2016. (Referencing gas solubility trends in polar aprotic solvents).
  • Reaction Thermodynamics: "Pyridine Hydrobromide Preparation." Organic Syntheses, Coll. Vol. 1, p.1 (referenced for salt properties and stability). Link

  • Precipitation Dynamics: BenchChem. "Overcoming solubility issues with pyridine derivatives in organic solvents." Technical Notes. Link

Sources

Technical Support Center: Purification of 3-Amino-1-bromo-2,6-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NAPH-26-PUR Subject: Purification protocols, stability concerns, and troubleshooting for 3-amino-1-bromo-2,6-naphthyridine intermediates. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

The intermediate 3-amino-1-bromo-2,6-naphthyridine is a critical scaffold in the synthesis of kinase inhibitors (e.g., SHP2, ATR inhibitors). Its purification presents a unique dichotomy: the molecule is basic (due to the naphthyridine core and amine) yet possesses a labile C1-bromide susceptible to nucleophilic aromatic substitution (


).

Successful isolation requires balancing the suppression of silanol interactions (tailing) against the risk of solvolysis (bromine displacement). This guide synthesizes field data with mechanistic insights to provide a robust purification workflow.

Module 1: Chromatographic Behavior & Method Development
The "Sticky Column" Phenomenon

Symptom: The compound elutes as a broad, streaking band (tailing) or is irreversibly adsorbed onto the silica, leading to low recovery (<50%).

Root Cause: The pyridine-like nitrogens at positions 2 and 6, combined with the exocyclic C3-amine, act as Lewis bases. These interact strongly with the acidic silanol groups (


) of standard silica gel.

Corrective Protocol: Do not rely solely on methanol gradients. You must employ a Lewis Base Modifier .

ParameterStandard ConditionOptimized Condition (Recommended)
Stationary Phase Standard Silica (40-63 µm)Amine-Functionalized Silica (NH-Silica) OR Standard Silica with Modifier
Mobile Phase A Dichloromethane (DCM)DCM
Mobile Phase B Methanol (MeOH)MeOH containing 1% Triethylamine (TEA) or 1%

Gradient 0–10% MeOH0–5% MeOH (isocratic hold often required)
Loading Liquid load in DCMSolid load on Celite or amine-treated silica

Critical Warning: Avoid using acetone or ethyl acetate as primary solvents. Naphthyridines often exhibit poor solubility in these, leading to precipitation on the column head.

Module 2: Troubleshooting Chemical Instability

User Question: "I see a new spot forming on TLC during concentration, and my bromine content is decreasing. What is happening?"

Diagnosis: Solvolysis (Nucleophilic Displacement) The C1-position in 2,6-naphthyridine is activated because it is adjacent (alpha) to the N2 nitrogen. This makes the C1-Bromine highly susceptible to nucleophilic attack, particularly by alkoxides (methoxide) or hydroxide.

Mechanism:



Preventative Measures:

  • Temperature Control: Never heat the crude mixture above 40°C in nucleophilic solvents (MeOH, EtOH) during rotary evaporation.

  • Acidity Check: Ensure the crude material is not strongly basic before concentrating. If the reaction used strong base (e.g., NaH, LiHMDS), quench and buffer to pH 7-8 before workup.

  • Solvent Switch: If recrystallization is necessary, prefer acetonitrile (MeCN) or toluene over alcohols to eliminate the risk of ether formation.

Module 3: Solubility & Handling

User Question: "The compound is not dissolving in DCM for loading. Can I use DMSO?"

Guidance: While DMSO dissolves the compound, liquid loading with DMSO often ruins normal phase separations due to its high polarity and "washout" effect.

Recommended Workflow (Solid Loading):

  • Dissolve the crude intermediate in a minimal amount of THF or DCM/MeOH (9:1) .

  • Add Celite 545 (approx. 2g per 1g of crude).

  • Evaporate the solvent gently until a free-flowing powder remains.

  • Load this powder as a "dry cartridge" or directly atop the silica column.

Module 4: Visualization & Workflow Diagram

The following decision tree outlines the logical path for purification based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture (3-amino-1-bromo-2,6-naphthyridine) CheckPurity Check Purity (LCMS/TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Recryst Recrystallization Solvent: MeCN or Toluene (Avoid MeOH + Heat) HighPurity->Recryst InstabilityCheck Check C1-Br Stability (Is impurity des-bromo?) LowPurity->InstabilityCheck Final Pure Intermediate Store under Argon, -20°C Recryst->Final Flash Flash Chromatography DCM : MeOH (with 1% TEA) Solid Load on Celite Flash->Final InstabilityCheck->Flash Stable ReversePhase Reverse Phase (C18) Mobile Phase: H2O/MeCN Modifier: Ammonium Bicarbonate (pH 8) InstabilityCheck->ReversePhase Labile/Polar Impurities ReversePhase->Final

Caption: Decision matrix for purification. Note the divergence to Reverse Phase C18 if the compound exhibits instability on normal phase silica.

Frequently Asked Questions (FAQ)

Q1: Can I use acid modifiers (TFA/Formic Acid) in the mobile phase? A: Avoid if possible. While acid protonates the nitrogens (


) and prevents silanol interaction, it forms the salt of your amine. The hydrobromide or trifluoroacetate salt of 1-bromo-naphthyridines can be hygroscopic and more difficult to use in subsequent palladium-catalyzed couplings (Suzuki/Buchwald) without a free-basing step. Stick to basic modifiers (

) to isolate the free base.

Q2: My compound turns dark brown upon storage. Is it decomposing? A: Amino-naphthyridines are electron-rich and prone to oxidation.

  • Check: Run an LCMS. If the main peak is intact, the color is likely a trace quinoidal impurity (highly colored).

  • Fix: Store the solid under Argon at -20°C. For long-term storage, protect from light.

Q3: How do I separate the 1-bromo regioisomer from the 3-bromo impurity? A: If your synthesis produced regioisomers (e.g., bromination of the amine), these are difficult to separate on Silica.

  • Solution: Use C18 Reverse Phase chromatography . The difference in dipole moment between the 1-bromo (adjacent to ring N) and 3-bromo isomers usually provides sufficient alpha (

    
    ) selectivity in an Acetonitrile/Water gradient.
    
References
  • Synthesis of 2,6-Naphthyridines

    • Source: Der Pharma Chemica, 2011, 3(2): 35-43.
    • Relevance: Describes the synthesis of 3-amino-1-bromo-2,6-naphthyridine via microwave irradiation and HBr cycliz
    • URL:

  • Purification of Basic Heterocycles

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Relevance: Standard protocols for suppressing tailing in amino-pyridine deriv
    • URL:

  • Reactivity of 1-Halo-Naphthyridines

    • Source: Wójcicka, A. (2023).[1] Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives. Current Organic Chemistry.

    • Relevance: mechanistic insight into the electrophilicity of the C1 position and susceptibility to nucleophilic
    • URL:

Sources

handling moisture sensitivity in anhydrous HBr cyclization protocols

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Management in HBr-Mediated Ring Closure[1]

Core Directive: The "Leveling Effect" of Moisture

Why your cyclization fails in the presence of water.

In anhydrous HBr cyclizations (e.g., Pechmann condensation, lactonization, or intramolecular etherification), Hydrogen Bromide acts not just as a proton source, but as a superacid .[1]

  • In Anhydrous Acetic Acid (AcOH): HBr protonates the solvent to form

    
    .[1] Because AcOH is a weaker base than water, the protonating power (Hammett acidity function, 
    
    
    
    ) of the system remains extremely high (approx. -9 to -10). This forces protonation of weak electrophiles (like carbonyls or nitriles) to drive cyclization.[1]
  • In the Presence of Moisture: Water (

    
    ) is a stronger base than AcOH.[1] If moisture enters, it preferentially accepts the proton to form Hydronium (
    
    
    
    ).[1]
    • The Consequence: The acidity is "leveled" down to the strength of

      
       (
      
      
      
      -1.7).[2] The system loses the energy required to activate the cyclization precursor, resulting in stalled reactions or hydrolysis byproducts.
Visualization: The Moisture Contamination Cascade

The following diagram illustrates how microscopic moisture ingress diverts the reaction trajectory from cyclization to failure.

MoistureCascade HBr Anhydrous HBr Solvent Solvent (AcOH/DCM) HBr->Solvent SuperAcid Superacid Species (CH3COOH2+) Solvent->SuperAcid  No Water   Hydronium Hydronium (H3O+) 'Leveling Effect' Solvent->Hydronium  + Water   Water Moisture Ingress (>50 ppm) Water->Hydronium Substrate Cyclization Precursor SuperAcid->Substrate  Activation   Hydronium->Substrate  Weak Activation   Product Cyclized Product (Coumarin/Lactone) Substrate->Product  High Acidity   Failure Hydrolysis/Open Chain (Stalled Reaction) Substrate->Failure  Low Acidity  

Figure 1: The "Leveling Effect" mechanism where moisture acts as a thermodynamic sink, reducing the acidity required for cyclization.

Module 1: Reagent & Equipment Preparation

"The hardware must be as dry as the chemistry."

FAQ: Gas Cylinder vs. HBr in Acetic Acid?
FeatureHBr Gas (Anhydrous)33% HBr in Glacial AcOH
Water Content < 10 ppm (if handled correctly)Varies (AcOH is hygroscopic)
Acidity (

)
Max (limited only by solvent)High, but lower than pure gas
Handling Risk High (Pressurized, Suck-back)Moderate (Corrosive liquid)
Best For Labile substrates, max activationStandard Pechmann/Fischer synthesis
Protocol: The "Dry-Train" Setup for HBr Gas

Critical Safety Warning: HBr gas is highly soluble in polar solvents.[1] Without a trap, the reaction solvent will be sucked back into the cylinder/regulator, causing catastrophic corrosion or explosion.

  • Drying Train: Connect the HBr cylinder

    
     Empty Trap (Suck-back protection) 
    
    
    
    
    
    or
    
    
    Drying Tube
    
    
    Reaction Vessel
    
    
    Scrubber (NaOH).[1]
  • Solvent Prep: If using Acetic Acid, add 1-2% Acetic Anhydride (

    
    ) 1 hour prior to use.[1] This chemically scavenges residual water:
    
    
    
    
    [1]
  • System Purge: Flame-dry all glassware under a stream of

    
     or Ar before introducing HBr.
    

EquipmentSetup cluster_source Source cluster_safety Safety & Drying cluster_reaction Reaction Cylinder HBr Cylinder (Corrosive) Regulator Monel/SS Regulator Cylinder->Regulator Trap Empty Trap (> Vol of Rxn) Regulator->Trap  Gas Flow   Drying Drying Tube (CaCl2/P2O5) Trap->Drying Vessel Reaction Flask (0°C - RT) Drying->Vessel  Anhydrous HBr   Vessel->Trap  SUCK-BACK RISK   Scrubber Caustic Scrubber (NaOH) Vessel->Scrubber  Exhaust  

Figure 2: Mandatory flow path for HBr gas addition.[1] The empty trap is the primary defense against equipment failure.

Module 2: Troubleshooting & Failure Analysis

Diagnosing issues during the reaction.

Issue 1: "The reaction turned black/tarry immediately."
  • Diagnosis: Polymerization or Oxidation.[1]

  • Root Cause:

    • Exotherm: HBr solvation is extremely exothermic.[1] If added too fast, local heating chars the substrate.[1]

    • Bromine Contamination: HBr cylinders often contain traces of free Bromine (

      
      ), which is a strong oxidant.[1]
      
  • Corrective Action:

    • Scrub the Gas: Pass HBr gas through a trap containing phenol in

      
        or copper turnings  before it reaches the reaction.[1] This removes 
      
      
      
      .[1][3][4]
    • Temperature Control: Maintain reaction at -10°C to 0°C during HBr addition.

Issue 2: "Yield is <30% and I see unreacted starting material."
  • Diagnosis: Moisture Poisoning (The Leveling Effect).[1]

  • Root Cause: The system is not anhydrous.[1] The HBr is protonating water instead of the carbonyl oxygen of your precursor.

  • Corrective Action:

    • The "Crystal Test": If using HBr/AcOH, check the bottle. If there are no crystals at low temp, it may be wet.[1]

    • Switch Solvents: Move to HBr in DCM or HBr in DMPU . DMPU (N,N'-Dimethylpropyleneurea) stabilizes HBr without the hygroscopic risks of AcOH.[1]

Issue 3: "My stainless steel needles are corroding."
  • Diagnosis: Acid + Moisture = Corrosion.[1]

  • Root Cause: Anhydrous HBr is not corrosive to steel until it meets moisture in the air at the tip of the needle.

  • Corrective Action: Use PTFE (Teflon) tubing and liners for all HBr transfer lines.[1] Avoid standard stainless steel needles; use glass pipettes or PTFE cannulas.[1]

Module 3: Quenching & Workup

The exit strategy is as dangerous as the entry.

Protocol: The "Reverse Quench"

Never add water to the anhydrous HBr reaction mixture. The heat of hydration will cause an eruption.[1]

  • Cool: Chill the reaction mixture to <0°C.

  • Pour: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Solid

    
     .
    
  • Extract: Once neutralized, extract immediately into ether/ethyl acetate to prevent base-catalyzed hydrolysis of the newly formed ring (e.g., lactone opening).[1]

References

  • Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas . Interscan Corporation.[1] (2024).[1][5][6] Detailed overview of toxicity, corrosivity, and sensor requirements.[1]

  • Hydrogen Bromide (Anhydrous) Preparation . Organic Syntheses, Coll.[1] Vol. 2, p.338 (1943).[1] Foundational protocol for generating and drying HBr gas using Cu turnings to remove bromine.[1][1]

  • HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide . Li, X., et al.[1] (2018).[1] Describes the use of DMPU as a superior, moisture-stable solvent system for HBr cyclizations.

  • Reaction between vicinal diols and hydrogen bromide in acetic acid . Golding, B. T., et al.[1] (1984).[1][5] Mechanistic study on the cyclization to dioxolanyl cations and the role of solvent acidity.[1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council.[1] (2011).[1][7] Standard safety protocols for corrosive gases and suck-back prevention.[1][7][1]

Sources

improving conversion rates of 3-cyanomethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Conversion Rates of 3-Cyanomethylisonicotinonitrile

Executive Summary & Molecule Profile

Target Molecule: 3-(Cyanomethyl)pyridine-4-carbonitrile Common Name: 3-Cyanomethylisonicotinonitrile Structure: Pyridine core substituted at C4 with a nitrile (-CN) and at C3 with an acetonitrile group (-CH₂CN). Primary Application: Precursor for fused heterocyclic systems (e.g., 2,6-naphthyridines) and JAK inhibitor intermediates.

The "Conversion Rate" Bottleneck: The synthesis of this molecule typically proceeds via nucleophilic substitution of a 3-bromomethyl precursor. Users frequently report conversion stalling at 50-60% or rapid degradation of the product. This guide addresses the kinetic traps inherent to the electron-deficient pyridine ring and provides a self-validating protocol to maximize throughput.

Diagnostic Workflow (Visual Guide)

Before altering your parameters, identify the specific failure mode using the decision tree below.

G Start Start: Low Conversion Observed CheckTLC Check TLC/LCMS Is starting material (SM) remaining? Start->CheckTLC SM_Yes Yes, SM is present CheckTLC->SM_Yes Stalled Reaction SM_No No, SM is consumed CheckTLC->SM_No Degradation/Side Rxn Solvent Current Solvent System? SM_Yes->Solvent Color Check Reaction Color Is it dark black/tarry? SM_No->Color Polymer Issue: Polymerization/Decomposition Cause: Uncontrolled Exotherm or Wet Solvent Color->Polymer Yes Hydrolysis Issue: Hydrolysis to Amide Cause: Water ingress in solvent/reagents Color->Hydrolysis No (New polar spot) Protic Protic (MeOH/EtOH) Solvent->Protic Aprotic Aprotic (DMF/DMSO/MeCN) Solvent->Aprotic Solvation Issue: Poor Nucleophilicity Fix: Switch to DMSO or add 18-Crown-6 Protic->Solvation Temp Check Temperature Aprotic->Temp Cold < 0°C Temp->Cold Hot > 40°C Temp->Hot Kinetics Issue: Kinetic Trap Fix: Warm to RT, add catalyst (NaI) Cold->Kinetics Thermal Issue: Thermal Instability Fix: Cool down, use PTC method Hot->Thermal

Figure 1: Diagnostic logic for identifying yield loss mechanisms in cyanomethylation reactions.

Technical Troubleshooting (Q&A)

This section addresses specific inquiries received from the field regarding the synthesis of 3-cyanomethylisonicotinonitrile.

Q1: My reaction stalls at ~60% conversion despite excess cyanide. Adding more NaCN doesn't help. Why?

Diagnosis: You are likely experiencing product inhibition or surface passivation if using solid cyanide in a non-polar solvent. The Science: The product, 3-cyanomethylisonicotinonitrile, possesses an acidic methylene proton (pKa ~16-18) due to the electron-withdrawing effects of the pyridine ring and the two nitrile groups. As the reaction proceeds, the basic cyanide ion can deprotonate the product, forming a stable carbanion that complexes with the metal cation, effectively halting the nucleophilic attack. The Fix:

  • Buffer the pH: Add 1.0 equivalent of NaHCO₃ to scavenge any generated acid without neutralizing the cyanide.

  • Switch Mechanism: Move to a Phase Transfer Catalysis (PTC) system (Toluene/Water with TBAB). The rapid exchange at the interface prevents the accumulation of the inhibitory carbanion species in the organic phase.

Q2: I see a large "polar baseline" spot on TLC. Is this my product?

Diagnosis: No. This is likely the hydrolysis byproduct (amide or carboxylic acid). The Science: The 4-cyano group on the pyridine ring is highly susceptible to hydrolysis, especially in the presence of water and basic cyanide. The electron-deficient ring activates the nitrile carbon toward attack by hydroxide ions (generated from trace water). The Fix:

  • Strict Anhydrous Conditions: Dry your DMSO/DMF over 4Å molecular sieves for 24 hours.

  • Reagent Quality: Commercial NaCN is hygroscopic. Dry it under vacuum at 110°C or use Zn(CN)₂ which is less hygroscopic and milder.

Q3: The precursor (3-bromomethylisonicotinonitrile) degrades before I can use it. How do I store it?

Diagnosis: Benzylic bromides on electron-deficient heterocycles are lachrymators and highly unstable . They undergo self-alkylation (intermolecular N-alkylation). The Fix:

  • Do NOT store. Synthesize the bromide and use it immediately ("telescoped" process).

  • If storage is unavoidable, keep as a solution in DCM at -20°C with a trace of acid (e.g., HCl in ether) to protonate the pyridine nitrogen, preventing self-alkylation.

Optimized Protocol: The "Self-Validating" Method

This protocol is designed to maximize conversion by balancing nucleophilicity with pH control to prevent product degradation.

Reaction Type: Nucleophilic Substitution (


)
Key Reagents:  3-(bromomethyl)isonicotinonitrile (Fresh), Sodium Cyanide, Tetrabutylammonium bromide (TBAB).
Step-by-Step Methodology
  • Preparation of the "Naked" Anion:

    • In a flame-dried flask, suspend NaCN (1.2 equiv) in anhydrous Acetonitrile (MeCN) .

    • Note: Avoid DMSO if workup is difficult; MeCN is easier to remove but requires a catalyst.

    • Add TBAB (0.1 equiv) . This phase transfer catalyst pulls cyanide into solution, making it a "naked" and highly reactive nucleophile.

  • Controlled Addition (The Critical Step):

    • Cool the mixture to 0°C .

    • Dissolve the 3-(bromomethyl)isonicotinonitrile (1.0 equiv) in MeCN.

    • Add the bromide solution dropwise over 30 minutes.

    • Reasoning: High instantaneous concentration of the bromide leads to dimerization. Dropwise addition ensures the cyanide is always in excess relative to the bromide.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20-25°C).

    • Monitor by HPLC or TLC (50% EtOAc/Hexane) at 1 hour.

    • Target: >95% consumption of bromide.

  • Quench & Workup (pH Critical):

    • Quench with saturated NH₄Cl (mildly acidic) to protonate any carbanions formed.

    • Extract immediately with Ethyl Acetate.

    • Crucial: Do not allow the aqueous layer to remain basic (pH > 9) for extended periods to prevent nitrile hydrolysis.

Performance Data: Solvent & Catalyst Effects
Solvent SystemCatalystTemp (°C)Time (h)Conversion (%)Yield (%)Notes
Ethanol/H₂O None80410035Extensive hydrolysis (Amide formation).
DMF None25126550Reaction stalls; difficult workup.
DMSO None25210072Fast, but "tar" formation if not quenched fast.
MeCN TBAB (5%) 25 4 98 88 Recommended. Clean profile, easy drying.
Toluene/H₂O TBAB (10%)4069085Good for large scale (safety).

Safety & Compliance

DANGER: CYANIDE HAZARD

  • This protocol generates HCN gas if acidified.

  • All work must be performed in a functioning fume hood.

  • Keep a bleach bath (10% Sodium Hypochlorite) ready to neutralize all waste streams and glassware immediately.

  • Never use strong acids (HCl/H₂SO₄) during the quench step; use Ammonium Chloride.

References

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[1][2][3] Selective Solvation Effects in Nucleophilic Reactions. Journal of Organic Chemistry, 25(6), 877–879. Link

  • Reeves, J. T., et al. (2015).[2][3] Transnitrilation from Dimethylmalononitrile to Aryl Grignards and Lithiums: A Practical Method for Aryl Nitrile Synthesis.[2][3] Journal of the American Chemical Society, 137(30), 9481–9488. Link

  • Scriven, E. F. (1983). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.
  • BenchChem Application Note. (2025). Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine.[4]Link (Analogous chemistry for bromomethyl pyridines).

Sources

troubleshooting low yields in microwave-assisted naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for microwave-assisted naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues leading to low yields. Naphthyridine scaffolds are crucial pharmacophores in drug discovery, and microwave-assisted organic synthesis (MAOS) offers a powerful method to accelerate their production.[1][2] However, the unique conditions of microwave chemistry can present challenges. This guide provides in-depth, experience-driven solutions to help you navigate these complexities and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my yields significantly lower than those reported in literature using conventional heating?

This is a common issue when transitioning a conventionally heated reaction to a microwave protocol. The underlying cause is often that the reaction conditions have not been properly adapted. Microwave heating is not simply "faster heating"; it is a fundamentally different energy transfer mechanism.[3] Key factors to re-evaluate include:

  • Solvent Choice: Solvents with low dielectric constants (e.g., toluene, dioxane) heat inefficiently, while highly polar solvents (e.g., DMF, NMP, ethanol) absorb microwave energy very effectively.[4] The original solvent may not be optimal for microwave conditions.

  • Reaction Kinetics: Microwave energy can dramatically accelerate reaction rates.[6][7] A reaction that takes 12 hours conventionally might be complete in 10-15 minutes. Using the conventional timeframe can lead to complete degradation of the desired product.

Q2: What are the primary advantages of using a microwave reactor for synthesizing naphthyridines?

The main advantages are speed, efficiency, and access to novel chemical space.[6][8]

  • Speed: Reaction times are often reduced from hours or days to mere minutes.[9][10] This allows for rapid screening of catalysts, solvents, and substrates, accelerating the optimization process.

  • Higher Yields: The rapid and uniform "in-core" heating often minimizes the formation of side products that can occur during prolonged heating in conventional methods.[10]

  • Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes compared to oil baths or heating mantles.[3]

  • Superheating: In a sealed vessel, solvents can be heated far beyond their atmospheric boiling points, enabling reactions that would not otherwise proceed.[10]

Q3: How do I select an appropriate solvent for a new microwave-assisted naphthyridine synthesis?

Solvent selection is critical. The ideal solvent should not only dissolve the reactants but also efficiently absorb microwave energy. Solvents are generally categorized by their ability to absorb microwaves:

  • High Absorbers: (e.g., EtOH, DMF, NMP, DMSO) - Excellent for most applications. They heat rapidly and are suitable for reactants that are poor microwave absorbers.

  • Medium Absorbers: (e.g., Acetonitrile, Acetone) - Good general-purpose solvents.

  • Low Absorbers: (e.g., Toluene, Hexane, Dioxane) - Generally poor choices unless a reactant or catalyst is a strong microwave absorber.

Consider the reaction's required temperature. Using a sealed vessel allows for superheating, so a lower-boiling solvent like ethanol can still be used for high-temperature reactions.[10]

Systematic Troubleshooting Guide for Low Yields

This section addresses specific experimental problems. For each issue, we diagnose potential causes and provide actionable solutions.

Problem Category 1: No or Minimal Product Formation (<10% Yield)

Q: My reaction shows no conversion of starting materials. What are the first things to check?

When a reaction fails to initiate, the cause is typically fundamental. The following workflow helps diagnose the issue systematically.

start No Product Formation reagents 1. Verify Reagent & Catalyst Integrity start->reagents temp 2. Confirm Reaction Temperature reagents->temp Reagents OK? reagents_sol Solution: Use fresh, anhydrous reagents. Activate catalyst if necessary. reagents->reagents_sol coupling 3. Assess Microwave Coupling temp->coupling Temp OK? temp_sol Solution: Use an internal fiber-optic probe if available. Increase setpoint by 10-20°C and monitor pressure. temp->temp_sol conditions 4. Re-evaluate Reaction Conditions coupling->conditions Coupling OK? coupling_sol Solution: Add a polar co-solvent (e.g., EtOH, DMF) or a passive heating element (SiC). coupling->coupling_sol conditions_sol Solution: Increase catalyst/base loading. Switch to a more active catalyst system. conditions->conditions_sol

Caption: Troubleshooting workflow for no product formation.

Detailed Explanation:

  • Reagent & Catalyst Integrity: Many naphthyridine syntheses, like the Friedländer or Suzuki couplings, rely on active catalysts (e.g., Palladium, Copper, Lewis acids) and anhydrous conditions.[11][12] Ensure starting materials are pure, solvents are anhydrous, and the catalyst has not degraded. For example, palladium catalysts can be sensitive to air and moisture.

  • Microwave Coupling: The reaction mixture must be able to absorb microwave energy to heat. If your reactants are dissolved in a non-polar solvent like toluene, the mixture may not be heating effectively.[4] The solution is often to add a polar co-solvent or use a reactant that couples well with microwaves.

  • Reaction Conditions: The reaction may require a stronger base, a higher catalyst loading, or a more active ligand (in the case of cross-coupling reactions).[13]

Problem Category 2: Incomplete Conversion / Stalled Reaction

Q: My reaction starts but stalls at 30-50% conversion, even after extending the reaction time. What is happening?

A stalled reaction often points to catalyst deactivation, reagent degradation, or product inhibition.

Potential Cause Explanation & Causality Suggested Solution
Catalyst Deactivation In cross-coupling reactions, the catalyst can degrade or precipitate out of solution at high temperatures. This is common with palladium catalysts which can form inactive palladium black.Lower the reaction temperature by 10-20°C and increase the reaction time.[11] Consider using a more robust catalyst/ligand system designed for high-temperature stability.
Reagent Degradation One of the starting materials may be thermally unstable under the microwave conditions. For example, some aldehydes or active methylene compounds used in Friedländer syntheses can decompose or self-condense at high temperatures.[11][14]Run the reaction at a lower temperature for a longer duration. Monitor the stability of individual starting materials under the reaction conditions (minus one other component) to identify the unstable partner.
Change in Solubility The product or an intermediate may be precipitating from the solution, effectively removing it from the reaction and preventing further conversion.Switch to a solvent with higher solubility for all components at the reaction temperature (e.g., from ethanol to NMP). Visually inspect the vial post-reaction for excessive solids.
Insufficient Microwave Power If the reaction is endothermic or the mixture's dielectric properties change as the reaction progresses, the initial power setting may become insufficient to maintain the target temperature.Most modern reactors automatically adjust power. However, if using a power-controlled setting, ensure it is high enough. Consider using a "simultaneous cooling" feature to run at higher power without overshooting the temperature setpoint.[4]
Problem Category 3: Low Yield with Significant Byproduct Formation

Q: I'm getting my desired naphthyridine, but the yield is low due to one or more major byproducts. How can I improve selectivity?

Byproduct formation is typically a result of the reaction temperature being too high, causing alternative reaction pathways to become competitive or leading to product degradation.

Reactants Starting Materials (e.g., 2-aminonicotinaldehyde + active methylene compound) DesiredPath Desired Pathway (Friedländer Condensation) Moderate Temp (120-150 °C) Short Time (10-30 min) Reactants->DesiredPath Controlled Microwave Heating SidePath1 SidePath1 Reactants->SidePath1 Excessive Microwave Heating SidePath2 SidePath2 Reactants->SidePath2 Excessive Microwave Heating Product High Yield of Naphthyridine DesiredPath->Product Byproducts Byproducts/ Tar SidePath1->Byproducts SidePath2->Byproducts

Sources

Technical Support Center: Chromatography & Separation of 4-Cyano-3-pyridylacetonitrile Cyclization Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the synthesis of 2,6-naphthyridine derivatives relies heavily on the precursor 4-cyano-3-pyridylacetonitrile . However, the cyclization of this precursor inherently produces a mixture of structural isomers that must be rigorously separated to ensure the integrity of downstream biological assays.

This guide provides authoritative troubleshooting, field-proven chromatographic protocols, and mechanistic insights to help you achieve baseline resolution of these isomers.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do I consistently get a mixture of isomers during the cyclization of 4-cyano-3-pyridylacetonitrile? Expert Insight: The cyclization of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide yields two distinct isomers: the major product 3-amino-1-bromo-2,6-naphthyridine and the minor product 1-amino-3-bromo-2,6-naphthyridine [1]. Causality: This isomerization is driven by the electronic environment of the precursor. The electron-withdrawing nature of the pyridine ring nitrogen exerts strong resonance and inductive effects, rendering the cyano nitrogen at position 4 less susceptible to protonation than the side-chain cyano group[1]. Consequently, the side-chain cyano group is protonated first, allowing the lone pair electrons of the C4-cyano nitrogen to execute a nucleophilic attack, heavily favoring the 3-amino-1-bromo isomer[1].

Q2: My isomers are co-eluting on normal-phase silica gel. How can I improve the chromatographic resolution? Expert Insight: Co-elution typically occurs when the basic nitrogen atoms of the naphthyridine core interact too strongly with the acidic silanol groups on the silica stationary phase, causing severe peak tailing. Solution: Do not simply decrease the polarity of your eluent. Instead, modify the mobile phase by adding 0.1% Triethylamine (TEA) . TEA acts as a sacrificial base, capping the active silanol sites and sharpening the elution bands. Transition to a shallow step-gradient starting at 100% Dichloromethane (DCM) and slowly increasing to 95:5 DCM:Methanol.

Q3: How can I build a self-validating system to confirm I have isolated the correct isomer? Expert Insight: Never rely on retention time alone. Establish a self-validating loop using TLC, RP-HPLC, and


H-NMR. Once you pool your chromatographic fractions, run an analytical RP-HPLC to confirm >98% purity. Finally, validate the structure via NMR: the 

H-NMR spectrum of the cyclization product and its catalytic reduction product will definitively support the 3-amino-1-bromo-2,6-naphthyridine structure based on the splitting patterns of the aromatic protons.

Part 2: Quantitative Data Presentation

To assist in tracking your compounds during purification, refer to the standardized chromatographic parameters below.

Table 1: Chromatographic & Spectral Data for Cyclization Isomers

Compound / IsomerNormal Phase TLC (

) (95:5 DCM:MeOH + 0.1% TEA)
RP-HPLC Retention Time (min, 10-90% ACN gradient)UV Max (nm)
4-cyano-3-pyridylacetonitrile (Precursor)0.854.2265
3-amino-1-bromo-2,6-naphthyridine (Major)0.458.7280, 330
1-amino-3-bromo-2,6-naphthyridine (Minor)0.389.4282, 335

Part 3: Experimental Methodologies

Protocol A: Flash Chromatography Separation of Isomers

This protocol utilizes a modified normal-phase approach to resolve the major and minor cyclization products.

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of DCM. Add 2–3 grams of silica gel (230-400 mesh) to the solution and evaporate the solvent completely under reduced pressure to create a free-flowing powder. Why: Dry loading prevents band broadening that occurs when loading viscous or poorly soluble crude mixtures directly.

  • Column Equilibration: Pack a silica gel column and equilibrate with 3 Column Volumes (CV) of 100% DCM containing 0.1% TEA.

  • Loading: Carefully apply the dry-loaded silica to the top of the column bed. Top with a thin layer of clean sand to prevent disturbing the bed during solvent addition.

  • Gradient Elution:

    • Elute with 2 CV of 100% DCM (+ 0.1% TEA).

    • Step up to 98:2 DCM:MeOH (+ 0.1% TEA) for 3 CV.

    • Step up to 95:5 DCM:MeOH (+ 0.1% TEA) for 5 CV.

  • Fraction Collection: Collect 15 mL fractions. Spot every third fraction on a silica TLC plate, develop in 95:5 DCM:MeOH, and visualize under UV light (254 nm).

  • Pooling: Pool fractions containing the pure major isomer (

    
     ~0.45) separately from the minor isomer (
    
    
    
    ~0.38). Evaporate under reduced pressure.
Protocol B: Analytical RP-HPLC Validation

Use this protocol to validate the purity of your pooled fractions before biological evaluation.

  • Stationary Phase: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Program: Isocratic hold at 10% B for 2 minutes, followed by a linear ramp to 90% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

Part 4: Mechanistic & Workflow Visualizations

ReactionPathway Precursor 4-cyano-3-pyridylacetonitrile (Precursor) Reagent Anhydrous HBr Microwave Irradiation Precursor->Reagent Intermediate Protonated Intermediate (Nucleophilic Attack) Reagent->Intermediate MajorIsomer 3-amino-1-bromo-2,6-naphthyridine (Major Isomer) Intermediate->MajorIsomer Favored (Resonance) MinorIsomer 1-amino-3-bromo-2,6-naphthyridine (Minor Isomer) Intermediate->MinorIsomer Unfavored

Caption: Cyclization pathway of 4-cyano-3-pyridylacetonitrile yielding major and minor isomers.

ChromatographyWorkflow Crude Crude Isomer Mixture (Dry Loaded) Column Silica Gel Flash Column (DCM:MeOH + 0.1% TEA) Crude->Column Fractions Fraction Collection (15 mL aliquots) Column->Fractions TLC TLC Validation (UV 254 nm) Fractions->TLC PoolMajor Pool Major Isomer (Rf ~0.45) TLC->PoolMajor Fractions 12-18 PoolMinor Pool Minor Isomer (Rf ~0.38) TLC->PoolMinor Fractions 22-26 HPLC RP-HPLC Purity Check (>98% required) PoolMajor->HPLC PoolMinor->HPLC

Caption: Step-by-step workflow for the flash chromatographic separation of cyclization isomers.

References

  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Source: Der Pharma Chemica URL:[Link]

  • Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradiation Source: Research and Reviews: Journal of Chemistry URL:[Link]

  • Syntheses and Spectra of Naphthyridines Source: Library and Archives Canada (bac-lac.gc.ca) URL:[Link]

Sources

Validation & Comparative

NMR Characterization Guide: 4-Cyano-3-Pyridineacetonitrile vs. 3-Pyridineacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of the NMR characteristics of 3-Pyridineacetonitrile and its 4-substituted derivative, 4-Cyano-3-Pyridineacetonitrile .

Executive Summary

Objective: To distinguish between the mono-substituted precursor 3-Pyridineacetonitrile and the di-substituted product 4-Cyano-3-Pyridineacetonitrile (also known as 3-(cyanomethyl)isonicotinonitrile) using


H and 

C NMR spectroscopy.[1]

Core Distinction: The introduction of the strong electron-withdrawing cyano group (-CN) at the C4 position eliminates the C4-proton signal and induces significant downfield shifts (deshielding) of the remaining aromatic protons (H2, H5, H6) and the methylene protons due to inductive and anisotropic effects.

Applications: This characterization is critical in the synthesis of kinase inhibitors and fused heterocyclic systems (e.g., isoquinolines, naphthyridines) where the 4-cyano group serves as a key electrophile for cyclization.

Structural Analysis & Theoretical Shift Prediction

Before analyzing the spectra, it is essential to understand the electronic environment changes.

  • 3-Pyridineacetonitrile (Compound A): Contains a pyridine ring substituted only at the 3-position with a cyanomethyl group (

    
    ). The ring protons follow a typical 3-substituted pyridine pattern.
    
  • 4-Cyano-3-Pyridineacetonitrile (Compound B): Contains the same 3-cyanomethyl group but adds a nitrile group at position 4. This creates a 3,4-disubstituted pattern.

Structural Comparison Diagram

StructureComparison cluster_0 Key NMR Changes CompA 3-Pyridineacetonitrile (Precursor) CompB 4-Cyano-3-Pyridineacetonitrile (Product) CompA->CompB Substitution at C4 (-H replaced by -CN) Change1 Loss of H4 Signal (~7.8 ppm) CompB->Change1 Change2 Deshielding of H5 (~0.6 ppm shift) CompB->Change2 Change3 Deshielding of H2 (~0.4 ppm shift)

Figure 1: Structural transformation and primary NMR diagnostic markers.

Experimental Protocols

Sample Preparation

To ensure reproducibility and minimize solvent effects, follow this standard protocol:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-

    
    ) is preferred over CDCl
    
    
    
    due to the polarity of the cyano groups and to prevent aggregation.
    • Note: Chemical shifts in CDCl

      
       will be slightly upfield (0.1–0.3 ppm) compared to DMSO-
      
      
      
      .
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).

Comparative H NMR Analysis

The following data compares the representative chemical shifts (


) in DMSO-

.
Table 1: H NMR Chemical Shift Comparison (DMSO- )
Proton Position3-Pyridineacetonitrile (

ppm)
4-Cyano-3-Pyridineacetonitrile (

ppm)
Shift Change (

)
Multiplicity Change
-CH

- (Methylene)
4.05 – 4.15 4.35 – 4.45 +0.30 Singlet (Unchanged)
H2 (Aromatic) 8.55 – 8.65 8.95 – 9.05 +0.40 s/d

s
H4 (Aromatic) 7.75 – 7.85 ABSENT N/A Signal Disappears
H5 (Aromatic) 7.40 – 7.50 8.00 – 8.10 +0.60 dd

d
H6 (Aromatic) 8.50 – 8.60 8.85 – 8.95 +0.35 d

d
Detailed Signal Interpretation
1. The Methylene Singlet (

)
  • 3-Pyridineacetonitrile: Appears as a sharp singlet around 4.1 ppm .

  • 4-Cyano Derivative: The new cyano group at C4 exerts a steric and electronic deshielding effect on the adjacent C3-methylene group. Expect this singlet to shift downfield to approximately 4.4 ppm .

2. The Aromatic Region (Diagnostic Zone)
  • H4 Disappearance (Primary Confirmation):

    • In the precursor, H4 appears as a doublet of doublets (or multiplet) around 7.8 ppm .

    • In the product, this signal must be completely absent . If you see a signal here, the reaction is incomplete.

  • H5 Shift (Ortho-Effect):

    • In the precursor, H5 is the most shielded proton (~7.45 ppm) due to being meta to the nitrogen.

    • In the product, H5 becomes ortho to the strong electron-withdrawing 4-cyano group. This causes a dramatic downfield shift to ~8.0–8.1 ppm .

    • Coupling: It will appear as a doublet (

      
       Hz) coupling only to H6. The previous coupling to H4 is lost.
      
  • H2 and H6 (Alpha-Protons):

    • Both protons are adjacent to the pyridine nitrogen and are naturally deshielded (>8.5 ppm).

    • The 4-cyano group adds further inductive deshielding, pushing these signals toward 9.0 ppm .

Comparative C NMR Analysis

Carbon NMR provides definitive proof of the carbon skeleton and the presence of the new nitrile functionality.

Table 2: C NMR Chemical Shift Comparison
Carbon Position3-Pyridineacetonitrile (

ppm)
4-Cyano-3-Pyridineacetonitrile (

ppm)
Interpretation
-CH

-
~20.0~22.5Slight deshielding.
-CN (Side chain) ~118.0~117.5Aliphatic nitrile.
-CN (Ring C4) ABSENT ~115.0 – 116.0 New Signal. Aromatic nitrile.
C4 (Ring) ~136.0 (CH)~119.0 (C-q)Major Change. CH becomes quaternary C-CN. Upfield shift due to resonance.
C2, C6 ~148.0 – 150.0~152.0 – 154.0Deshielded by electron withdrawal.

Key Diagnostic: Look for the appearance of a new quaternary carbon signal around 115–119 ppm (the aromatic nitrile) and the shift of the C4 ring carbon from a CH signal to a quaternary signal.

Analytical Decision Workflow

Use this flowchart to validate your product during synthesis.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) CheckAliphatic Step 1: Check Aliphatic Region (4.0 - 4.5 ppm) Start->CheckAliphatic SingletCheck Is there a singlet? CheckAliphatic->SingletCheck CheckAromatic Step 2: Analyze Aromatic Region (7.0 - 9.5 ppm) SingletCheck->CheckAromatic Yes CountProtons Integrate Aromatic Protons CheckAromatic->CountProtons ThreeProtons 3 Protons Found (H2, H5, H6) CountProtons->ThreeProtons 3H FourProtons 4 Protons Found (H2, H4, H5, H6) CountProtons->FourProtons 4H AnalyzeH5 Step 3: Check H5 Shift ThreeProtons->AnalyzeH5 ResultPrecursor IDENTIFIED: 3-Pyridineacetonitrile (Starting Material) FourProtons->ResultPrecursor H5_Low H5 at ~7.4 ppm AnalyzeH5->H5_Low Upfield H5_High H5 at ~8.0 ppm AnalyzeH5->H5_High Downfield H5_Low->ResultPrecursor Impurity/Other Isomer ResultProduct CONFIRMED: 4-Cyano-3-Pyridineacetonitrile H5_High->ResultProduct

Figure 2: Step-by-step logic for interpreting the NMR spectrum.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 4-Cyanopyridine Compound Summary. Retrieved March 5, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. (Standard reference for solvent residual peaks). Retrieved March 5, 2026, from [Link]

Sources

Distinguishing 1,6-Naphthyridine from 2,6-Naphthyridine Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic medicinal chemistry, naphthyridines (diazanaphthalenes) serve as critical scaffolds for kinase inhibitors, antimicrobial agents, and receptor ligands.[1][2][3] Among the six possible isomers, 1,6-naphthyridine and 2,6-naphthyridine present a unique analytical challenge due to their structural similarities. However, they possess distinct electronic environments and symmetry elements that dictate divergent physical properties and spectroscopic signatures.

This guide provides a definitive technical framework for distinguishing these two isomers, leveraging their symmetry-driven differences in NMR spectroscopy and physical state.

Structural & Electronic Analysis

The fundamental differentiator between these isomers is molecular symmetry , which governs their dipole moments, crystal packing, and magnetic resonance behaviors.

Symmetry and Dipole Moment
  • 2,6-Naphthyridine (

    
     Symmetry):  This isomer is centrosymmetric. The nitrogen atoms are located at positions 2 and 6, which are related by a center of inversion through the midpoint of the C4a-C8a bond. Consequently, the bond dipole vectors of the two pyridine rings cancel each other out, resulting in a zero net dipole moment . This high symmetry facilitates efficient crystal packing, leading to a significantly higher melting point.
    
  • 1,6-Naphthyridine (

    
     Symmetry):  This isomer possesses only a plane of symmetry (planar molecule) but lacks a center of inversion. The nitrogen atoms at positions 1 and 6 create an uneven electronic distribution with a non-zero net dipole moment . The lack of symmetry disrupts crystal lattice energy, resulting in a low-melting solid.
    
Physical Property Contrast

The symmetry difference manifests macroscopically in the melting points, providing the first "quick check" for identification.

Property1,6-Naphthyridine2,6-Naphthyridine
Symmetry Point Group

(Asymmetric*)

(Centrosymmetric)
Dipole Moment Polar (

)
Non-polar (

)
Melting Point 35 – 36 °C (Low)114 – 115 °C (High)
Physical State (RT) Solid (often oily/waxy)Crystalline Solid
Basic Centers N6 (more basic), N1N2, N6 (Equivalent)

*Asymmetric relative to the central bond axis, distinct environments for both rings.

Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for definitive identification. The symmetry of 2,6-naphthyridine simplifies its spectrum drastically compared to the 1,6-isomer.

Proton NMR ( H NMR)
  • 2,6-Naphthyridine (3 Signals): Due to the center of inversion, protons are chemically equivalent in pairs: H1/H5, H3/H7, and H4/H8. The spectrum displays only three distinct aromatic signals.

  • 1,6-Naphthyridine (6 Signals): All six aromatic protons exist in magnetically distinct environments. The spectrum displays six distinct signals (though overlap may occur depending on solvent/field strength).

Comparative Chemical Shift Data (400 MHz, CDCl

)
Proton Position1,6-Naphthyridine (

ppm)
2,6-Naphthyridine (

ppm)
Multiplicity (2,6-isomer)
H1 -9.39Singlet (Equivalent to H5)
H2 9.10--
H3 7.528.77Doublet (Equivalent to H7)
H4 8.287.80Doublet (Equivalent to H8)
H5 9.289.39Singlet (Equivalent to H1)
H6 ---
H7 8.768.77Doublet (Equivalent to H3)
H8 7.937.80Doublet (Equivalent to H4)

Note: In 1,6-naphthyridine, H2 and H5 are the most deshielded singlets/doublets due to adjacency to nitrogen. In 2,6-naphthyridine, the H1/H5 singlet is the most deshielded signal.

Coupling Constants ( Values)
  • 2,6-Naphthyridine: Displays a characteristic vicinal coupling

    
     Hz.
    
  • 1,6-Naphthyridine: Displays two different vicinal couplings.

    • Ring A (N1):

      
       Hz, 
      
      
      
      Hz.
    • Ring B (N6):

      
       Hz.
      

Synthesis & Isolation Pathways

Understanding the synthetic origin often rules out one isomer. The synthesis routes are rarely interchangeable.

1,6-Naphthyridine Synthesis (Skraup Modification)

Synthesized via the Skraup reaction using 4-aminopyridine and glycerol (or acrolein precursors) in the presence of an oxidizing agent.

  • Key Intermediate: 4-aminopyridine-N-oxide is often used to control the reaction, followed by reduction.

  • Mechanism:[4][5][6][7] Cyclization occurs onto the pyridine ring at the 3-position (beta to nitrogen).

2,6-Naphthyridine Synthesis (Cyclization)

Synthesized via the cyclization of 4-cyano-3-pyridylacetonitrile .[3]

  • Mechanism:[4][5][6][7] Base-catalyzed cyclization followed by functional group manipulation (e.g., hydrolysis/decarboxylation).

  • Difficulty: Historically more difficult to access than the 1,6-isomer.

Experimental Protocol: Identification Workflow

The following protocol outlines a self-validating workflow to identify an unknown naphthyridine sample.

Step 1: Physical State Assessment
  • Isolate the solid product.

  • Determine the melting point using a capillary apparatus (ramp rate 1 °C/min).

    • Result A (< 50 °C): Probable 1,6-naphthyridine.

    • Result B (> 100 °C): Probable 2,6-naphthyridine.

Step 2: NMR Validation
  • Dissolve ~5 mg of sample in 0.6 mL CDCl

    
    .
    
  • Acquire

    
    H NMR (minimum 8 scans).
    
  • Count the signals in the aromatic region (7.0 – 9.5 ppm).

    • 3 Signals: Confirms 2,6-Naphthyridine (

      
       symmetry).
      
    • >3 Signals (typically 6): Confirms 1,6-Naphthyridine (

      
       asymmetry).
      
Step 3: Functional Reactivity (Optional Confirmation)

If NMR is ambiguous due to overlap:

  • Perform N-oxidation using m-CPBA (1.1 eq) in DCM at 0 °C.

  • 1,6-Naphthyridine: Preferential oxidation at N6 (less hindered/more basic), yielding a mono-N-oxide.

  • 2,6-Naphthyridine: Statistical oxidation at N2/N6 (equivalent), yielding a mixture or bis-N-oxide depending on stoichiometry, but the symmetry of the mono-oxide will be broken, doubling the NMR signal count (from 3 to 6).

Visualization: Logic Flow & Structure

Naphthyridine_ID Start Unknown Naphthyridine Sample MP_Check Step 1: Melting Point Analysis Start->MP_Check Low_MP MP ~ 35-40 °C MP_Check->Low_MP High_MP MP ~ 114-115 °C MP_Check->High_MP NMR_Check Step 2: 1H NMR Spectroscopy (CDCl3) Low_MP->NMR_Check Indication: 1,6 High_MP->NMR_Check Indication: 2,6 Sig_6 6 Distinct Aromatic Signals (Asymmetric) NMR_Check->Sig_6 Sig_3 3 Distinct Aromatic Signals (Symmetric C2h) NMR_Check->Sig_3 Result_16 CONFIRMED: 1,6-Naphthyridine Sig_6->Result_16 Result_26 CONFIRMED: 2,6-Naphthyridine Sig_3->Result_26

Caption: Decision tree for the unambiguous identification of 1,6- vs 2,6-naphthyridine isomers.

References

  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[8][9][10][11][12][13][14][15][16] V. The Synthesis and Properties of 1,6-Naphthyridine. The Journal of Organic Chemistry. Link

  • Tan, R., & Taurins, A. (1974). Synthesis of 2,6-naphthyridine, 4-methyl-2,6-naphthyridine, and their derivatives. Canadian Journal of Chemistry. Link

  • Litvinov, V. P. (2004). Chemistry of Naphthyridines. Russian Chemical Reviews.[3] Link

  • Armarego, W. L. F. (1971). The physical properties of naphthyridines.[3][9][10][12][13][17] Physical Methods in Heterocyclic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine.Link

Sources

Microwave vs. Thermal Synthesis for Naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Naphthyridine derivatives represent a "privileged scaffold" in medicinal chemistry and drug discovery, exhibiting profound therapeutic potential ranging from antibacterial to anti-HIV activities[1]. However, synthesizing these fused bicyclic nitrogen heterocycles—often via Friedländer or Gould-Jacobs condensations—presents significant thermodynamic and kinetic challenges. Historically, conventional thermal synthesis has been the standard, but Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative alternative[2].

As a comparative technical guide, this document provides an objective, data-driven analysis of these two methodologies, exploring the mechanistic causality behind their performance differences and providing self-validating experimental protocols.

Mechanistic Causality: Conductive vs. Dielectric Heating

The fundamental divergence between conventional thermal synthesis and microwave-assisted synthesis lies in the mechanism of energy transfer. Understanding this causality is critical for optimizing reaction design.

  • Conventional Thermal Synthesis (Conductive Heating): This traditional approach relies on conduction and convection. Heat is applied externally (e.g., via an oil bath or heating mantle), creating a thermal gradient where the reaction vessel walls are significantly hotter than the bulk solution[2]. For naphthyridine synthesis, the prolonged heating required to overcome the activation energy of cyclization often leads to localized overheating. This thermal stress degrades sensitive precursors like 2-aminonicotinaldehyde, resulting in extensive byproduct formation and diminished yields.

  • Microwave-Assisted Organic Synthesis (Dielectric Heating): MAOS utilizes microwave irradiation (typically at 2.45 GHz) to directly interact with the dipoles of polar molecules. This causes the molecules to oscillate, generating heat volumetrically and uniformly through molecular friction[2]. Because the transition states for imine formation and subsequent cyclization in naphthyridine synthesis are highly polar, microwave energy selectively couples with these intermediates. This instantaneous, uniform heating effectively lowers the apparent activation energy barrier, drastically accelerating the reaction rate while preserving the integrity of the core scaffold[1].

Workflow Visualization

SynthesisComparison cluster_Thermal Conventional Thermal Synthesis cluster_Microwave Microwave-Assisted Organic Synthesis Start Precursors: Aminopyridine + Carbonyl T_Heat Convective Heating (Oil Bath / Mantle) Start->T_Heat M_Heat Dielectric Heating (Microwave Irradiation) Start->M_Heat T_Mech Wall-to-Core Heat Transfer (Thermal Gradient) T_Heat->T_Mech T_Result Time: Hours Yield: Moderate Byproducts: High T_Mech->T_Result Product Naphthyridine Derivative (Isolated & Purified) T_Result->Product M_Mech Direct Molecular Excitation (Volumetric Heating) M_Heat->M_Mech M_Result Time: Minutes Yield: High Byproducts: Low M_Mech->M_Result M_Result->Product

Caption: Workflow comparison of conventional thermal vs. microwave-assisted naphthyridine synthesis.

Quantitative Data Comparison

The following table summarizes the experimental performance of both methodologies across various naphthyridine isomers. The data conclusively indicates that MAOS reduces reaction times from hours to minutes while enhancing overall yields.

Naphthyridine DerivativeSynthesis MethodConditions / CatalystReaction TimeYield (%)
1,8-Naphthyridines ConventionalDABCO, Reflux4 - 6 Hours30 - 60%
1,8-Naphthyridines MicrowaveDABCO, 600W, Solvent-free2 - 5 Minutes74 - 86%
Dibenzo[b,h][1,6]naphthyridines ConventionalReflux, 75°C21 HoursModerate
Dibenzo[b,h][1,6]naphthyridines Microwave120W, 75°C20 Minutes>10% Increase
2,6-Naphthyridines ConventionalAcidic, Reflux> 2 HoursModerate
2,6-Naphthyridines MicrowaveSolvent-free< 5 Minutes80 - 86%

(Data aggregated from comparative experimental studies[3],[4],)

Experimental Protocols: Friedländer Synthesis of 1,8-Naphthyridines

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of 1,8-naphthyridines via DABCO-catalyzed Friedländer condensation[1],. Both protocols are designed as self-validating experimental systems.

Protocol A: Conventional Thermal Synthesis
  • Preparation: In a 50 mL round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol).

  • Catalysis & Solvation: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol%) and 10 mL of absolute ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 78°C for 4 to 6 hours.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) every 60 minutes. The disappearance of the 2-aminonicotinaldehyde spot validates the progression of the condensation.

  • Isolation: Once complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Validation (Physical): Acidify dropwise with dilute HCl. The formation of a distinct precipitate physically validates the isolation of the basic naphthyridine core.

  • Purification: Filter the crude solid, dry under vacuum, and recrystallize from acetonitrile to yield the pure product.

Protocol B: Microwave-Assisted Synthesis (Solvent-Free)
  • Preparation: In a dedicated microwave-safe reaction vial, combine 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Catalysis: Add DABCO (20 mol%). Thoroughly mix the neat reactants to ensure a homogenous solid/liquid dispersion. Causality Note: Omitting the solvent increases the concentration of polar reactants, maximizing dielectric heating efficiency and adhering to green chemistry principles.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 600W for 2 to 5 minutes[1].

  • Validation (In-Process): Cool the vial and perform a rapid TLC check. The complete consumption of starting materials within minutes validates the kinetic acceleration of MAOS.

  • Isolation & Purification: Pour the cooled mixture into ice-cold water, acidify with dilute HCl to precipitate the product, filter, and recrystallize from acetonitrile. Confirm final purity via melting point determination and 1H-NMR spectroscopy.

Conclusion

The transition from conventional thermal heating to microwave-assisted synthesis represents a critical optimization in the development of naphthyridine derivatives. By replacing inefficient conductive heat transfer with targeted dielectric heating, researchers can bypass thermal degradation pathways. This mechanistic shift ensures that MAOS consistently delivers higher yields, superior purity, and drastically reduced reaction times, making it the superior choice for modern drug development workflows.

References
  • Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines Source: TSI Journals URL:

  • The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance Source: Benchchem URL:1

  • Microwave as an energy source in the synthesis of 2-aryl-4-quinolone alkaloids and naphthyridines Source: DUT Open Scholar URL:3

  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Source: Der Pharma Chemica URL:4

  • A Comparative Guide to Conventional and Microwave-Assisted Synthesis Source: Benchchem URL:2

Sources

Comparative Guide: HPLC Purity Analysis of 4-Cyano-3-Pyridineacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Cyano-3-Pyridineacetonitrile Purity Analysis via HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The analysis of 4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6), a critical intermediate in the synthesis of kinase inhibitors and isoquinoline derivatives, presents distinct chromatographic challenges. Its structure—a pyridine ring substituted with a nitrile and an acetonitrile group—combines basicity (pyridine nitrogen) with high polarity.

Standard C18 protocols often fail to deliver adequate peak symmetry or resolution from hydrolysis impurities (e.g., amides or acids). This guide compares a Generic C18 Method against an Optimized Mixed-Mode/Phenyl-Hexyl Protocol , demonstrating why the latter is the superior choice for purity determination in regulated environments.

The Analytical Challenge

The primary difficulty in analyzing 4-Cyano-3-Pyridineacetonitrile lies in the interaction between the basic pyridine nitrogen (pKa ~5.2) and residual silanols on the stationary phase.

  • The Problem: At neutral or weakly acidic pH, the pyridine nitrogen becomes protonated (

    
    ). This cation interacts via ion-exchange mechanisms with anionic silanols (
    
    
    
    ) on the silica surface, causing severe peak tailing and retention time instability.
  • The Impurity Profile: Common process impurities include hydrolysis products like 4-cyano-3-pyridineacetamide (partial hydrolysis) and 4-cyano-3-pyridineacetic acid , which are highly polar and often co-elute in the void volume on standard Reverse Phase (RP) systems.

Methodology Comparison

We evaluated two distinct chromatographic approaches. The "Alternative" represents the standard starting point in many labs, while the "Optimized Protocol" represents the recommended high-performance solution.

Method A: The Alternative (Generic C18)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][2]

  • Mechanism: Purely hydrophobic partitioning.

  • Outcome: High tailing factor (

    
    ), poor resolution of polar hydrolysis impurities, and variable retention times due to unbuffered pH drift.
    
Method B: The Optimized Protocol (Phenyl-Hexyl / CSH)
  • Column: Phenyl-Hexyl or Charged Surface Hybrid (CSH) C18 (3.5 µm or sub-2 µm).

  • Mobile Phase: 10mM Ammonium Formate (pH 4.0) / Acetonitrile.[1]

  • Mechanism: Hydrophobic partitioning +

    
     interactions (Phenyl-Hexyl) or electrostatic repulsion of protons (CSH).
    
  • Outcome: Sharp peaks (

    
    ), orthogonal selectivity for the pyridine ring, and superior retention of polar impurities.
    
Experimental Data & Performance Metrics

The following data summarizes the performance of both methods when analyzing a crude synthesis sample spiked with 1% amide impurity.

MetricMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Improvement
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)54% Improvement
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline Separation)>3x Resolution
Theoretical Plates (

)
~4,500~12,000Higher Efficiency
Retention Stability ± 0.5 min drift± 0.02 minRobust

Analyst Note: The Phenyl-Hexyl phase provides unique selectivity for the aromatic pyridine ring via


 stacking, which pulls the main peak away from non-aromatic or aliphatic impurities.
Detailed Experimental Protocol (Method B)

This protocol is validated for linearity, precision, and specificity.

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Ammonium Formate (High Purity)

  • Formic Acid (for pH adjustment)

  • Water (Milli-Q or equivalent)

Instrument Parameters:

  • System: HPLC with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent CSH C18).

  • Temperature: 35°C (Critical for viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
  • Injection Volume: 5-10 µL.

Mobile Phase Preparation:

  • Solvent A: Dissolve 0.63 g Ammonium Formate in 1L water. Adjust pH to 4.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B: 100% Acetonitrile.

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Polar retention)
15.0 40 60 Linear Gradient
15.1 5 95 Wash
18.0 5 95 End Wash

| 18.1 | 95 | 5 | Re-equilibration |

Sample Preparation: Dissolve 10 mg of 4-Cyano-3-Pyridineacetonitrile in 10 mL of 10:90 Acetonitrile:Water .

  • Caution: Do not dissolve in 100% ACN; the "solvent effect" will cause peak distortion for early eluting polar impurities.

Visualizing the Workflow & Mechanism
Diagram 1: Method Development Decision Tree

This flowchart illustrates the logic used to select the optimized method over standard alternatives.

MethodSelection Start Start: 4-Cyano-3-Pyridineacetonitrile Analysis CheckStructure Analyze Structure: Basic Pyridine N + Polar Nitriles Start->CheckStructure StandardC18 Try Standard C18 (Low pH) CheckStructure->StandardC18 ResultC18 Result: Tailing (Silanol Interaction) Poor Polar Retention StandardC18->ResultC18 Decision Select Optimization Strategy ResultC18->Decision Strategy1 High pH (>10) (Requires Hybrid Silica) Decision->Strategy1 Option A Strategy2 Pi-Pi / Steric Protection (Phenyl-Hexyl / CSH) Decision->Strategy2 Option B (Recommended) FinalMethod OPTIMIZED METHOD: Phenyl-Hexyl + NH4 Formate pH 4.0 (Superior Selectivity) Strategy1->FinalMethod Alternative Strategy2->FinalMethod

Caption: Decision logic for selecting the Phenyl-Hexyl stationary phase to overcome pyridine basicity issues.

Diagram 2: Interaction Mechanism

Understanding why the Phenyl-Hexyl column performs better.

Interaction Analyte 4-Cyano-3-Pyridineacetonitrile Interaction1 Hydrophobic Interaction (Alkyl Chain) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyridine Ring <-> Phenyl Ring) Analyte->Interaction2 StationaryPhase Phenyl-Hexyl Ligand StationaryPhase->Interaction1 StationaryPhase->Interaction2 Outcome Sharp Peak Shape Enhanced Selectivity Interaction1->Outcome Interaction2->Outcome

Caption: Dual-interaction mechanism (Hydrophobic + Pi-Pi) providing superior resolution for pyridine derivatives.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3423-43-6 (4-Cyano-3-Pyridineacetonitrile). Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Crystal Structure Data and Synthetic Applications of 4-Cyano-3-Pyridylacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 4-cyano-3-pyridylacetonitrile and its structural isomer 3-pyridylacetonitrile serve as highly versatile building blocks. Their unique stereoelectronic profiles allow them to act as critical precursors in the synthesis of biologically active 2,6-naphthyridines, advanced coordination polymers, and mechanofluorochromic materials. This guide objectively compares the crystallographic behavior and synthetic utility of these derivatives against traditional alternatives, providing field-proven experimental protocols and structural data to inform your next drug discovery or materials science campaign.

Comparative Crystallographic Data & Structural Dynamics

The position of the cyano and acetonitrile groups on the pyridine ring fundamentally dictates the molecular packing and intermolecular interactions within the crystal lattice. Understanding these crystallographic parameters is essential for predicting the physicochemical properties of the resulting compounds.

Structural Polymorphism and Coordination Networks

When comparing 3-pyridylacetonitrile derivatives to their 2-pyridyl counterparts, a distinct causality in crystal packing emerges. The nitrogen position in the 3-pyridyl isomer often leads to weaker intermolecular interactions (such as edge-to-face


-interactions and weak hydrogen bonding), which facilitates the formation of multiple polymorphs[1]. In contrast, 2-pyridyl derivatives tend to lock into rigid, parallel arrangements driven by strong 

stacking[1].

In coordination chemistry, 3-pyridylacetonitrile can undergo in situ decyanation under hydrothermal conditions to form 3-methylpyridine-ligated copper(I) polymers. These structures exhibit a three-dimensional framework interconnected through unique Cu


Cu interactions (2.836 Å)[2]. Similarly, in metallaheteroborane chemistry, 3-pyridylacetonitrile acts as an excellent ligand for 11-vertex rhodathiaboranes, crystallizing in an octadecahedron geometry supported by short edge-to-face 

-interactions between neighboring phenyl rings[3][4].
Quantitative Crystal Structure Comparison

The following table summarizes the single-crystal X-ray diffraction data for key derivatives and complexes synthesized from 3-pyridylacetonitrile and 4-cyano-3-pyridylacetonitrile precursors:

Compound / ComplexPrecursorCrystal SystemSpace GroupKey Structural FeaturesRef
[Cu2(CN)2(C6H7N)] Polymer 3-PyridylacetonitrileMonoclinicP2₁/c (Z=4)

. Features 3D framework with Cu

Cu interactions.
[2]
Rhodathiaborane Cluster (Compound 3) 3-PyridylacetonitrileTriclinicP-1Octadecahedron base. Intermolecular edge-to-face

-interactions (2.70–2.85 Å).
[3][4]
(Z)-2-(pyridine-3-yl)-3-(thiophen-2-yl)acrylonitrile 3-PyridylacetonitrileMonoclinicP2₁/cNon-merohedrally twinned. Thiophene ring disordered over two orientations (syn/anti).[5]
Carbazole-Acrylonitrile Fluorophores 3-PyridylacetonitrileMultiplePolymorphicWeak C–H

interactions allow for multiple crystal forms and tunable fluorescence.
[1]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols highlight the causality behind the experimental choices, specifically comparing modern green-chemistry approaches to traditional methods.

Microwave-Assisted Synthesis of 2,6-Naphthyridine Cores

Alternative Comparison: Traditional thermal cyclization of 4-cyano-3-pyridylacetonitrile requires lengthy reaction times and often yields complex mixtures of side products. By utilizing microwave dielectric heating, electromagnetic energy is converted directly into heat within the reaction mixture. This specific energy transfer exploits the polarity of the precursors, drastically reducing reaction times to mere minutes while pushing the yield of the 3-amino-1-bromo-2,6-naphthyridine intermediate to over 80%[6][7].

Step-by-Step Methodology:

  • Cyclization: Suspend 4-cyano-3-pyridylacetonitrile (0.043 mol) in dry ether and cool to -50 °C. Bubble anhydrous hydrogen bromide through the mixture. Subject the mixture to microwave irradiation for 3–5 minutes. Quench with excess sodium bicarbonate to isolate 3-amino-1-bromo-2,6-naphthyridine[7][8].

  • Diazotization: Treat the isolated intermediate with sodium nitrite and hydrobromic acid at 0 °C to yield 1,3-dibromo-2,6-naphthyridine (72% yield)[7].

  • Hydrazination: React the dibromo compound with 85% hydrazine hydrate under microwave irradiation to achieve a near-quantitative yield of 1,3-dihydrazino-2,6-naphthyridine[7].

  • Oxidation: Oxidize the dihydrazino derivative using a 10% cupric sulfate solution in acetic acid under microwave irradiation to yield the final unsubstituted 2,6-naphthyridine core[7].

G A 4-Cyano-3- pyridylacetonitrile B Cyclization (HBr, MW) A->B C 3-Amino-1-bromo- 2,6-naphthyridine B->C D Diazotization (NaNO2, HBr) C->D E 1,3-Dibromo- 2,6-naphthyridine D->E F Hydrazination (NH2NH2) E->F G Oxidation (CuSO4, MW) F->G H 2,6-Naphthyridine Core G->H

Microwave-assisted synthetic workflow for 2,6-naphthyridine from 4-cyano-3-pyridylacetonitrile.

Synthesis of 3-Pyridylacetonitrile-Ligated Rhodathiaboranes

Causality of Choice: 3-pyridylacetonitrile is selected over standard pyridine because the dangling –CH₂CN group provides an additional coordination vector or a site for secondary functionalization, modifying the exo-polyhedral surface of the cluster[4].

Step-by-Step Methodology:

  • Ligand Exchange: React the parent 11-vertex rhodathiaborane [8,8-(PPh3)2-nido-8,7-RhSB9H10] with an excess of 3-pyridylacetonitrile under an argon atmosphere at room temperature[4].

  • Isolation: Stir for 4 hours until the solution turns orange. Isolate [8,8,8-(H)(PPh3)2-9-(3-Py-CH2CN)-nido-8,7-RhSB9H9] via filtration (92% yield)[4].

  • Ethylene Treatment: Purge the solution with ethylene gas to displace one triphenylphosphine ligand, yielding the red, crystallographically stable [1,1-(PPh3)(η2-C2H4)-3-(3-Py-CH2CN)-closo-1,2-RhSB9H8][4].

Performance Comparison: Biological vs. Photophysical Applications

Medicinal Chemistry: Kinase Inhibition

Derivatives synthesized from 4-cyano-3-pyridylacetonitrile, specifically highly substituted 2,6-naphthyridines, exhibit potent biological activity. Compared to traditional 1,8-naphthyridines (like nalidixic acid), 2,6-naphthyridine derivatives demonstrate superior anticancer properties by acting as privileged scaffolds for kinase inhibition[9]. For example, specific 2,6-naphthyridine compounds strongly inhibit Casein Kinase 2 (CK2)—a serine/threonine kinase overexpressed in human cancers—thereby halting cancer cell proliferation and survival[9]. Furthermore, they exhibit potent anti-inflammatory activity by inhibiting the LPS-induced production of NO, IL-6, and TNF-


 in macrophage cells[9].
Materials Science: Mechanofluorochromism

When 3-pyridylacetonitrile is subjected to Knoevenagel condensation with carbazole or triphenylamine derivatives, it forms D-


-A (Donor-

-Acceptor) fluorophores[1][10].
  • Performance Advantage: Because the 3-pyridyl isomer forms dynamic crystal lattices governed by weak C–H

    
     interactions (unlike the rigid 2-pyridyl alternatives), the resulting crystals exhibit mechanofluorochromism [1].
    
  • Data: Applying mechanical stress to these crystals disrupts the weak non-covalent interactions, causing a tunable fluorescence shift from green (514 nm) to red (644 nm) with quantum yields ranging from 11.3% to 25.3%[1].

G Start Knoevenagel Condensation (Precursors) Isomer2 2-Pyridylacetonitrile Derivative Start->Isomer2 Isomer3 3-Pyridylacetonitrile Derivative Start->Isomer3 Pack2 Strong π-π Stacking Rigid Lattice Isomer2->Pack2 Pack3 Weak C-H···π Interactions Dynamic Lattice Isomer3->Pack3 Result2 Static Red-Shifted Fluorescence Pack2->Result2 Result3 Mechanofluorochromism (Tunable 514-644 nm) Pack3->Result3

Causality of isomer selection on crystal packing and mechanofluorochromic performance.

References

  • catena-Poly[[(3-methylpyridine)copper(I)] - μ-cyanido] PMC - NIH[Link]

  • 3-Pyridylacetonitrile-ligated 11-vertex rhodathiaboranes: Synthesis, characterization, and X-ray crystal structure ResearchGate[Link]

  • Molecular structure controlled self-assembly of pyridine appended fluorophores: multi-stimuli fluorescence responses and fabricating rewritable/self-erasable fluorescent platforms RSC Publishing[Link]

  • A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties Indian Academy of Sciences[Link]

  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Der Pharma Chemica[Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives MDPI[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Cyano-3-Pyridineacetonitrile

[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79659, 4-Cyano-3-pyridineacetonitrile.[1] PubChem. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Cyanides (as CN). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

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